molecular formula C18H13N3O B1680285 Rutaecarpine CAS No. 84-26-4

Rutaecarpine

Cat. No.: B1680285
CAS No.: 84-26-4
M. Wt: 287.3 g/mol
InChI Key: ACVGWSKVRYFWRP-UHFFFAOYSA-N
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Description

Rutaecarpine (CAS# 84-26-4) is a quinazolinocarboline alkaloid isolated from Evodia rutaecarpa .

Properties

IUPAC Name

3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one
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InChI

InChI=1S/C18H13N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(9-10-21(17)18)11-5-1-3-7-14(11)19-16/h1-8,19H,9-10H2
Source PubChem
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InChI Key

ACVGWSKVRYFWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H13N3O
Source PubChem
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DSSTOX Substance ID

DTXSID00232884
Record name 8,13-dihydro-Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one
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Molecular Weight

287.3 g/mol
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Physical Description

Solid
Record name Rutaecarpine
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Boiling Point

209.00 °C. @ 760.00 mm Hg
Record name Rutaecarpine
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Solubility

very slightly
Record name Rutaecarpine
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CAS No.

84-26-4
Record name Rutaecarpine
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Record name RUTECARPINE
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Record name Rutaecarpine
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Melting Point

260 °C
Record name Rutaecarpine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Rutaecarpine's Mechanism of Action in Cardiovascular Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rutaecarpine, a primary bioactive alkaloid isolated from the fruit of Evodia rutaecarpa, has long been a staple in traditional Chinese medicine for a variety of ailments.[1] Modern pharmacological research has increasingly focused on its significant cardiovascular protective effects, including vasodilation, antihypertension, cardiac protection, and anti-platelet aggregation.[2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The primary mechanisms involve the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, subsequent release of Calcitonin Gene-Related Peptide (CGRP), and modulation of endothelial nitric oxide synthase (eNOS) signaling.[2][3] Furthermore, this compound exhibits direct protective effects on cardiac muscle by inhibiting hypertrophy, apoptosis, and oxidative stress through various signaling cascades.[4][5] This document aims to serve as a comprehensive resource for professionals engaged in cardiovascular research and drug development.

Core Mechanisms of Action

This compound's cardiovascular effects are multifaceted, stemming from its interaction with multiple signaling pathways in endothelial cells, vascular smooth muscle cells (VSMCs), sensory nerves, and cardiomyocytes.

Vasodilation and Antihypertensive Effects

The most prominent cardiovascular effect of this compound is its ability to induce vasodilation and lower blood pressure.[3] This is achieved through two primary, interconnected pathways.

  • TRPV1-CGRP Pathway: this compound acts as an agonist of the TRPV1 channel, which is highly expressed in sensory nerves that innervate blood vessels.[1][6] Activation of TRPV1 by this compound triggers an influx of calcium into the nerve terminals, leading to the synthesis and release of Calcitonin Gene-Related Peptide (CGRP).[7][8][9] CGRP is a potent endogenous vasodilator that relaxes vascular smooth muscle, reduces peripheral resistance, and consequently lowers blood pressure.[6][10] The hypotensive effects of this compound are significantly diminished by TRPV1 antagonists (like capsazepine) or CGRP receptor antagonists (like CGRP8-37), confirming the critical role of this pathway.[1][8]

  • Endothelial Nitric Oxide (eNOS) Pathway: this compound induces an endothelium-dependent vasorelaxation by stimulating the production of nitric oxide (NO).[11][12] This process is also initiated by TRPV1 activation on endothelial cells, which increases intracellular Ca2+ concentration ([Ca2+]i).[13][14] The elevated Ca2+ activates two key signaling cascades:

    • Ca2+/Calmodulin-dependent Kinase II (CaMKII): Leads directly to the phosphorylation and activation of eNOS.[13][15]

    • Ca2+/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ) / AMP-activated Protein Kinase (AMPK): This cascade also results in eNOS phosphorylation.[13][16] Activated eNOS synthesizes NO, which diffuses to adjacent vascular smooth muscle cells, activates guanylyl cyclase, and leads to vasorelaxation.[12] The vasodilator effect is significantly attenuated by NOS inhibitors like L-NAME.[1][13]

  • Direct Effects on Vascular Smooth Muscle Cells (VSMCs): While the endothelium-dependent mechanisms are primary, this compound also has direct effects on VSMCs. It inhibits voltage-dependent L-type Ca2+ channels in VSMCs, which reduces Ca2+ entry and intracellular Ca2+ release, contributing to vasorelaxation.[1][11][17]

Cardioprotective Mechanisms

This compound confers significant protection to the heart muscle through anti-hypertrophic, anti-apoptotic, and anti-oxidative actions.

  • Inhibition of Cardiac Hypertrophy: Pathological cardiac hypertrophy is a key risk factor for heart failure. This compound has been shown to prevent and reverse cardiac hypertrophy through multiple mechanisms:

    • Inhibition of the Nox4-ROS-ADAM17 Pathway: In models of angiotensin II (Ang II)-induced or pressure overload hypertrophy, this compound significantly suppresses the expression of NADPH oxidase 4 (Nox4), reducing reactive oxygen species (ROS) production and subsequent activation of ADAM17 (a disintegrin and metalloproteinase-17).[4]

    • Suppression of the Angiotensin II-Calcineurin Pathway: this compound administration reduces Ang II levels and inhibits the expression and activity of calcineurin, a key mediator of hypertrophic signaling.[18][19]

  • Inhibition of Apoptosis and Oxidative Stress: this compound protects cardiomyocytes from cell death induced by various stressors like doxorubicin, hypoxia-reoxygenation, and high glucose.[5][20][21]

    • Activation of the AKT/Nrf-2 Signaling Pathway: this compound activates the PI3K/AKT pathway. Activated AKT phosphorylates and promotes the nuclear translocation of Nrf-2, a master regulator of antioxidant responses.[5][22] Nrf-2 then upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLM), which boosts glutathione (GSH) production and scavenges ROS.[5]

    • Inhibition of the MAPK Pathway: In the context of high glucose-induced cardiomyocyte damage, this compound alleviates apoptosis, oxidative stress, and inflammation by inactivating the mitogen-activated protein kinase (MAPK) signaling pathway.[23]

    • TRPV1-Mediated Autophagy: this compound can also protect against high glucose-induced injury by activating TRPV1 to promote autophagy in cardiomyocytes, a cellular process for clearing damaged components.[20]

Anti-Platelet Aggregation

This compound inhibits platelet activation and aggregation, suggesting a potential role in preventing thrombosis.[24][25] This effect is particularly potent against collagen-induced aggregation. The mechanism involves the inhibition of:

  • Phospholipase C (PLC)γ2 activation.[24]

  • Downstream protein kinase C (PKC) activation.[24]

  • The phosphoinositide 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK3β) signaling axis.[24] Importantly, this anti-platelet activity is independent of the NO/cGMP pathway, as it is not reversed by inhibitors of nitric oxide synthase or guanylyl cyclase.[1][24]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various experimental models.

Table 1: Effects of this compound on Blood Pressure and Vasorelaxation

Parameter MeasuredExperimental ModelThis compound Dose/ConcentrationKey ResultReference(s)
Mean Arterial Pressure Anesthetized Rats (i.v.)10–100 µg/kgDose-dependent decrease in blood pressure.[1][11]
Systolic Blood Pressure Phenol-induced Hypertensive Rats (i.v.)30, 100, 300 µg/kgDose-dependent hypotensive effect.[1][6]
Systolic Blood Pressure 2-Kidney, 1-Clip Hypertensive Rats (i.g.)10, 20, 40 mg/kg/daySignificant decrease in blood pressure.[1][10]
Systolic Blood Pressure Spontaneously Hypertensive Rats (SHR) (i.g., solid dispersion)3, 6 mg/kg/daySustained hypotensive effect (e.g., from 179 mmHg to 136 mmHg at 6 mg/kg).[8][26]
Vasorelaxation Isolated Rat Aortic/Mesenteric Rings0.1–10 µMConcentration-dependent relaxation of pre-contracted vessels.[1][12]
Plasma CGRP Concentration Phenol-induced Hypertensive Rats (i.v.)30, 100, 300 µg/kgDose-dependent increase, correlating with hypotension.[1][6]

Table 2: Effects of this compound on Cardiomyocyte Function

Parameter MeasuredExperimental ModelThis compound ConcentrationKey ResultReference(s)
Cell Viability H9c2 cells (Hypoxia-Reoxygenation)0.1, 1, 10 µmol/LSignificantly reversed the decrease in cell viability caused by H-R.[21]
Apoptosis Rate H9c2 cells (Hypoxia-Reoxygenation)0.1, 1, 10 µmol/LMarkedly reduced the apoptotic rate.[21]
Cell Viability AC16 Cardiomyocytes (High Glucose)Not specifiedEnhanced cell viability and reduced apoptosis.[23]
Cardiomyocyte Hypertrophy Ang II-induced Primary CardiomyocytesNot specifiedSignificantly inhibited hypertrophic markers.[4]
NO Generation Human Endothelial Cells10 µMPromoted NO generation by increasing eNOS phosphorylation.[13]
Myocardial Infarct Size Ischemia-Reperfusion Rats (i.v.)100, 300 µg/kgSignificantly reduced infarct size.[1]

Key Experimental Protocols

This section details the methodologies for cornerstone experiments used to elucidate this compound's mechanisms.

In Vivo Antihypertensive Studies in Rats
  • Animal Model: Spontaneously Hypertensive Rats (SHR) or surgically-induced hypertensive models (e.g., 2-kidney, 1-clip) are commonly used.[1][26]

  • This compound Administration: For chronic studies, this compound (e.g., 10-40 mg/kg/day) is administered daily via oral gavage (i.g.).[1][19] Due to poor solubility, it is often prepared as a solid dispersion to improve absorption.[26] For acute studies, it is administered via intravenous (i.v.) injection (e.g., 10-300 µg/kg).[1]

  • Blood Pressure Measurement: Systolic blood pressure is monitored non-invasively using the tail-cuff method with an electro-sphygmomanometer at regular intervals throughout the study period.[8][26]

  • Plasma and Tissue Collection: At the end of the experiment, blood is collected to measure plasma concentrations of CGRP via ELISA. Dorsal root ganglia (DRG) may be harvested to quantify CGRP mRNA expression levels using real-time PCR.[8][26]

  • Inhibitor Studies: To confirm mechanisms, specific inhibitors are co-administered. For example, capsaicin is used to deplete CGRP from sensory nerves, or capsazepine is used as a competitive TRPV1 antagonist to block the CGRP-mediated effects.[6][8]

Ex Vivo Vasorelaxation in Isolated Aortic Rings
  • Tissue Preparation: Thoracic aortas are harvested from rats (e.g., Sprague-Dawley). The aorta is cleaned of connective tissue and cut into rings approximately 2-4 mm in length.[1][12]

  • Endothelium Integrity: For some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface with a wire to create "endothelium-denuded" rings for comparison with "endothelium-intact" rings.[11][12]

  • Organ Bath Setup: Rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2. The tension is recorded using an isometric force transducer.

  • Experimental Procedure:

    • The rings are equilibrated under a resting tension (e.g., 2 g) for 60-90 minutes.

    • Vessels are pre-contracted with an agonist such as phenylephrine (e.g., 1 µM) or norepinephrine.[1][12]

    • Once a stable contraction is achieved, cumulative concentrations of this compound (e.g., 0.1 µM to 100 µM) are added to the bath to generate a concentration-response curve.[12]

    • To investigate the mechanism, rings are pre-incubated with inhibitors like L-NAME (NOS inhibitor) or methylene blue (guanylyl cyclase inhibitor) before pre-contraction and addition of this compound.[12]

Western Blotting for Protein Expression in Cardiac Tissue
  • Protein Extraction: Total protein is extracted from heart tissue specimens or cultured cardiomyocytes using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[4][27] Protein concentration is determined using a BCA Protein Assay Kit.[27]

  • SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) from each sample are denatured in loading buffer, separated by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel (e.g., 8-12% acrylamide).[27][28]

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane using a wet or semi-dry transfer system.[28][29]

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[27]

  • Antibody Incubation:

    • Primary Antibody: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-eNOS, anti-Nox4, anti-p-AKT, anti-Nrf-2) at an appropriate dilution.[4][5]

    • Secondary Antibody: After washing, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[27]

  • Detection: The immunoreactive bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged with a chemiluminescence detection system. The band intensity is quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.[27]

Signaling Pathways and Visualizations

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by this compound.

Diagram 1: this compound-Induced Vasodilation Pathways

Vasodilation_Pathways cluster_SensoryNerve Sensory Nerve Terminal cluster_Endothelium Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Rutaecarpine1 This compound TRPV1_Nerve TRPV1 Rutaecarpine1->TRPV1_Nerve Activates Ca_Nerve Ca²⁺ Influx TRPV1_Nerve->Ca_Nerve CGRP_Synth CGRP Synthesis & Release Ca_Nerve->CGRP_Synth CGRP CGRP CGRP_Synth->CGRP CGRP_R CGRP Receptor CGRP->CGRP_R Rutaecarpine2 This compound TRPV1_Endo TRPV1 Rutaecarpine2->TRPV1_Endo Activates Ca_Endo ↑ [Ca²⁺]i TRPV1_Endo->Ca_Endo CaMKII CaMKII Ca_Endo->CaMKII CaMKKb CaMKKβ Ca_Endo->CaMKKb peNOS p-eNOS (Active) CaMKII->peNOS Phosphorylates AMPK AMPK CaMKKb->AMPK AMPK->peNOS Phosphorylates eNOS eNOS NO Nitric Oxide (NO) peNOS->NO Produces GC Guanylyl Cyclase NO->GC Activates Relaxation Vasorelaxation (↓ Blood Pressure) CGRP_R->Relaxation cGMP ↑ cGMP GC->cGMP cGMP->Relaxation Ca_VSMC ↓ [Ca²⁺]i Ca_VSMC->Relaxation Rutaecarpine3 This compound VDCC L-type Ca²⁺ Channel Rutaecarpine3->VDCC Inhibits VDCC->Ca_VSMC

Caption: this compound induces vasodilation via TRPV1-CGRP and endothelial NO pathways.

Diagram 2: this compound's Anti-Hypertrophic Signaling

Anti_Hypertrophy cluster_Cardiomyocyte Cardiomyocyte AngII Angiotensin II Nox4 NADPH Oxidase 4 (Nox4) AngII->Nox4 Calcineurin Calcineurin Pathway AngII->Calcineurin Pressure Pressure Overload Pressure->AngII This compound This compound This compound->Nox4 Inhibits This compound->Calcineurin Inhibits ROS ROS Production Nox4->ROS ADAM17 ADAM17 ROS->ADAM17 Hypertrophy Cardiac Hypertrophy ADAM17->Hypertrophy Calcineurin->Hypertrophy

Caption: this compound prevents cardiac hypertrophy by inhibiting Nox4 and Calcineurin.

Diagram 3: this compound's Cardiomyocyte Survival Pathway

Cardiomyocyte_Survival cluster_Cardiomyocyte Cardiomyocyte This compound This compound AKT PI3K/AKT Pathway This compound->AKT Activates MAPK MAPK Pathway This compound->MAPK Inhibits Stressors Stressors (Doxorubicin, High Glucose, Hypoxia-Reoxygenation) Stressors->MAPK OxidativeStress Oxidative Stress Stressors->OxidativeStress Apoptosis Apoptosis Stressors->Apoptosis Nrf2 Nrf-2 AKT->Nrf2 Activates ARE Antioxidant Enzymes (HO-1, GCLM) Nrf2->ARE Upregulates ARE->OxidativeStress Reduces Survival Cell Survival MAPK->Apoptosis OxidativeStress->Apoptosis Apoptosis->Survival

Caption: this compound promotes cardiomyocyte survival via AKT/Nrf-2 and MAPK pathways.

Diagram 4: General Workflow for In Vitro Analysis of this compound

Workflow start Start: Cardiomyocyte or Endothelial Cell Culture stress Induce Stress/Damage (e.g., Ang II, High Glucose, Ox-LDL) start->stress treatment Treat with this compound (± Specific Inhibitors) stress->treatment collection Cell Lysate / Supernatant Collection treatment->collection analysis Endpoint Analysis collection->analysis wb Western Blot (Protein Expression/ Phosphorylation) analysis->wb pcr RT-PCR (mRNA Expression) analysis->pcr viability Cell Viability Assays (MTT, CCK-8) analysis->viability apoptosis Apoptosis Assays (TUNEL, Flow Cytometry) analysis->apoptosis no NO Measurement (Griess Assay) analysis->no data Data Interpretation & Conclusion wb->data pcr->data viability->data apoptosis->data no->data

Caption: A generalized workflow for studying this compound's effects in cell culture.

Conclusion and Future Directions

This compound demonstrates a robust and diverse portfolio of cardiovascular protective mechanisms. Its actions as a vasodilator, antihypertensive, cardioprotective, and anti-platelet agent are mediated by a complex interplay of signaling pathways, with the TRPV1-CGRP-NO axis being central to its vascular effects and the modulation of hypertrophy and survival pathways like AKT/Nrf-2 and Nox4 being key to its direct cardiac benefits.

The comprehensive data presented herein underscore the potential of this compound as a lead compound for the development of novel therapeutics for cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. However, clinical evidence in humans remains limited.[3] Future research should focus on:

  • Clinical Trials: Well-designed, randomized controlled trials are necessary to establish the efficacy and safety of this compound in human patients with cardiovascular conditions.

  • Pharmacokinetics and Bioavailability: Further optimization of drug delivery systems, such as solid dispersions, is needed to overcome its low solubility and improve bioavailability for clinical application.[1][26]

  • Derivative Synthesis: The development of synthetic derivatives may enhance potency and specificity while reducing potential off-target effects or cytotoxicity.[2][30]

By continuing to unravel its complex pharmacology, the scientific community can work towards translating the therapeutic promise of this compound into tangible clinical benefits.

References

A Technical Guide to the Natural Sources and Isolation of Rutaecarpine from Evodia rutaecarpa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutaecarpine, an indoloquinazoline alkaloid, is a significant bioactive compound predominantly found in the fruit of Evodia rutaecarpa.[1][2] This plant has a long history of use in Traditional Chinese Medicine for treating a variety of ailments, including headaches, digestive disorders, and postpartum hemorrhage.[1] Modern pharmacological studies have revealed this compound's potent biological activities, including anti-inflammatory, cardiovascular-protective, and anti-cancer properties, making it a compound of high interest for drug development.[2] This technical guide provides an in-depth overview of the natural sourcing of this compound and details the methodologies for its extraction and isolation from Evodia rutaecarpa. It includes comprehensive experimental protocols, comparative quantitative data on isolation yields and purity, and visual diagrams of the isolation workflow and a key signaling pathway to support research and development efforts.

Natural Source: Evodia rutaecarpa

The primary and most commercially viable natural source of this compound is the dried, near-ripe fruit of Evodia rutaecarpa (Juss.) Benth., a tree native to China and Korea.[1] In Traditional Chinese Medicine, the fruit is known as "Wu-Chu-Yu". The concentration of this compound and other bioactive alkaloids in the fruit can vary depending on the maturity of the fruit at harvest.

Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has shown that the content of this compound in the dried fruit of Evodia rutaecarpa can range from approximately 0.050% to 1.470% of the dry weight, highlighting the importance of proper sourcing and quality control of the plant material. One study determined the this compound content in a 90% ethanol crude extract to be approximately 0.42% by dry weight.[3]

Isolation and Purification Methodologies

The isolation of this compound from Evodia rutaecarpa is a multi-step process involving initial solvent extraction to create a crude alkaloid mixture, followed by one or more chromatographic purification steps, and often concluding with recrystallization to obtain a high-purity final product.

Data Presentation: Comparison of Isolation Techniques

The following table summarizes quantitative data from various cited methodologies for the isolation and purification of this compound.

Method StageTechniqueKey ParametersYieldPurityReference
Crude Extraction Ethanol RefluxSolvent: 90% EthanolPlant:Solvent Ratio: 1:10 (w/v)Duration: 1 hour22.9% (Crude Extract from Fruit)~0.42% (this compound in Extract)[3]
Purification High-Speed Counter-Current Chromatography (HSCCC)Solvent System: n-hexane–ethyl acetate–methanol–water (5:5:7:5, v/v)10.6% (from Crude Extract)98.4%[4]
Purification Silica Gel Column ChromatographyMobile Phase: Chloroform/Methanol or Chloroform/Acetone gradients are common.Yield is variable and often not reported directly from crude extract. A multi-step process yielded 26.4 mg from 5 kg of fruit.Up to 98.9%

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the extraction and purification of this compound.

Protocol for Crude Extraction via Ethanol Reflux

This protocol is effective for extracting a broad spectrum of alkaloids, including this compound, from the dried fruit.

  • Objective: To prepare a crude alkaloid extract from Evodia rutaecarpa.

  • Materials:

    • Dried, powdered fruits of Evodia rutaecarpa.

    • 90% Ethanol.

    • Round-bottom flask (e.g., 250 mL).

    • Reflux condenser.

    • Heating mantle.

    • Filter paper (e.g., 110 µm).

    • Rotary evaporator.

  • Procedure:

    • Weigh 10 g of powdered Evodia rutaecarpa fruit and place it into a 250 mL round-bottom flask.[3]

    • Add 100 mL of 90% ethanol to the flask.[3]

    • Set up the flask for reflux using a heating mantle and condenser.

    • Heat the mixture to boiling and maintain a gentle reflux for 1 hour.[3]

    • Allow the mixture to cool to room temperature.

    • Filter the solution through filter paper to remove the solid plant material.[3]

    • Collect the filtrate and evaporate the solvent to dryness using a rotary evaporator to yield the crude extract.[3]

    • The resulting crude extract (approx. 2.29 g) can be stored for subsequent purification.[3]

Protocol for Purification via Silica Gel Column Chromatography

This is a standard chromatographic technique for separating compounds from a crude mixture based on polarity.

  • Objective: To separate this compound from other alkaloids in the crude extract.

  • Materials:

    • Crude Evodia rutaecarpa extract.

    • Silica gel (e.g., 200-300 mesh).

    • Glass chromatography column.

    • Solvents for mobile phase (e.g., Chloroform, Methanol, Acetone).

    • Fraction collection tubes.

    • Thin-Layer Chromatography (TLC) plates and chamber for monitoring.

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase solvent. Alternatively, for less soluble extracts, create a dry slurry by mixing the extract with a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

    • Elution: Begin elution with a low-polarity solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or acetone). A common gradient might be from 100:0 to 90:10 chloroform:methanol.

    • Fraction Collection: Collect the eluate in sequential fractions using test tubes or vials.

    • Monitoring: Monitor the separation by spotting fractions onto a TLC plate and eluting with an appropriate solvent system. Visualize spots under UV light. Combine fractions that contain pure this compound.

    • Solvent Evaporation: Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

Protocol for Purification via High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an advanced liquid-liquid partition chromatography technique that avoids solid supports, offering high recovery and resolution.

  • Objective: To achieve high-purity, one-step separation of this compound from the crude extract.

  • Materials:

    • Crude Evodia rutaecarpa extract.

    • HSCCC instrument.

    • Solvents: n-hexane, ethyl acetate, methanol, water (HPLC grade).

    • HPLC system for purity analysis.

  • Procedure:

    • Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a 5:5:7:5 volume ratio in a separation funnel.[4] Shake thoroughly and allow the phases to separate. Degas both the upper and lower phases by sonication before use.[4]

    • Sample Preparation: Dissolve 180 mg of the crude extract in a mixture of 2 mL of the upper phase and 2 mL of the lower phase of the solvent system.[4]

    • HSCCC Operation:

      • Fill the entire column with the stationary phase (the upper phase).

      • Set the apparatus to rotate at the desired speed (e.g., 800-900 rpm).

      • Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

      • Once hydrodynamic equilibrium is reached, inject the sample solution.

    • Fraction Collection: Continuously monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the chromatogram peaks.[4]

    • Analysis: Analyze the collected fractions corresponding to this compound for purity using an analytical HPLC system. Combine pure fractions and evaporate the solvent to obtain purified this compound (yield of ~19 mg with 98.4% purity from 180 mg crude extract).[4]

Protocol for Final Purification via Recrystallization

This is the final step to achieve the highest possible purity of the isolated compound.

  • Objective: To purify the isolated this compound to analytical grade.

  • Materials:

    • Purified this compound from chromatography.

    • Recrystallization solvent (e.g., Acetone, Ethanol, or a two-solvent system like Hexane/Acetone).

    • Erlenmeyer flask.

    • Hot plate.

    • Vacuum filtration apparatus (Büchner funnel, filter flask).

  • Procedure:

    • Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent dissolves this compound well at high temperatures but poorly at low temperatures. Acetone is a plausible candidate as it was used in the initial historical isolation.[1]

    • Dissolution: Place the rutaecarpi ne solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid completely dissolves.

    • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin.

    • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal precipitation.

    • Collection: Collect the purified crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Drying: Dry the crystals under vacuum or in a desiccator to remove all residual solvent.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow from the natural source material to the final purified compound, incorporating the described methodologies.

G cluster_0 Step 1: Raw Material Preparation cluster_1 Step 2: Crude Extraction cluster_2 Step 3: Purification cluster_3 Step 4: Final Purification A Dried Evodia rutaecarpa Fruit B Powdering A->B C Reflux with 90% Ethanol B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Alkaloid Extract E->F G Option A: Silica Gel Column Chromatography F->G H Option B: High-Speed Counter-Current Chromatography (HSCCC) F->H I Fraction Collection & Analysis (TLC/HPLC) G->I H->I J Purified this compound Fractions I->J K Recrystallization J->K L Vacuum Filtration & Drying K->L M High-Purity this compound L->M

Caption: General workflow for the isolation and purification of this compound.
Signaling Pathway Diagram

This compound exerts significant anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The diagram below illustrates this mechanism of action.

G LTA Inflammatory Stimulus (e.g., LTA) TLR2 Toll-like Receptor 2 (TLR2) LTA->TLR2 MAPK_pathway MAPK Pathway TLR2->MAPK_pathway NFkB_pathway NF-κB Pathway TLR2->NFkB_pathway ERK ERK MAPK_pathway->ERK p38 p38 MAPK_pathway->p38 Ikk_NFkB IκBα p65 NFkB_pathway->Ikk_NFkB Ikk IκBα NFkB p65 p65_nuc p65 Translocation to Nucleus Ikk_NFkB->p65_nuc Phosphorylation of IκBα & release of p65 This compound This compound This compound->ERK This compound->p38 This compound->Ikk_NFkB Inhibits IκBα phosphorylation This compound->p65_nuc Gene_Expression Gene Transcription p65_nuc->Gene_Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 IL1b IL-1β Gene_Expression->IL1b Inflammation Inflammatory Response iNOS->Inflammation COX2->Inflammation IL1b->Inflammation

Caption: Anti-inflammatory mechanism of this compound via NF-κB and MAPK pathways.

References

A Technical Guide to the Pharmacological Properties of Rutaecarpine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutaecarpine, a pentacyclic indolopyridoquinazolinone alkaloid isolated from the traditional Chinese herb Evodia rutaecarpa, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its synthetic derivatives, with a focus on its cardiovascular, anti-inflammatory, and anticancer effects. Detailed summaries of quantitative data, experimental protocols for key assays, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Introduction

This compound (8,13-dihydroindolo-[2',3':3,4]-pyrido[2,1-b]quinazolin-5(7H)-one) is a key bioactive constituent of Evodia rutaecarpa, a plant long used in traditional Chinese medicine for a variety of ailments.[1][2] Modern pharmacological studies have revealed that this compound possesses a wide spectrum of biological activities, including but not limited to, cardiovascular-protective, anti-inflammatory, anti-obesity, and anticancer properties.[1][3] However, its clinical application has been hampered by poor physicochemical properties, such as low water solubility and moderate potency.[4][5] This has spurred the development of numerous synthetic derivatives with improved pharmacological profiles. This guide aims to provide an in-depth technical resource on the core pharmacological properties of this compound and its derivatives, summarizing key data and methodologies to support ongoing research.

Cardiovascular Properties

This compound exhibits significant cardiovascular effects, primarily vasodilation and cardioprotection.[1][2] These effects are largely attributed to its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the subsequent release of Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator.[6][7]

Vasodilatory Effects

This compound induces dose-dependent relaxation of blood vessels.[8][9] In vitro studies using isolated rat aortic and mesenteric artery rings have demonstrated that this compound (0.1–10 μM) causes concentration-dependent vasorelaxation.[8] This effect is significantly attenuated by the removal of the endothelium, indicating an endothelium-dependent mechanism.[9] The vasodilatory action involves the activation of TRPV1 channels on sensory nerves, leading to an influx of calcium and the subsequent release of CGRP.[6][7][10] CGRP then acts on vascular smooth muscle cells to cause relaxation. Additionally, this compound can directly affect vascular smooth muscle cells by inhibiting voltage-dependent calcium channels.[8]

Cardioprotective Effects

This compound has demonstrated protective effects on the heart in various models of cardiac injury. For instance, in isolated guinea pig hearts, this compound (0.3 or 1 μM) has been shown to protect against cardiac anaphylaxis.[8] Furthermore, it can ameliorate cardiac remodeling induced by isoprenaline.

Quantitative Data: Cardiovascular Effects
CompoundAssayModelEffectConcentration/DoseReference
This compoundVasodilationIsolated rat superior mesenteric and thoracic aorta ringsConcentration-dependent relaxation0.1–10 μM[8]
This compoundHypotensive effectIn vivo (rats)Decrease in mean arterial pressure10–100 μg/kg i.v.[8]
This compoundCardioprotectionIsolated guinea pig hearts (anaphylaxis model)Protective effects0.3 or 1 μM[8]
Experimental Protocol: Vasodilation Assay in Isolated Rat Aortic Rings

This protocol outlines the methodology for assessing the vasodilatory effects of this compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE)

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize the rat and excise the thoracic aorta.

  • Carefully remove adhering connective and adipose tissue and cut the aorta into 3-4 mm rings.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.

  • Induce contraction with phenylephrine (1 μM).

  • Once a stable contraction is achieved, cumulatively add this compound at increasing concentrations (e.g., 0.1 μM to 100 μM).

  • Record the relaxation response as a percentage of the initial PE-induced contraction.

  • In some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface of the ring with a wire to assess endothelium-dependent effects.

Signaling Pathway: this compound-Induced Vasodilation

G This compound This compound TRPV1 TRPV1 This compound->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx CGRP_release CGRP Release Ca_influx->CGRP_release Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell CGRP_release->Vascular_Smooth_Muscle_Cell acts on Vasodilation Vasodilation Vascular_Smooth_Muscle_Cell->Vasodilation leads to

This compound-TRPV1-CGRP Vasodilation Pathway

Anti-inflammatory Properties

This compound and its derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[11][12]

Inhibition of Pro-inflammatory Mediators

This compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines in lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells).[11][13] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[11]

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK pathways.[11][12] this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[11] This prevents the transcription of NF-κB target genes, which include many pro-inflammatory cytokines. Furthermore, this compound can inhibit the phosphorylation of key MAPK proteins such as ERK and p38.[11]

Quantitative Data: Anti-inflammatory Effects
CompoundAssayModelEffectIC50/EC50Reference
This compoundPGE2 synthesis inhibitionLPS-treated RAW 264.7 cellsStrong inhibition-[13]
Goshuyuamide II5-Lipoxygenase inhibitionRBL-1 cellsInhibitionIC50 = 6.6 μM[13]
This compound Derivative (5Ci)NO production inhibitionLPS-induced RAW 264.7 cellsInhibition-[12]
This compound Derivative (11)PDE5 inhibitionIn vitroPotent inhibitionIC50 = 0.086 μM[14]
Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a method to evaluate the anti-inflammatory effects of this compound by measuring nitric oxide production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess reagent (for NO measurement)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 μg/mL) for 24 hours. Include a vehicle control group (no LPS or this compound) and an LPS-only control group.

  • After incubation, collect the cell culture supernatant to measure NO production using the Griess reagent according to the manufacturer's instructions.

  • Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity. Add MTT solution to the remaining cells, incubate for 4 hours, and then add a solubilizing agent (e.g., DMSO). Measure the absorbance at 570 nm.

Signaling Pathway: this compound's Anti-inflammatory Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Receptor LPS Receptor (TLR4) MAPK MAPK (ERK, p38) LPS_Receptor->MAPK IKK IKK LPS_Receptor->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates This compound This compound This compound->MAPK inhibits This compound->IKK inhibits DNA DNA p65_p50_nuc->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Inflammatory_Genes transcribes LPS LPS LPS->LPS_Receptor

This compound's Inhibition of NF-κB and MAPK Pathways

Anticancer Properties

This compound and its derivatives have demonstrated promising anticancer activities in various cancer cell lines.[15][16] Their mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and metastasis, and the reversal of multidrug resistance.[17][18]

Cytotoxicity and Antiproliferative Effects

Several derivatives of this compound have shown significant cytotoxicity against a range of human cancer cell lines.[4][14] For instance, certain derivatives exhibit GI50 values in the low micromolar range against U251 (glioblastoma), SKOV3 (ovarian cancer), and DU145 (prostate cancer) cell lines.[14] The antiproliferative effects are often associated with the induction of cell cycle arrest.

Inhibition of Topoisomerases

One of the key mechanisms underlying the anticancer activity of this compound and its analogs is the inhibition of topoisomerases I and II, enzymes crucial for DNA replication and transcription.[14][19] By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

Reversal of Multidrug Resistance

This compound has been found to enhance the sensitivity of drug-resistant cancer cells to conventional chemotherapeutic agents.[17] This is achieved by downregulating the expression of P-glycoprotein (ABCB1), a key transporter responsible for drug efflux from cancer cells.[17]

Quantitative Data: Anticancer Effects
CompoundCancer Cell LineAssayEffectGI50/IC50Reference
This compound Derivative (15b)U251, SKOV3, DU145CytotoxicityInhibition of cell growth5 μM, 3 μM, 3 μM[14]
This compound Derivative (15c)U251, SKOV3, DU145CytotoxicityInhibition of cell growth2.5 μM, 2 μM, 2 μM[14]
EvodiamineHepg2MTT assayInhibition of proliferationInhibition rate of 40% at 100 μmol/L[16]
This compoundHepg2MTT assayInhibition of proliferationInhibition rate of 10.7% at 100 μmol/L[16]
Experimental Protocol: MTT Assay for Anticancer Activity

This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound and its derivatives on cancer cells.[18][20][21]

Materials:

  • Human cancer cell line (e.g., HepG2, HT-29)

  • Appropriate cell culture medium with 10% FBS

  • This compound or its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • After the treatment period, remove the medium and add 100 μL of fresh medium and 20 μL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: Evaluating Anticancer Drug Sensitization

G start Start: Drug-Resistant Cancer Cell Line treatment Treat with this compound and/or Chemotherapeutic Drug start->treatment incubation Incubate for 48h treatment->incubation cck8 Perform CCK8/MTT Assay incubation->cck8 ic50 Calculate IC50 Values cck8->ic50 analysis Analyze Reversal of Drug Resistance ic50->analysis

Workflow for Assessing Chemosensitization

Other Pharmacological Properties

Anti-Obesity and Metabolic Effects

This compound has been shown to have anti-obesity effects by promoting adipose thermogenesis.[22] It activates the AMP-activated protein kinase (AMPK)/PGC-1α signaling pathway, which leads to the "browning" of white adipose tissue and increased energy expenditure.[22][23][24]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by low oral bioavailability.[4] However, it is known to induce cytochrome P450 enzymes, particularly CYP1A2, which can affect the metabolism of co-administered drugs like caffeine and theophylline.[25][26][27][28] Some derivatives, such as 5-deoxy-rutaecarpine, have shown improved oral bioavailability.[4]

Conclusion

This compound and its derivatives represent a promising class of natural product-based compounds with a wide array of pharmacological activities. Their ability to modulate key signaling pathways involved in cardiovascular function, inflammation, and cancer highlights their potential for the development of novel therapeutics. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of these fascinating molecules. Future research should focus on optimizing the pharmacokinetic properties of this compound derivatives and conducting preclinical and clinical studies to validate their efficacy and safety.

References

The Multifaceted Role of Rutaecarpine in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutaecarpine, a quinazolinocarboline alkaloid isolated from the unripe fruit of Evodia rutaecarpa, has garnered significant attention in pharmacological research due to its diverse biological activities. Traditionally used in Chinese medicine, modern scientific investigation has begun to unravel the complex molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth exploration of this compound's interaction with key signaling pathways and molecular targets, offering a valuable resource for researchers in drug discovery and development.

This document summarizes the current understanding of this compound's mechanism of action, presenting quantitative data on its bioactivity, detailed experimental methodologies for key assays, and visual representations of the signaling cascades it modulates.

Quantitative Bioactivity of this compound

The following tables summarize the quantitative data available for this compound's interaction with various molecular targets and its effects in different experimental models.

TargetParameterValueSpecies/Cell LineReference
Cyclooxygenase-2 (COX-2)IC500.28 µMNot specified[1]
Kelch-like ECH-associated protein 1 (KEAP1)Kd19.6 µMIn vitro (SPR)

Table 1: Inhibitory and Binding Constants of this compound

Experimental ModelThis compound Concentration/DoseObserved EffectReference
Isolated guinea pig hearts1 µM and 3 µMCardioprotective effects[2]
LTA-stimulated RAW 264.7 macrophages10 µM and 20 µMInhibition of NO, iNOS, COX-2, and IL-1β production[[“]]
Angiotensin II-induced hypertrophic cardiomyocytes0.1 µM to 10 µmol/LAmelioration of hypertrophic effects[4]
Collagen-stimulated human platelets2.5 µM and 5 µMInhibition of PI3K/Akt/GSK3β phosphorylation[5]
Sprague-Dawley rats with monocrotaline-induced pulmonary arterial hypertension40 mg/kg/day (i.g.)Attenuation of pulmonary hypertension[6]

Table 2: Effective Concentrations and Doses of this compound in Various Models

Key Signaling Pathways and Molecular Targets

This compound exerts its pleiotropic effects by modulating a range of signaling pathways implicated in inflammation, cardiovascular regulation, and cancer.

TRPV1/CGRP Pathway in Cardiovascular Regulation

This compound is a known activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily expressed in sensory neurons.[7][8] Activation of TRPV1 by this compound leads to the release of Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator.[2][7] This mechanism is central to this compound's cardiovascular effects, including its hypotensive and cardioprotective actions.[2][9]

TRPV1_CGRP_Pathway This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Induces CGRP_release CGRP Release Ca_influx->CGRP_release Triggers Vasodilation Vasodilation CGRP_release->Vasodilation Promotes Cardioprotection Cardioprotection CGRP_release->Cardioprotection Contributes to

This compound's activation of the TRPV1/CGRP pathway.
Anti-inflammatory Effects via NF-κB and MAPK Pathways

This compound demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators. It has been shown to suppress the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[[“]] A primary mechanism for these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

Furthermore, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically inhibiting the phosphorylation of ERK and p38 kinases, which are upstream regulators of NF-κB.

Anti_inflammatory_Pathway cluster_this compound This compound's Action cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound ERK ERK This compound->ERK Inhibits phosphorylation p38 p38 This compound->p38 Inhibits phosphorylation IkBa IκBα This compound->IkBa Inhibits phosphorylation NFkB NF-κB (p65) ERK->NFkB Activates p38->NFkB Activates IkBa->NFkB Sequesters in cytoplasm NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Mediators Pro-inflammatory Mediators (NO, iNOS, COX-2, IL-1β) NFkB_nucleus->Inflammatory_Mediators Induces expression Inflammatory_Stimuli Inflammatory Stimuli (e.g., LTA) Inflammatory_Stimuli->ERK Inflammatory_Stimuli->p38 Inflammatory_Stimuli->IkBa

This compound's inhibition of NF-κB and MAPK pathways.
Anti-Cancer Activity: Targeting STAT3 and Wnt/β-Catenin Signaling

In the context of cancer, this compound has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis. These anti-tumor effects are mediated, in part, through the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) and the Wnt/β-catenin signaling pathways. By inhibiting STAT3 activation, this compound downregulates the expression of anti-apoptotic proteins like Bcl-2.

Anti_Cancer_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits activation Bcl2 Bcl-2 STAT3->Bcl2 Upregulates Proliferation Cell Proliferation STAT3->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

This compound's inhibitory effect on the STAT3 pathway.
Metabolic Regulation via the AMPK Pathway

This compound has also been implicated in the regulation of cellular energy metabolism through the activation of AMP-activated protein kinase (AMPK). This pathway is crucial for maintaining cellular energy homeostasis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in this compound research.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of this compound on the expression levels of target proteins (e.g., p-ERK, p-p38, IκBα, p-p65, COX-2, iNOS).

Methodology:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., RAW 264.7 macrophages) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound (e.g., 10, 20 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide (LPS) at 1 µg/mL) for the desired duration (e.g., 30 minutes for phosphorylation studies, 24 hours for protein expression).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-ERK, anti-COX-2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Workflow for Western Blotting analysis.
Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on a specific cell line.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells (e.g., RAW 264.7) on glass coverslips in a 24-well plate.

    • Pre-treat with this compound (e.g., 20 µM) for 1 hour, followed by stimulation with an inflammatory agent (e.g., LTA at 10 µg/mL) for 30 minutes.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated) for 1 hour in the dark.

  • Nuclear Staining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Microscopy and Analysis:

    • Visualize the cells using a confocal microscope.

    • Analyze the images to determine the localization of NF-κB p65 (cytoplasmic vs. nuclear).

Conclusion

This compound is a promising natural compound with a complex pharmacology that impacts multiple key signaling pathways. Its ability to modulate TRPV1, NF-κB, MAPK, STAT3, and AMPK pathways underscores its potential for the development of novel therapeutics for a range of conditions, including cardiovascular diseases, inflammatory disorders, and cancer. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers dedicated to further elucidating the molecular mechanisms of this compound and exploring its therapeutic applications. Further investigation is warranted to fully characterize its efficacy and safety in preclinical and clinical settings.

References

A comprehensive literature review of Rutaecarpine's biological activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rutaecarpine, a quinazolinocarboline alkaloid isolated from the unripe fruit of Evodia rutaecarpa (Wu-Chu-Yu), has been a staple in traditional Chinese medicine for centuries. Modern pharmacological research has unveiled a wide spectrum of biological activities, positioning this compound as a promising candidate for the development of novel therapeutics. This technical guide provides a comprehensive literature review of the multifaceted biological activities of this compound, with a focus on its cardiovascular, anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and the underlying signaling pathways.

Cardiovascular Effects

This compound exhibits significant cardiovascular protective properties, including vasodilation, anti-platelet aggregation, and cardioprotective effects.[1][2][3] These effects are primarily mediated through the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the subsequent release of Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator.[4]

Vasodilation

In vitro studies have demonstrated that this compound induces concentration-dependent relaxation of isolated rat thoracic aorta and superior mesenteric arterial segments pre-contracted with phenylephrine.[2][5] This vasorelaxant effect is endothelium-dependent and involves the nitric oxide (NO)-cGMP signaling pathway.[6] In endothelial cells, this compound increases intracellular Ca2+ concentration, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[6]

In vivo, intravenous administration of this compound has been shown to cause a dose-dependent decrease in blood pressure in various animal models.[2][3] This hypotensive effect is associated with an increase in plasma CGRP concentration.[3]

Anti-Platelet Aggregation

This compound has been shown to inhibit platelet aggregation induced by various agonists.[7] The underlying mechanism involves the inhibition of phospholipase C (PLC), which leads to reduced phosphoinositide breakdown, thereby suppressing downstream signaling events required for platelet activation.[7] In vivo studies have demonstrated that this compound can prolong bleeding time and reduce mortality in models of acute pulmonary thromboembolism.

Cardioprotection

This compound has demonstrated cardioprotective effects in models of myocardial ischemia-reperfusion injury.[3] Pretreatment with this compound significantly reduces infarct size and the release of cardiac injury markers.[3] These protective effects are also linked to the activation of the TRPV1/CGRP pathway.[3]

Quantitative Data: Cardiovascular Effects
Biological ActivityExperimental ModelThis compound Concentration/DoseObserved EffectReference(s)
VasodilationIsolated rat superior mesenteric and thoracic aorta0.1–10 μMConcentration-dependent relaxation[2][5]
HypotensionIn vivo (rats)10–100 μg/kg i.v.Marked decrease in mean arterial pressure[5]
HypotensionPhenol-induced hypertensive rats30, 100, or 300 μg/kg i.v.Dose-dependent hypotensive effects[2]
CardioprotectionIsolated guinea pig hearts (hypothermic ischemia)1 or 3 μMImproved recovery of cardiac function, reduced creatine kinase release[3]
CardioprotectionMyocardial ischemia-reperfusion rats100 or 300 μg/kg i.v.Reduced myocardial infarct size and creatine kinase release[3]
Anti-Platelet AggregationHuman platelet suspensions50, 100, and 200 μMDose-dependent inhibition of [3H]inositol monophosphate formation[7]
Experimental Protocols

Vasodilation Assay in Isolated Rat Aorta:

  • Male Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs solution.

  • The aorta is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

  • The aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

  • The endothelial integrity is assessed by the relaxation response to acetylcholine (1 μM) after pre-contraction with phenylephrine (1 μM).

  • After washing, the aortic rings are pre-contracted with phenylephrine (1 μM).

  • Once a stable contraction is achieved, cumulative concentrations of this compound (e.g., 0.1 μM to 100 μM) are added to the organ bath to elicit a relaxation response.

  • The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.

Platelet Aggregation Assay:

  • Human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

  • Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

  • Platelet count in PRP is adjusted to a standard concentration (e.g., 3 x 10^8 platelets/mL).

  • PRP is pre-incubated with various concentrations of this compound or vehicle control for a specified time at 37°C.

  • Platelet aggregation is induced by adding an agonist such as collagen, ADP, or thrombin.

  • The change in light transmission is monitored using a platelet aggregometer to determine the extent of aggregation.

Signaling Pathway

Rutaecarpine_Cardiovascular_Signaling This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Activates Ca_influx_EC Ca²⁺ Influx (Endothelial Cell) TRPV1->Ca_influx_EC Mediates CGRP_release CGRP Release TRPV1->CGRP_release Stimulates eNOS eNOS Ca_influx_EC->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation Leads to CGRP_receptor CGRP Receptor (Smooth Muscle Cell) CGRP_release->CGRP_receptor Activates CGRP_receptor->Vasodilation Contributes to

Caption: this compound-mediated cardiovascular signaling pathway.

Anti-inflammatory Effects

This compound possesses potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[8] Its mechanism of action involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[8]

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that this compound significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8] this compound exerts these effects by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

The inhibition of the NF-κB pathway by this compound is a crucial aspect of its anti-inflammatory activity. It has been demonstrated to prevent the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[8] Additionally, this compound can suppress the phosphorylation of MAPKs, including p38 and ERK1/2.[8]

Quantitative Data: Anti-inflammatory Effects
Biological ActivityExperimental ModelThis compound ConcentrationObserved EffectReference(s)
Inhibition of NO ProductionLTA-stimulated RAW 264.7 cells10, 20 μMSignificant reduction in nitrite production[8]
Inhibition of iNOS and COX-2 ExpressionLTA-stimulated RAW 264.7 cells10, 20 μMDecreased protein expression[8]
Inhibition of NF-κB ActivationLTA-stimulated RAW 264.7 cells10, 20 μMReduced phosphorylation of IκBα and p65[8]
Inhibition of MAPK PhosphorylationLTA-stimulated RAW 264.7 cells10, 20 μMReduced phosphorylation of p38 and ERK1/2[8]
Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells:

  • RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours to induce NO production.

  • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis for Inflammatory Proteins:

  • RAW 264.7 cells are treated with this compound and/or LPS as described above.

  • After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

  • The membrane is then incubated with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

Rutaecarpine_Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nucleus->Pro_inflammatory_genes Activates This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Anti-Cancer Activity

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including colon, esophageal, and prostate cancer.[5][9][10]

In human colorectal cancer cells (HCT116 and SW480), this compound has been shown to inhibit cell viability in a concentration-dependent manner, with IC50 values of 10.50 μM and 8.93 μM, respectively.[5] It also suppresses colony formation, indicating an inhibition of long-term proliferative capacity.[5] The anti-cancer mechanism in colon cancer is partly attributed to the regulation of the STAT3 signaling pathway.[5]

In human esophageal squamous cell carcinoma cells (CE81T/VGH), this compound inhibits cell growth and induces apoptosis.[10] It upregulates the expression of p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[10]

In metastatic prostate cancer cells (PC-3), this compound reduces cell viability and induces apoptosis in a time- and dose-dependent manner.[9]

Quantitative Data: Anti-Cancer Effects
Biological ActivityCancer Cell LineThis compound ConcentrationObserved EffectReference(s)
Inhibition of Cell ViabilityHCT116 (Colon)IC50 = 10.50 μM (24h)Reduced cell viability[5]
Inhibition of Cell ViabilitySW480 (Colon)IC50 = 8.93 μM (24h)Reduced cell viability[5]
Inhibition of Cell GrowthCE81T/VGH (Esophageal)5, 10, 20 μMInhibition of cell proliferation[10]
Induction of ApoptosisPC-3 (Prostate)20, 40 μM (48h)Increased early and late apoptotic cells[9]
Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Cancer cells are seeded in a 96-well plate at a density of 2 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of this compound for 24, 48, or 72 hours.

  • After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Colony Formation Assay:

  • A low density of cancer cells (e.g., 500-1000 cells/well) is seeded in a 6-well plate.

  • The cells are treated with a sub-lethal concentration of this compound.

  • The cells are allowed to grow for 10-14 days, with the medium and treatment being refreshed every 2-3 days.

  • After the incubation period, the colonies are fixed with methanol and stained with crystal violet.

  • The number of colonies containing more than 50 cells is counted.

Signaling Pathway

Rutaecarpine_Anticancer_Signaling This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation p53 p53 This compound->p53 Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_nucleus STAT3 (nucleus) STAT3_dimer->STAT3_nucleus Translocates Proliferation_genes Proliferation & Survival Gene Transcription STAT3_nucleus->Proliferation_genes Activates Cell_Proliferation Cell Proliferation Proliferation_genes->Cell_Proliferation Promotes Apoptosis Apoptosis Bax Bax p53->Bax Activates Bax->Apoptosis Induces Bcl2->Apoptosis Inhibits

Caption: this compound's anti-cancer signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia-reperfusion injury.[11][12] It can improve neurological function, reduce infarct volume, and decrease cerebral edema.[11]

The neuroprotective mechanisms of this compound are associated with its antioxidant properties. In a mouse model of middle cerebral artery occlusion (MCAO), this compound treatment significantly decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in the brain tissue.[11]

Quantitative Data: Neuroprotective Effects
Biological ActivityExperimental ModelThis compound DoseObserved EffectReference(s)
NeuroprotectionCerebral ischemia reperfusion mice84, 252, 504 μg/kgReduced infarct volume and brain water content[11]
Antioxidant EffectCerebral ischemia reperfusion mice84, 252, 504 μg/kgDecreased MDA, increased SOD and GSH-Px activity[11]
Neurological FunctionMCAO ratsLow and High dosesImproved neurological scores[12][13][14]
Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats:

  • Male Sprague-Dawley rats are anesthetized.

  • A midline cervical incision is made, and the right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • The ECA is ligated and dissected distally.

  • A nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery.

  • After a period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • This compound or vehicle is administered at specific time points before or after the ischemic insult.

  • Neurological deficits are assessed at various time points after reperfusion using a scoring system (e.g., Zea-Longa score).

  • At the end of the experiment, the brains are harvested for infarct volume measurement (e.g., using TTC staining) and biochemical analysis.

Measurement of Antioxidant Enzyme Activity:

  • Brain tissue is homogenized in a suitable buffer.

  • The homogenate is centrifuged to obtain the supernatant.

  • The activities of SOD and GSH-Px, and the level of MDA in the supernatant are measured using commercially available assay kits according to the manufacturer's instructions.

Metabolic Regulation

This compound has shown potential in regulating metabolism, particularly in the context of obesity and type 2 diabetes.[15][16][17] Its effects are linked to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[15][16]

In high-fat diet-induced obese mice, this compound treatment has been shown to reduce body weight gain and fat mass.[16] It promotes the "browning" of white adipose tissue, increasing the expression of thermogenic genes such as UCP1 and PGC-1α.[16] This effect is mediated through the activation of the AMPK/PGC-1α pathway.[16]

In a mouse model of type 2 diabetes, oral administration of this compound reduced blood glucose levels, improved glucose tolerance, and restored insulin sensitivity.[17] It also had beneficial effects on the lipid profile.[17] In vitro studies have shown that this compound promotes glucose consumption and uptake in C2C12 myotubes.[17]

Quantitative Data: Metabolic Regulation
Biological ActivityExperimental ModelThis compound DoseObserved EffectReference(s)
Anti-obesityHigh-fat diet-fed mice50 mg/kg/dayReduced body weight gain and fat mass percentage[16]
Adipose BrowningHigh-fat diet-fed mice50 mg/kg/dayIncreased expression of UCP1 and PGC-1α in adipose tissue[16]
Anti-diabeticHigh-fat diet-multiple low dose streptozotocin induced type 2 diabetic miceNot specifiedReduced blood glucose, improved glucose tolerance and insulin sensitivity[17]
Experimental Protocols

High-Fat Diet (HFD)-Induced Obesity Mouse Model:

  • Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.

  • The mice are then treated with this compound (e.g., 50 mg/kg/day) or vehicle via oral gavage for a specified period.

  • Body weight and food intake are monitored regularly.

  • At the end of the treatment period, body composition (fat and lean mass) is analyzed (e.g., using DEXA or MRI).

  • Adipose tissues (e.g., epididymal white adipose tissue and interscapular brown adipose tissue) are collected for gene and protein expression analysis of thermogenic markers.

Western Blot for AMPK Activation:

  • Cells or tissue samples are lysed, and protein concentration is determined.

  • Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

  • The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

Signaling Pathway

Rutaecarpine_Metabolic_Signaling This compound This compound AMPK AMPK This compound->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes UCP1 UCP1 Expression PGC1a->UCP1 Increases Thermogenesis Thermogenesis (Adipose Browning) UCP1->Thermogenesis Mediates Energy_Expenditure Increased Energy Expenditure Thermogenesis->Energy_Expenditure Leads to

References

The Enigmatic Pathway of Rutaecarpine: A Technical Guide to its Biosynthesis in Rutaceae Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutaecarpine, an indolopyridoquinazolinone alkaloid, is a prominent bioactive compound found in plants of the Rutaceae family, most notably in the fruits of Evodia rutaecarpa. With a long history of use in traditional medicine and a growing body of research into its diverse pharmacological activities—including anti-inflammatory, anti-cancer, and cardiovascular effects—understanding its natural production is of significant interest. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, offering insights for researchers in natural product chemistry, plant biochemistry, and drug development. While the initial precursors are well-established, the precise enzymatic steps leading to the final intricate structure of this compound remain an active area of investigation. This document consolidates the available evidence, presents a putative biosynthetic pathway, and details relevant experimental protocols to facilitate further research in this field.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from two primary precursors derived from aromatic amino acid metabolism: tryptamine and anthranilic acid . Tryptamine arises from the decarboxylation of tryptophan, while anthranilic acid is a key intermediate in the tryptophan biosynthetic pathway, branching off from chorismate.

Formation of Precursors

Tryptamine Biosynthesis: The initial step is the conversion of the essential amino acid L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) .[1]

Anthranilic Acid Biosynthesis: Anthranilic acid is synthesized from chorismate, a crucial branch-point intermediate in the shikimate pathway. The enzyme anthranilate synthase (AS) catalyzes this conversion.[2] Studies in Ruta graveolens, another Rutaceae plant, have identified two AS isoenzymes. One of these is elicitor-inducible and less sensitive to feedback inhibition by tryptophan, suggesting its dedicated role in producing anthranilate for the biosynthesis of secondary metabolites, including alkaloids.[3]

Precursor_Biosynthesis Chorismate Chorismate Anthranilic_acid Anthranilic Acid Chorismate->Anthranilic_acid Anthranilate Synthase (AS) Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase (TDC)

Diagram 1: Formation of this compound Precursors.

The Core Assembly: A Frontier of Research

The central and least understood part of this compound biosynthesis is the condensation of tryptamine and anthranilic acid (or their activated derivatives) and the subsequent cyclizations to form the characteristic pentacyclic structure of this compound. While chemical syntheses often utilize these precursors, the specific enzymes catalyzing these steps in planta have not yet been definitively identified.

Based on the structure of this compound, a plausible, yet hypothetical, enzymatic sequence is proposed:

  • Activation of Anthranilic Acid: It is likely that anthranilic acid is activated, possibly to anthraniloyl-CoA or another reactive derivative, to facilitate its condensation with tryptamine.

  • Condensation and Formation of the Quinazolinone Ring: The activated anthranilate derivative would then condense with tryptamine. This is a critical step for which a "this compound synthase" has been postulated but not yet isolated. Research into the biosynthesis of other quinolone alkaloids in Evodia rutaecarpa has identified novel type III polyketide synthases that utilize an N-methylanthraniloyl-CoA starter unit, indicating the plant's capability to activate and incorporate anthranilate derivatives into complex alkaloids.

  • Pictet-Spengler-type Reaction and Final Cyclization: Following the initial condensation, a series of cyclizations are required to form the complete indolopyridoquinazolinone scaffold. This likely involves an intramolecular Pictet-Spengler-type reaction, a common mechanism in the biosynthesis of indole alkaloids.

Putative_Rutaecarpine_Pathway cluster_precursors Precursors cluster_core_synthesis Core Synthesis (Hypothetical) Tryptamine Tryptamine Intermediate_A Linear Intermediate Tryptamine->Intermediate_A Anthranilic_acid Anthranilic Acid Activated_Anthranilate Activated Anthranilate Derivative Anthranilic_acid->Activated_Anthranilate Activation Enzyme(s) (e.g., CoA Ligase) Activated_Anthranilate->Intermediate_A Condensation Enzyme ('this compound Synthase'?) Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Cyclase(s) (Pictet-Spengler type) This compound This compound Intermediate_B->this compound Further modifications/ Oxidations

Diagram 2: Hypothetical Biosynthesis of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, Vmax) for the enzymes directly involved in the core assembly of this compound, as these enzymes have not been isolated and characterized. The data available primarily pertains to the precursor biosynthetic enzymes in related species.

EnzymeSubstrateProductPlant SourceKmVmaxFeedback InhibitionReference
Anthranilate Synthase (ASα1)ChorismateAnthranilateRuta graveolens--Low sensitivity to Tryptophan[3]
Anthranilate Synthase (ASα2)ChorismateAnthranilateRuta graveolens--High sensitivity to Tryptophan[3]

Note: Specific kinetic values were not provided in the cited abstract. The table highlights the differential feedback regulation.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that can be adapted for this purpose.

Identification of Candidate Genes via Transcriptome Analysis

This approach aims to identify genes encoding biosynthetic enzymes by analyzing gene expression patterns in this compound-producing tissues of Evodia rutaecarpa.

Experimental Workflow:

Transcriptome_Workflow cluster_plant_material Plant Material High_Ruta High this compound Producing Tissue (e.g., Fruit) RNA_Extraction Total RNA Extraction High_Ruta->RNA_Extraction Low_Ruta Low/No this compound Producing Tissue (e.g., Leaf) Low_Ruta->RNA_Extraction Library_Prep cDNA Library Preparation and Sequencing (RNA-Seq) RNA_Extraction->Library_Prep Data_Analysis Bioinformatic Analysis: - De novo assembly - Differential Expression Analysis - Functional Annotation Library_Prep->Data_Analysis Candidate_Genes Candidate Biosynthetic Genes (e.g., Transferases, Cyclases, P450s) Data_Analysis->Candidate_Genes

Diagram 3: Workflow for Candidate Gene Identification.

Methodology:

  • Plant Material Collection: Collect tissues from E. rutaecarpa with high (e.g., developing fruits) and low (e.g., leaves) levels of this compound. Flash-freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA using a plant-specific RNA extraction kit or a CTAB-based protocol. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

  • Library Preparation and Sequencing: Prepare cDNA libraries from high-quality RNA samples and perform high-throughput sequencing (e.g., Illumina platform).

  • Bioinformatic Analysis:

    • Perform quality control of raw sequencing reads.

    • Assemble a reference transcriptome de novo if a reference genome is unavailable.

    • Map reads to the assembled transcriptome and quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between high and low this compound-producing tissues.

    • Functionally annotate DEGs by sequence homology searches against public databases (e.g., NCBI, UniProt).

    • Prioritize candidate genes based on their putative functions (e.g., acyltransferases, methyltransferases, cyclases, cytochrome P450 monooxygenases).

Heterologous Expression and Functional Characterization of Candidate Enzymes

This protocol describes the expression of candidate genes in a heterologous host (e.g., E. coli or Saccharomyces cerevisiae) to produce the corresponding protein for functional assays.

Methodology:

  • Gene Cloning: Amplify the open reading frame of the candidate gene from E. rutaecarpa cDNA and clone it into an appropriate expression vector.

  • Heterologous Expression: Transform the expression construct into the chosen host. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., His-tag or GST-tag purification).

  • Enzyme Assays:

    • Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, the hypothesized substrates (e.g., tryptamine and anthraniloyl-CoA), and any necessary cofactors (e.g., Mg2+, ATP).

    • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

    • Reaction Quenching and Extraction: Stop the reaction (e.g., by adding acid or an organic solvent). Extract the products with a suitable solvent (e.g., ethyl acetate).

    • Product Analysis: Analyze the reaction products by HPLC and LC-MS to identify the formation of the expected intermediate or final product by comparing retention times and mass spectra with authentic standards.

In Vitro Reconstitution of the Biosynthetic Pathway

Once individual enzymes are functionally characterized, their activities can be combined in a single reaction to reconstitute a portion of or the entire biosynthetic pathway.

Methodology:

  • Combine Purified Enzymes: In a single reaction vessel, combine all the purified enzymes required for the multi-step conversion.

  • Provide Initial Substrates and Cofactors: Add the initial precursors (e.g., tryptophan and chorismate, or tryptamine and anthranilic acid) and all necessary cofactors for the enzymatic cascade.

  • Time-Course Analysis: Incubate the reaction and take aliquots at different time points.

  • Metabolite Profiling: Analyze the product formation at each time point using LC-MS to monitor the conversion of substrates into intermediates and the final product.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway in Rutaceae plants is a challenging but achievable goal. Future research should focus on:

  • Functional Characterization of Candidate Genes: Rigorous functional testing of candidate genes identified through transcriptomics is crucial.

  • Identification of the Core Condensation Enzyme: The isolation and characterization of the "this compound synthase" will be a major breakthrough.

  • Metabolic Engineering: Once the pathway is fully understood, there is potential for metabolic engineering in microbial or plant systems to enhance the production of this compound or to generate novel analogs with improved therapeutic properties.

This guide provides a framework for researchers to build upon existing knowledge and to design experiments that will unravel the remaining mysteries of this compound biosynthesis. The insights gained will not only be of fundamental scientific importance but will also pave the way for the sustainable production of this valuable natural product.

References

Investigating the Anti-inflammatory Effects of Rutaecarpine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of Rutaecarpine, a quinazolinocarboline alkaloid isolated from the unripe fruit of Evodia rutaecarpa. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols for its investigation, and provides visual representations of the signaling pathways involved.

Introduction

This compound has demonstrated significant anti-inflammatory effects in various preclinical models.[1][2] Its therapeutic potential stems from its ability to modulate key inflammatory signaling pathways and inhibit the production of pro-inflammatory mediators. This guide serves as a comprehensive resource for researchers and professionals in drug development interested in the scientific investigation of this compound as a potential anti-inflammatory agent.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by targeting key signaling cascades and enzymes involved in the inflammatory response.

2.1. Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit NF-κB activation in various inflammatory models, such as those induced by lipopolysaccharide (LPS) and lipoteichoic acid (LTA).[3][4][5][6] The inhibitory mechanism involves:

  • Suppression of IκBα Phosphorylation and Degradation: this compound prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[3][6] This action keeps NF-κB sequestered in the cytoplasm.

  • Inhibition of p65 Phosphorylation and Nuclear Translocation: By inhibiting the phosphorylation of the p65 subunit of NF-κB, this compound prevents its translocation to the nucleus, thereby blocking the transcription of pro-inflammatory genes.[3][6]

2.2. Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), play a crucial role in mediating inflammatory responses. This compound has been found to selectively inhibit the phosphorylation of specific MAPK proteins:

  • Inhibition of ERK and p38 Phosphorylation: Studies have consistently shown that this compound inhibits the phosphorylation of ERK and p38 MAPKs in response to inflammatory stimuli.[3][7]

  • Variable Effects on JNK: The effect of this compound on JNK phosphorylation appears to be context-dependent, with some studies reporting inhibition while others show no significant effect.[3][8]

2.3. Direct Inhibition of Cyclooxygenase-2 (COX-2)

This compound is a direct inhibitor of cyclooxygenase-2 (COX-2), a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[9][10] This inhibitory action is a significant contributor to its anti-inflammatory properties.

2.4. Attenuation of NLRP3 Inflammasome Activation

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. A derivative of this compound, 5-deoxy-rutaecarpine, has been shown to inhibit NLRP3 inflammasome activation by targeting the NF-κB and MAPK pathways.[11][12][13][14]

2.5. Inhibition of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important regulator of inflammation. This compound has been shown to suppress the phosphorylation of PI3K and Akt in a concentration-dependent manner, contributing to its anti-inflammatory effects.[5][8]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: Inhibition of Inflammatory Mediators and Enzymes

ParameterModel SystemStimulantThis compound ConcentrationEffectReference
NO Production RAW 264.7 MacrophagesLTA (10 µg/mL)10 µMSignificant Inhibition (p < 0.05)[3]
20 µMSignificant Inhibition (p < 0.05)[3]
COX-2 Activity Bone Marrow Derived Mast Cells-IC50: 0.28 µM-[9][15]
COX-1 Activity Bone Marrow Derived Mast Cells-IC50: 8.7 µM-[9]
PGD2 Generation (COX-2 dependent) Bone Marrow Derived Mast Cells-IC50: 0.28 µM-[9]
PGD2 Generation (COX-1 dependent) Bone Marrow Derived Mast Cells-IC50: 8.7 µM-[9]
iNOS Protein Expression RAW 264.7 MacrophagesLTA10 µM, 20 µMDecreased Expression[3]
COX-2 Protein Expression RAW 264.7 MacrophagesLTA10 µM, 20 µMDecreased Expression[3]
IL-1β Protein Expression RAW 264.7 MacrophagesLTA10 µM, 20 µMDecreased Expression[3]
TNF-α, IL-6, IL-1β mRNA RAW 264.7 MacrophagesSARS-CoV-2 Pseudovirus1 µM - 25 µMDose-dependent Reduction[16]

Table 2: Effects on Signaling Pathway Components

Signaling PathwayProteinModel SystemStimulantThis compound ConcentrationEffectReference
NF-κB p-IκBαRAW 264.7 MacrophagesLTA10 µM, 20 µMSignificant Inhibition[3]
p-NF-κB p65RAW 264.7 MacrophagesLTA10 µM, 20 µMSignificant Inhibition[3]
MAPK p-ERK1/2RAW 264.7 MacrophagesLTA10 µM, 20 µMSignificant Inhibition[3]
p-p38RAW 264.7 MacrophagesLTA10 µM, 20 µMSignificant Inhibition[3]
p-JNKRAW 264.7 MacrophagesLPS10 µM, 20 µMExpressive Decrease (p < 0.01, p < 0.001)[8]
PI3K/Akt p-PI3KRAW 264.7 MacrophagesLPS10 µM, 20 µMConcentration-dependent Suppression[5]
p-AktRAW 264.7 MacrophagesLPS10 µM, 20 µMConcentration-dependent Suppression[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

4.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 20 µM) for a specified period (e.g., 20 minutes to 2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) or LTA (e.g., 10 µg/mL) for a designated time (e.g., 30 minutes for signaling studies, 24 hours for mediator production).[3][5]

4.2. Cell Viability Assay

  • Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently employed.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4.3. Nitric Oxide (NO) Production Assay

  • Principle: To quantify the production of NO, a key inflammatory mediator.

  • Method: The Griess assay is used to measure nitrite, a stable product of NO.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.[7]

4.4. Western Blot Analysis

  • Principle: To detect and quantify the expression and phosphorylation of key proteins in signaling pathways.

  • Procedure:

    • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-ERK, COX-2, iNOS, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

4.5. Immunofluorescence and Confocal Microscopy

  • Principle: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.

  • Procedure:

    • Grow cells on glass coverslips and treat as described.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against the protein of interest (e.g., NF-κB p65).[17]

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize using a confocal microscope.[17]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

Rutaecarpine_NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_LTA LPS / LTA TLR TLR4 / TLR2 LPS_LTA->TLR PI3K PI3K TLR->PI3K MAPKKK MAPKKK TLR->MAPKKK IKK IKK TLR->IKK Akt Akt PI3K->Akt Akt->IKK p38 p38 MAPKKK->p38 ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK IkBa IκBα IKK->IkBa P NFkB_IkBa NF-κB-IκBα IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation NFkB_IkBa->NFkB Degradation of IκBα This compound This compound This compound->PI3K This compound->p38 This compound->ERK This compound->IKK This compound->NFkB_n Inhibits Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-1β, TNF-α) NFkB_n->ProInflammatory_Genes

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Rutaecarpine_COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2, PGD2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX2 Direct Inhibition

Caption: Direct inhibition of COX-2 by this compound.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture (RAW 264.7) Pretreatment Pre-treatment with this compound Cell_Culture->Pretreatment Stimulation Inflammatory Stimulation (LPS/LTA) Pretreatment->Stimulation Cell_Viability Cell Viability (MTT Assay) Pretreatment->Cell_Viability NO_Assay NO Production (Griess Assay) Stimulation->NO_Assay Western_Blot Protein Expression & Phosphorylation (Western Blot) Stimulation->Western_Blot Immunofluorescence Protein Localization (Confocal Microscopy) Stimulation->Immunofluorescence

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound is a promising natural compound with potent anti-inflammatory properties, supported by a growing body of preclinical evidence. Its multifaceted mechanism of action, involving the inhibition of key inflammatory pathways such as NF-κB and MAPK, and the direct inhibition of COX-2, makes it an attractive candidate for further investigation and development as a novel anti-inflammatory therapeutic. This technical guide provides a foundational understanding of its anti-inflammatory profile and offers practical guidance for researchers in this field. Further studies, particularly well-designed in vivo and clinical trials, are warranted to fully elucidate its therapeutic potential in inflammatory diseases.

References

In Vitro Cytotoxic Effects of Rutaecarpine: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Rutaecarpine, a quinazolinocarboline alkaloid isolated from the unripe fruit of Evodia rutaecarpa, has garnered significant interest within the scientific community for its diverse pharmacological activities. Preliminary in vitro studies have highlighted its potent cytotoxic effects against a variety of cancer cell lines, suggesting its potential as a promising candidate for novel anticancer therapies. This technical guide provides a comprehensive summary of the existing in vitro research on this compound's cytotoxic properties, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of this compound has been evaluated across a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, key indicators of a compound's potency, are summarized below. These values demonstrate a dose-dependent inhibitory effect of this compound on cell proliferation.

Cell LineCancer TypeIC50/GI50 (µM)AssayReference
Breast Cancer
MCF-7Breast Adenocarcinoma44.1CCK-8[1]
~80 (for ~50% viability)WST-1[1]
MDA-MB-231Triple-Negative Breast Cancer~80 (for ~60% viability)WST-1[1]
HS-578TBreast Cancer22.6Not Specified[2][3]
Colorectal Cancer
HT-29Colorectal Adenocarcinoma31.6Not Specified[2][3][4]
Liver Cancer
HepG2Hepatocellular Carcinoma~50% growth inhibitionNot Specified[5]
SMMC-7721Endocervical Adenocarcinoma24.2CCK-8[1]
Lung Cancer
A549Lung Carcinoma14.5Not Specified[2][3][4]
NCI-H460Non-Small Cell Lung CancerNot SpecifiedNot Specified[2]
Ovarian Cancer
OVCAR-4Ovarian Carcinoma18.9Not Specified[2][3][4]
Central Nervous System Cancer
SF-295Glioblastoma14.1Not Specified[2][3]
Renal Cancer
786-0Renal Cell Adenocarcinoma19.8Not Specified[2][3]
Leukemia
CCRF-CEM/HL-60T-cell Lymphoblast/Myeloid Leukemia8.41Not Specified[2][3]
Gastric Cancer
N87Gastric CarcinomaNot SpecifiedNot Specified[2]

Apoptotic Effects of this compound

Studies have shown that this compound induces apoptosis, or programmed cell death, in various cancer cell lines. The percentage of apoptotic cells following treatment with this compound is a key measure of its efficacy.

Cell LineCancer TypeThis compound Concentration (µM)Incubation Time (h)% of Apoptotic CellsReference
CE81T/VGHEsophageal Squamous Cell Carcinoma10Not Specified52% increase vs. control[4]
20Not Specified190% increase vs. control[4]
MCF-7Breast Adenocarcinoma804848.44[1]
1604822.03[1]
MDA-MB-231Triple-Negative Breast Cancer804836.29[1]
1604825.14[1]
HCT116Colorectal Carcinoma52417.32[6]
SW480Colorectal Adenocarcinoma52423.53[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the in vitro studies of this compound's cytotoxic effects.

Cell Viability and Cytotoxicity Assays

1. MTT and WST-1 Assays (Cell Viability):

  • Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product.

  • Protocol:

    • Seed cells in 96-well plates at a specified density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for specific time periods (e.g., 24, 48, 72 hours).

    • Add the MTT or WST-1 reagent to each well and incubate for a designated time (typically 2-4 hours).

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. CCK-8 Assay (Cell Viability):

  • Principle: The Cell Counting Kit-8 (CCK-8) assay is similar to the MTT assay but uses a more stable and less toxic water-soluble tetrazolium salt.

  • Protocol:

    • Cells are seeded and treated with this compound as described for the MTT/WST-1 assays.

    • After the treatment period, CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours.

    • The absorbance is then measured at 450 nm.[7]

3. LDH Assay (Cytotoxicity):

  • Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Protocol:

    • After treating cells with this compound, a sample of the culture medium is collected.

    • The medium is incubated with a reaction mixture containing lactate and an NAD+ analogue.

    • The LDH-catalyzed conversion of lactate to pyruvate results in the reduction of the NAD+ analogue to a colored product.

    • The absorbance is measured at a specific wavelength, and the amount of LDH released is proportional to the number of lysed cells.

Apoptosis and Cell Cycle Analysis

1. Annexin V-FITC/Propidium Iodide (PI) Double Staining (Apoptosis):

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Harvest cells after treatment with this compound.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry.

2. Acridine Orange/Ethidium Bromide (AO/EB) Staining (Apoptosis):

  • Principle: This fluorescent staining method visualizes morphological changes associated with apoptosis. Acridine orange stains both live and dead cells (green fluorescence), while ethidium bromide only stains cells with compromised membranes (red fluorescence).

  • Protocol:

    • Cells grown on coverslips are treated with this compound.

    • The cells are then stained with a mixture of AO and EB.

    • The stained cells are visualized under a fluorescence microscope to observe nuclear morphology, such as chromatin condensation and nuclear blebbing.

3. PI Staining (Cell Cycle Analysis):

  • Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content in a cell population by flow cytometry. This data is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Harvest and fix the this compound-treated cells in cold ethanol.

    • Wash the cells and treat them with RNase to remove RNA.

    • Stain the cells with PI.

    • Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis (Protein Expression)
  • Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

  • Protocol:

    • Lyse this compound-treated cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., p53, Bax, Bcl-2, caspases).

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Molecular Mechanisms

This compound-induced cytotoxicity is mediated through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Mitochondrial-Mediated Apoptosis Pathway

A predominant mechanism of this compound-induced cell death is through the intrinsic, or mitochondrial-mediated, apoptosis pathway. In human liver cancer (HepG2) and esophageal squamous cell carcinoma (CE81T/VGH) cells, this compound treatment leads to a decrease in the mitochondrial membrane potential.[5] This is a critical event that precedes the release of pro-apoptotic factors from the mitochondria.

The process is further characterized by the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization. The subsequent release of cytochrome c from the mitochondria into the cytosol activates a caspase cascade, starting with the initiator caspase-9, which in turn activates the executioner caspase-3.[5][8] The activation of caspase-8 has also been observed, suggesting potential crosstalk with the extrinsic apoptosis pathway.[5]

Mitochondrial_Apoptosis_Pathway This compound This compound p53 p53 This compound->p53 Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Caspase8 Caspase-8 This compound->Caspase8 Activates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Caspase8->Caspase3 Activates

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.

Wnt/β-Catenin and STAT3 Signaling Pathways

In colorectal cancer cells, this compound has been shown to suppress the Wnt/β-catenin signaling pathway.[9] This pathway is often aberrantly activated in colorectal cancer, leading to uncontrolled cell proliferation. By inhibiting this pathway, this compound can induce G0/G1 cell cycle arrest and apoptosis.[9]

Furthermore, this compound has been found to inhibit the proliferation and metastasis of colon cancer cells by regulating STAT3 signaling.[6][10] The inactivation of the NF-κB/STAT3 signaling pathway by this compound leads to the induction of apoptosis.[10][11]

Wnt_STAT3_Signaling_Pathway This compound This compound Wnt Wnt/β-catenin Signaling This compound->Wnt STAT3 STAT3 Signaling This compound->STAT3 Proliferation Cell Proliferation Wnt->Proliferation Apoptosis Apoptosis Wnt->Apoptosis Inhibits STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis STAT3->Apoptosis Inhibits

Caption: Inhibition of Wnt/β-catenin and STAT3 signaling by this compound.

Experimental Workflow for In Vitro Cytotoxicity Screening

The general workflow for assessing the in vitro cytotoxic effects of a compound like this compound follows a logical progression from initial screening to mechanistic studies.

Experimental_Workflow start Start: Compound (this compound) cell_culture Cell Line Culture (e.g., HepG2, MCF-7) start->cell_culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assays (MTT, WST-1, CCK-8) treatment->viability ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assays (Annexin V, AO/EB) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis (Protein Expression) apoptosis->western_blot cell_cycle->western_blot pathway Signaling Pathway Elucidation western_blot->pathway end End: Cytotoxic Profile and Mechanism pathway->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.

References

Rutaecarpine: A Potential Therapeutic Agent for Metabolic Diseases - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rutaecarpine, a bioactive alkaloid isolated from the fruit of Evodia rutaecarpa, has emerged as a promising therapeutic candidate for the management of metabolic diseases, including obesity, type 2 diabetes, and hyperlipidemia. This technical guide provides an in-depth overview of the pharmacological effects of this compound, focusing on its molecular mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in this area.

Core Mechanisms of Action

This compound exerts its beneficial metabolic effects through multiple signaling pathways, primarily by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The activation of AMPK by this compound orchestrates a cascade of downstream events that collectively enhance energy expenditure, improve insulin sensitivity, and regulate lipid metabolism.

AMPK/PGC-1α Pathway Activation and Thermogenesis

A key mechanism underlying this compound's anti-obesity effects is its ability to promote adipose tissue thermogenesis.[1][2] this compound activates the AMPK/PGC-1α signaling axis, leading to the browning of white adipose tissue (WAT) and the activation of brown adipose tissue (BAT).[1][2] Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and thermogenesis.[1][2]

AMPK_PGC1a_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates PRDM16 PRDM16 AMPK->PRDM16 Activates UCP1 UCP1 & Other Thermogenic Genes PGC1a->UCP1 Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis PRDM16->UCP1 Thermogenesis Adipose Thermogenesis (Browning of WAT) UCP1->Thermogenesis Mitochondrial_Biogenesis->Thermogenesis Energy_Expenditure Increased Energy Expenditure Thermogenesis->Energy_Expenditure

Regulation of Hepatic Glucose and Lipid Metabolism

In the liver, this compound has been shown to modulate the IRS-1/PI3K/Akt signaling pathway, which is crucial for insulin-mediated glucose uptake and metabolism.[3][4] By influencing this pathway, this compound can help ameliorate hyperglycemia. Furthermore, in skeletal muscle, this compound promotes the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase 2 (ACC2), leading to increased glucose uptake and fatty acid oxidation.[3]

Hepatic_Signaling_Pathway cluster_liver Liver cluster_muscle Skeletal Muscle Rutaecarpine_Liver This compound IRS1 IRS-1 Rutaecarpine_Liver->IRS1 Regulates PI3K PI3K IRS1->PI3K Akt Akt/PKB PI3K->Akt Glucose_Metabolism_Liver Improved Hepatic Glucose Metabolism Akt->Glucose_Metabolism_Liver Rutaecarpine_Muscle This compound AMPK_Muscle AMPK Rutaecarpine_Muscle->AMPK_Muscle Activates ACC2 ACC2 AMPK_Muscle->ACC2 Phosphorylates Glucose_Uptake_Muscle Increased Glucose Uptake & Fatty Acid Oxidation ACC2->Glucose_Uptake_Muscle

TRPV1 Activation

This compound is also known to be an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5][6] Activation of TRPV1 can lead to various physiological responses, including the release of calcitonin gene-related peptide (CGRP), which has vasodilatory effects and may contribute to improved metabolic health.[5] In the context of metabolic diseases, TRPV1 activation by this compound has been linked to the prevention of high glucose-induced endothelial cell senescence.[7]

Quantitative Data on Efficacy

The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in various preclinical studies.

Table 1: Effects of this compound on Body Weight and Adiposity
Animal ModelThis compound DoseDurationChange in Body WeightChange in Visceral FatReference
High-Fat Diet (HFD)-Induced Obese MiceNot specifiedChronicReduced gainNot specified[1][2]
Fat-fed, Streptozotocin (STZ)-treated Rats25 mg/kg/day (i.g.)Not specifiedSignificantly decreasedSignificantly decreased[3][4]
HFD-db MiceNot specifiedNot specifiedDecreased gainDecreased gain[8]
Table 2: Effects of this compound on Glucose Homeostasis
Animal ModelThis compound DoseParameterResultReference
HFD-Induced Obese MiceNot specifiedGlucose Tolerance Test (GTT)Improved[1]
HFD-Induced Obese MiceNot specifiedInsulin Tolerance Test (ITT)Improved[1]
Fat-fed, STZ-treated Rats25 mg/kg/day (i.g.)Blood GlucoseAttenuated hyperglycemia[3]
Fat-fed, STZ-treated Rats25 mg/kg/day (i.g.)Insulin SensitivityEnhanced[3]
HFD-db MiceNot specifiedBlood Glucose & HbA1cReduced[8]
Table 3: Effects of this compound on Lipid Profile
Animal ModelThis compound DoseParameterResultReference
HFD-Induced Obese MiceNot specifiedPlasma TC, TG, LDLSignificantly reduced[1]
Fat-fed, STZ-treated Rats25 mg/kg/day (i.g.)Serum TC, TG, LDL-cholesterolSignificantly decreased[3][4]
HFD-db MiceNot specifiedTotal Cholesterol, Triglycerides, VLDL, LDLReduced[8]
HFD-db MiceNot specifiedHDLAugmented[8]
Table 4: Effects of this compound on Gene and Protein Expression
Model SystemThis compound ConcentrationTarget Gene/ProteinChange in ExpressionReference
C3H10-T1/2 cells1 µM and 10 µMPGC-1α promoter activity1.8-fold and 2.1-fold increase[1]
iBAT and iWAT from HFD-fed miceNot specifiedUcp1, Pgc-1α, Prdm16, Cox7a1, Cox8b, Dio2Elevated mRNA expression[9]
HepG2 cellsNot specifiedp-AMPKAugmented expression[8]
HepG2 cellsNot specifiedG6PaseSuppressed expression[8]

Experimental Protocols

Animal Models of Metabolic Disease

A common experimental workflow for evaluating the in vivo efficacy of this compound involves the use of diet-induced obesity models.

Experimental_Workflow Start Acclimatization of Animals (e.g., C57BL/6J mice) Diet Induction of Obesity (High-Fat Diet for 8-12 weeks) Start->Diet Grouping Randomization into Groups (Control, this compound) Diet->Grouping Treatment Chronic this compound Administration (e.g., oral gavage) Grouping->Treatment Monitoring Monitoring of Metabolic Parameters (Body weight, food intake) Treatment->Monitoring Tests Metabolic Function Tests (GTT, ITT) Treatment->Tests Endpoint Endpoint Analysis (Tissue collection, gene/protein expression) Monitoring->Endpoint Tests->Endpoint

  • High-Fat Diet (HFD)-Induced Obesity: Male C57BL/6J mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hyperlipidemia.[1]

  • Fat-fed/Streptozotocin (STZ)-Treated Rats: Sprague-Dawley rats are fed a high-fat diet for an extended period (e.g., 8 weeks) followed by a low dose of streptozotocin (e.g., 30 mg/kg, i.p.) to induce a model of type 2 diabetes characterized by both insulin resistance and partial insulin deficiency.[3]

Cell Culture Models
  • C3H10-T1/2 Mesenchymal Stem Cells: These cells are used to study adipocyte differentiation and browning in vitro.[1]

  • Primary Adipocytes: Brown and white primary adipocytes are isolated from mice to investigate the direct effects of this compound on thermogenic gene expression and mitochondrial respiration.

  • HepG2 and C2C12 Cells: Human hepatoma (HepG2) and mouse myotube (C2C12) cell lines are utilized to examine the effects of this compound on hepatic glucose metabolism and muscle glucose uptake, respectively.[8]

Methodologies for Key Experiments
  • Glucose and Insulin Tolerance Tests (GTT/ITT): For GTT, after a period of fasting, animals are administered a glucose bolus (e.g., 2.5 g/kg, p.o.), and blood glucose levels are measured at various time points. For ITT, following a shorter fast, an insulin bolus (e.g., 0.75 U/kg, i.p.) is administered, and blood glucose is monitored.[1]

  • Western Blotting: This technique is used to quantify the protein expression levels of key signaling molecules such as AMPK, PGC-1α, UCP1, Akt, and ACC2 in tissues and cells.

  • Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of thermogenic genes (e.g., Ucp1, Pgc-1α, Prdm16) and other metabolic targets.

  • Histology: Adipose and liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine cell morphology and lipid accumulation.

Pharmacokinetics and Safety Considerations

While this compound shows significant promise, its pharmacokinetic profile and potential for drug-drug interactions warrant consideration. This compound is known to induce cytochrome P450 enzymes, particularly CYP1A2.[10][11] This can accelerate the metabolism of other drugs, such as caffeine.[10][11] Some studies have also indicated potential hepatotoxicity at high doses or in combination with other drugs like acetaminophen, where it can exacerbate liver injury by inducing CYP1A2 and increasing the production of toxic metabolites.[12][13] Therefore, careful dose-response studies and evaluation of potential drug interactions are crucial for the clinical development of this compound.

Conclusion and Future Directions

This compound represents a compelling natural product-derived lead compound for the development of novel therapeutics for metabolic diseases. Its multifaceted mechanism of action, centered on the activation of the AMPK signaling pathway, offers the potential for simultaneously addressing obesity, insulin resistance, and dyslipidemia. Future research should focus on optimizing the bioavailability and safety profile of this compound through medicinal chemistry efforts, as well as conducting well-controlled clinical trials to validate its therapeutic efficacy in human populations. A deeper understanding of its interaction with various cellular targets and its long-term effects will be pivotal in translating this promising natural compound into a valuable clinical agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Rutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutaecarpine is a pentacyclic indolopyridoquinazolinone alkaloid predominantly isolated from the unripe fruit of Evodia rutaecarpa (Wu-Chu-Yu).[1][2][3] This bioactive compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including cardiovascular protection, anti-inflammatory, and anti-cancer properties.[1][3] These effects are attributed to its interaction with various cellular signaling pathways. This document provides detailed protocols for the extraction and purification of this compound, presenting quantitative data to guide researchers in obtaining high-purity samples for further investigation.

Extraction of this compound from Evodia rutaecarpa

The initial step in isolating this compound involves its extraction from the dried and powdered fruit of Evodia rutaecarpa. Several methods can be employed, each with distinct advantages in terms of efficiency, solvent consumption, and extraction time. This section outlines and compares various extraction techniques.

Comparative Analysis of Extraction Methods

Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) generally offer higher yields and purity in shorter timeframes with reduced solvent usage compared to traditional methods like Soxhlet and maceration.[4]

Extraction MethodSolventSolid-to-Solvent RatioTemperature (°C)TimeThis compound Yield/ContentPurity (%)Reference
Reflux 90% Ethanol1:10 (g/mL)Boiling point1 hour22.9% (Crude Extract), 0.42% this compound in extractNot specified[5]
Microwave-Assisted Extraction (MAE) 65% Ethanol1:20 (g/mL)608 minutesNot specifiedNot specified[6]
Ultrasound-Assisted Extraction (UAE) 70% Ethanol1:15 (mL/g)6031 minutesNot specifiedNot specified[7]
Soxhlet Extraction Ethanol1:10 (g/mL)Boiling point~6 hours16% (Crude Extract)Not specified[1]
Supercritical Fluid Extraction (SFE) CO₂ with 20% Ethanol modifier1:1 (g/g, with cellulose acetate)40Not specified0.36% - 2.95% in plant materialNot specified[8]
Experimental Protocols for Extraction

MAE utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process.[9]

Materials:

  • Dried, powdered Evodia rutaecarpa fruit

  • 65% Ethanol

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Evodia rutaecarpa fruit and place it into a microwave extraction vessel.

  • Add 200 mL of 65% ethanol to the vessel.

  • Set the extraction temperature to 60°C and the extraction time to 8 minutes.[6]

  • After extraction, allow the mixture to cool and then filter it to separate the extract from the solid plant material.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse and disrupt the plant cell walls, enhancing the release of bioactive compounds.

Materials:

  • Dried, powdered Evodia rutaecarpa fruit

  • 70% Ethanol

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Combine 10 g of powdered Evodia rutaecarpa fruit with 150 mL of 70% ethanol in a flask.

  • Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Set the temperature to 60°C and sonicate for 31 minutes.[7]

  • Filter the mixture to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

A traditional and exhaustive extraction method.

Materials:

  • Dried, powdered Evodia rutaecarpa fruit

  • Ethanol

  • Soxhlet apparatus

  • Heating mantle

  • Cellulose thimble

Procedure:

  • Place 20 g of powdered Evodia rutaecarpa fruit into a cellulose thimble.

  • Position the thimble in the Soxhlet extractor.

  • Fill a round-bottom flask with 200 mL of ethanol.

  • Assemble the Soxhlet apparatus and heat the flask using a heating mantle to initiate solvent reflux.

  • Continue the extraction for approximately 6 hours (or until the solvent in the siphon arm runs clear).

  • After extraction, cool the apparatus and collect the extract from the flask.

  • Concentrate the extract using a rotary evaporator.

Purification of this compound

The crude extract obtained from the initial extraction contains a mixture of alkaloids and other phytochemicals. Therefore, a purification step is essential to isolate this compound with high purity.

Purification Techniques Overview

High-Speed Counter-Current Chromatography (HSCCC) has been shown to be a highly effective one-step method for the purification of this compound. Traditional silica gel column chromatography and recrystallization are also viable purification methods.

Purification MethodStationary/Mobile Phase or Solvent SystemSample LoadYield of Pure this compoundPurity (%)Reference
High-Speed Counter-Current Chromatography (HSCCC) n-hexane-ethyl acetate-methanol-water (5:5:7:5, v/v/v/v)180 mg crude extract19 mg98.4[4][10]
Silica Gel Column Chromatography Silica gel (60-120 mesh); Mobile phase gradient (e.g., Dichloromethane to Dichloromethane/Acetone)Dependent on column sizeVariable>95 (expected)[10][11]
Recrystallization Methanol, Ethanol, or AcetoneDependent on solubilityVariable>98 (expected)[12][13]
Experimental Protocols for Purification

Materials:

  • Crude extract of Evodia rutaecarpa

  • HSCCC instrument

  • n-hexane, ethyl acetate, methanol, water (analytical grade)

  • HPLC system for purity analysis

Procedure:

  • Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a 5:5:7:5 volume ratio.[4][10]

  • Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate.

  • Fill the HSCCC column with the stationary phase (the upper phase).

  • Dissolve 180 mg of the crude extract in a mixture of 2 mL of the upper phase and 2 mL of the lower phase.[10]

  • Inject the sample solution into the HSCCC.

  • Perform the separation by pumping the mobile phase (the lower phase) at an appropriate flow rate.

  • Monitor the effluent and collect fractions containing this compound based on UV detection.

  • Combine the fractions containing pure this compound and evaporate the solvent.

  • Determine the purity of the isolated this compound using HPLC. A purity of 98.4% has been reported using this method.[4][10]

Materials:

  • Crude extract of Evodia rutaecarpa

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Dichloromethane (DCM) and Acetone (or other suitable solvents)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude extract in a minimal amount of dichloromethane.

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Begin elution with 100% dichloromethane, gradually increasing the polarity by adding increasing percentages of acetone to the mobile phase.[10]

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions that show a single spot corresponding to pure this compound.

  • Evaporate the solvent from the combined fractions to obtain the purified product.

Materials:

  • Partially purified this compound

  • Methanol, ethanol, or acetone

  • Erlenmeyer flask

  • Heating plate

  • Filter paper and funnel

Procedure:

  • Place the this compound sample in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., methanol). This compound has been shown to have good solubility in pure methanol, ethanol, and acetone at elevated temperatures.[12]

  • Gently heat the flask on a heating plate while swirling to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal and colored impurities.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals to remove any residual solvent.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Evodia rutaecarpa Fruit powdering Powdering plant_material->powdering extraction Extraction (MAE, UAE, Soxhlet, etc.) powdering->extraction filtration Filtration extraction->filtration crude_extract Crude this compound Extract filtration->crude_extract purification_method Purification (HSCCC, Column Chromatography) crude_extract->purification_method recrystallization Recrystallization purification_method->recrystallization pure_this compound High-Purity this compound recrystallization->pure_this compound hplc_analysis HPLC Purity Analysis pure_this compound->hplc_analysis characterization Structural Characterization (NMR, MS) hplc_analysis->characterization Rutaecarpine_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK_upstream Upstream Kinases This compound->MAPK_upstream Inhibits Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival ERK ERK MAPK_upstream->ERK p38 p38 MAPK_upstream->p38 JNK JNK MAPK_upstream->JNK Inflammation_Apoptosis Inflammation & Apoptosis ERK->Inflammation_Apoptosis p38->Inflammation_Apoptosis JNK->Inflammation_Apoptosis

References

Synthetic Routes for the Total Synthesis of Rutaecarpine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutaecarpine, a pentacyclic indole alkaloid first isolated from the fruit of Evodia rutaecarpa, has garnered significant attention in the scientific community due to its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, anti-obesity, and cardiovascular protective effects. The complex structure and promising therapeutic potential of this compound have made it a compelling target for total synthesis. Numerous synthetic strategies have been developed, each with its own advantages in terms of efficiency, convergency, and scalability.

This document provides detailed application notes and protocols for several key synthetic routes toward the total synthesis of this compound. The methodologies are presented with a focus on experimental details to aid researchers in the replication and further development of these synthetic pathways.

Key Synthetic Strategies Overview

The total synthesis of this compound generally involves the construction of its characteristic five-ring system. A common retrosynthetic analysis disconnects the molecule into tryptamine or a tryptamine equivalent, and an anthranilic acid derivative, along with a one-carbon unit. The various synthetic routes primarily differ in the order and method of assembling these fragments and constructing the crucial C-ring.

This guide will focus on the following prominent synthetic approaches:

  • Reductive Cyclization Strategy: This approach, exemplified by the work of Lee et al. and Kamal et al., involves the formation of the quinazolinone ring system via a one-pot reductive cyclization of a nitro or azido precursor.

  • Microwave-Assisted Cyclization: As demonstrated by Tseng et al., this method utilizes microwave irradiation to facilitate the cyclization step, often leading to reduced reaction times and improved yields.

  • Glyoxylic Acid-Mediated Synthesis: A route developed by Rao et al. employs glyoxylic acid in a reaction with isatoic anhydride and tryptamine, followed by cyclization and dehydrogenation.

  • Aminal Oxidation Approach: A strategy reported by Zheng et al. hinges on the oxidation of a ring-fused aminal to form the final this compound scaffold.

  • Palladium-Catalyzed Strategy: The synthesis by Pan and Bannister showcases the use of a sequential Sonogashira coupling and Larock indole synthesis for the construction of a key intermediate.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to provide a comparative overview.

Synthetic Route (Lead Author)Key Starting MaterialsKey ReactionsOverall Yield (%)Number of Steps (from commercially available materials)Reference
Lee et al. (2008) Tryptamine, 2-Nitrobenzoyl chlorideBischler-Napieralski reaction, Oxidative cleavage, Reductive cyclization~28%4[1]
Kamal et al. (2011) Tryptamine, 2-Azidobenzoyl chlorideBischler-Napieralski reaction, Oxidative cleavage, Aza-Wittig reductive cyclization (Microwave-assisted)~53%4[2]
Tseng et al. (2011) Tryptamine, Isatoic anhydrideAmide formation, Microwave-assisted cyclization>80% (for cyclization step)2[3]
Rao et al. (2014) Tryptamine, Isatoic anhydride, Glyoxylic acidCondensation, Acid-catalyzed cyclization, DehydrogenationNot explicitly stated for the full sequence3[4]
Zheng et al. (2005) 1,2,3,4-Tetrahydro-β-carboline, 2-AminobenzaldehydeAminal formation, Oxidation61% (for oxidation step)2[5]
Pan & Bannister (2014) Substituted anilines and alkynesSonogashira coupling, Larock indole synthesis, Acid-catalyzed cyclization81% (for final cyclization)Multi-step[6]

Experimental Protocols and Visualizations

This section provides detailed experimental protocols for the key synthetic routes, accompanied by visualizations of the reaction workflows.

Reductive Cyclization Strategy (Lee et al. & Kamal et al.)

This strategy involves the initial construction of a tetracyclic intermediate, followed by a final ring closure to form the quinazolinone moiety of this compound. The key step is a one-pot reductive cyclization of a nitro or azido group, which then attacks an adjacent ketone to form the pentacyclic system.

Logical Workflow

Reductive_Cyclization tryptamine Tryptamine bischler Bischler-Napieralski Reaction tryptamine->bischler dihydro_carboline 3,4-Dihydro-β-carboline bischler->dihydro_carboline condensation Condensation with 2-Nitro/Azidobenzoyl chloride dihydro_carboline->condensation tetracyclic_intermediate Tetracyclic Intermediate condensation->tetracyclic_intermediate oxidative_cleavage Oxidative Cleavage (KMnO4) tetracyclic_intermediate->oxidative_cleavage keto_intermediate Keto Intermediate oxidative_cleavage->keto_intermediate reductive_cyclization One-pot Reductive Cyclization keto_intermediate->reductive_cyclization This compound This compound reductive_cyclization->this compound Microwave_Cyclization tryptamine Tryptamine amide_formation Amide Formation tryptamine->amide_formation isatoic_anhydride Isatoic Anhydride isatoic_anhydride->amide_formation amide_intermediate N-(2-(1H-indol-3-yl)ethyl)- 2-aminobenzamide amide_formation->amide_intermediate microwave_cyclization Microwave-Assisted Cyclization amide_intermediate->microwave_cyclization This compound This compound microwave_cyclization->this compound Aminal_Oxidation thbc 1,2,3,4-Tetrahydro- β-carboline aminal_formation Aminal Formation thbc->aminal_formation aminobenzaldehyde 2-Aminobenzaldehyde aminobenzaldehyde->aminal_formation aminal_intermediate Cyclized Aminal Intermediate aminal_formation->aminal_intermediate oxidation Oxidation (KMnO4) aminal_intermediate->oxidation This compound This compound oxidation->this compound

References

Application Notes and Protocols for In Vivo Animal Studies with Rutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of Rutaecarpine for in vivo animal studies. This document includes a summary of effective dosages from various studies, detailed experimental protocols, and an overview of the key signaling pathways involved in this compound's pharmacological effects.

Summary of this compound Dosages in Animal Models

The effective dosage of this compound in animal models is highly dependent on the intended pharmacological effect, the animal species, and the route of administration. The following tables summarize the quantitative data from several key studies.

Table 1: this compound Dosage for Cardiovascular Effects
Animal ModelRoute of AdministrationDosage RangeObserved EffectReference
Phenol-induced hypertensive ratsIntravenous (i.v.)30, 100, 300 µg/kgDose-dependent hypotensive effects and increased plasma CGRP.[1][1]
2-kidney, 1-clip hypertensive ratsOral gavage (i.g.)10, 20, 40 mg/kg/daySignificant decrease in blood pressure and increase in plasma CGRP.[2][2]
Myocardial ischemia-reperfusion ratsIntravenous (i.v.)100, 300 µg/kgReduced myocardial infarct size and creatine kinase release.[2][2]
Isoprenaline-induced cardiac remodeling ratsOral gavage (i.g.)10, 40 mg/kgReversal of cardiac remodeling and increased CGRP production.[2][2]
MiceIntravenous (i.v.)200 mg/gInhibition of platelet thrombi formation.[2][2]
Table 2: this compound Dosage for Anti-Inflammatory and Hepatoprotective Effects
Animal ModelRoute of AdministrationDosage RangeObserved EffectReference
Carrageenan-induced paw edema ratsIntraperitoneal (i.p.)Not specified, but showed in vivo anti-inflammatory activity.Inhibition of paw edema.[3]
Acute reflux esophagitis ratsNot specified5, 10, 20 mg/kgProtective effects against esophagitis.[4][4]
Acetaminophen-induced hepatotoxicity miceOral gavage5, 20 mg/kg/day for 7 daysProtective effect against liver damage.[4][4]
Acetaminophen-induced hepatotoxicity miceOral gavage40, 80 mg/kg for 4 days80 mg/kg exacerbated liver injury.[5][5]
Table 3: this compound Dosage for Metabolic and Pharmacokinetic Interaction Studies
Animal ModelRoute of AdministrationDosage RangeObserved EffectReference
Sprague-Dawley ratsOral gavage50 mg/kg for 3 daysIncreased clearance of theophylline.[6][7][8][6][7][8]
Sprague-Dawley ratsOral gavage80 mg/kg for 3 daysIncreased metabolism of caffeine.[9][10][11][9][10][11]
Sprague-Dawley ratsOral gavage100 mg/kgSignificantly decreased systemic exposure of caffeine.[9][12][9][12]
Sprague-Dawley ratsOral gavage25 mg/kg/day for 3 daysDecreased caffeine levels.[13][13]
Sprague-Dawley ratsOral gavage40, 80 mg/kg for 3 daysChanges in the pharmacokinetic parameters of acetaminophen.[14][14]
Table 4: this compound Dosage for Immunosuppressive Effects
Animal ModelRoute of AdministrationDosage RangeObserved EffectReference
Female BALB/c miceIntravenous (i.v.)10, 20, 40, 80 mg/kg (single dose)Dose-dependent decrease in antibody-forming cells and spleen weight.[15][16][15][16]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Oral Administration (Gavage):

  • Vehicle Selection: Corn oil is a commonly used vehicle for oral administration of this compound.[5][11] Alternatively, a suspension can be made using 0.1% carboxymethyl cellulose.[3] For some applications, dissolving in a minimal amount of DMSO and then suspending in saline is also an option.

  • Preparation Protocol (Corn Oil):

    • Weigh the required amount of this compound powder.

    • Add the calculated volume of corn oil to the powder.

    • Vortex or sonicate the mixture until a uniform suspension is achieved. Ensure the suspension is well-mixed immediately before each administration.

  • Preparation Protocol (Carboxymethyl Cellulose):

    • Prepare a 0.1% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.

    • Weigh the required amount of this compound powder.

    • Add the this compound powder to the 0.1% CMC solution.

    • Vortex or sonicate until a homogenous suspension is formed. Keep the suspension stirring or vortex briefly before each gavage.

Intravenous Administration:

  • Vehicle Selection: For intravenous injection, this compound needs to be dissolved in a biocompatible solvent. A common approach is to dissolve it in a small amount of DMSO and then dilute it with sterile saline to the final concentration. The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid solvent toxicity.

  • Preparation Protocol:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in a minimal volume of sterile DMSO.

    • Slowly add sterile saline while vortexing to reach the final desired volume and concentration.

    • Ensure the solution is clear and free of precipitates before injection.

Protocol for Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

This protocol is adapted from standard models of acute inflammation.[3][15][17][18][19]

  • Animals: Male Sprague-Dawley rats (180-220 g) are commonly used.

  • Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into control and treatment groups.

  • This compound Administration: Administer this compound (prepared as described above) via intraperitoneal injection one hour before the carrageenan injection. The vehicle is administered to the control group.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]

  • Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the control group.

Protocol for Acetaminophen-Induced Hepatotoxicity in Mice

This protocol is based on established models of drug-induced liver injury.[4][5][20][21][22]

  • Animals: Male C57BL/6 mice are frequently used.

  • Acclimatization: House the animals under standard conditions for at least one week.

  • This compound Pre-treatment: Administer this compound orally (e.g., 5 or 20 mg/kg) daily for seven consecutive days.[4] The control group receives the vehicle.

  • Fasting: Fast the mice for 12-16 hours before acetaminophen administration.[20]

  • Induction of Hepatotoxicity: On the seventh day, one hour after the final this compound dose, administer a single intraperitoneal injection of acetaminophen (APAP) at a dose of 300 mg/kg.[4][20] APAP should be dissolved in warm sterile saline.

  • Sample Collection: Euthanize the mice 8-24 hours after APAP administration. Collect blood for serum analysis (ALT, AST) and liver tissue for histopathology and biochemical assays.

  • Endpoint Analysis:

    • Serum Transaminases: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histopathology: Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver necrosis.

    • Oxidative Stress Markers: Measure hepatic levels of malondialdehyde (MDA) and glutathione (GSH).

Protocol for Measurement of Plasma Calcitonin Gene-Related Peptide (CGRP)

This protocol is based on commercially available ELISA kits and literature.[7][23][24][25][26]

  • Blood Collection: Collect blood from animals into tubes containing aprotinin and EDTA to prevent peptide degradation.

  • Plasma Preparation: Centrifuge the blood at 4°C to separate the plasma.

  • Plasma Storage: Store the plasma samples at -80°C until analysis.

  • CGRP Measurement: Use a commercially available and validated CGRP ELISA kit (e.g., from Bertin Corp or similar suppliers). Follow the manufacturer's instructions for the assay procedure.[7]

  • Data Analysis: Construct a standard curve and determine the concentration of CGRP in the plasma samples.

Key Signaling Pathways and Mechanisms of Action

TRPV1/CGRP Pathway in Cardiovascular Regulation

This compound's cardiovascular effects, particularly vasodilation and hypotensive responses, are largely mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[27][28][29][30][31] This activation leads to an influx of calcium ions, which in turn triggers the release of Calcitonin Gene-Related Peptide (CGRP) from sensory nerves.[1] CGRP is a potent vasodilator, contributing to the observed reduction in blood pressure.[2]

TRPV1_CGRP_Pathway This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Mediates Sensory_Nerve Sensory Nerve Terminal Ca_influx->Sensory_Nerve CGRP_release CGRP Release Sensory_Nerve->CGRP_release Triggers Vasodilation Vasodilation CGRP_release->Vasodilation Causes Hypotension Hypotensive Effect Vasodilation->Hypotension Leads to

Caption: this compound activates the TRPV1/CGRP signaling pathway.

Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling cascades. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and p38.[2][6][[“]][33] This inhibition leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[2]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, LTA) MAPK MAPK (ERK, p38) Inflammatory_Stimuli->MAPK NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) MAPK->Pro_inflammatory_Mediators Activates NFkB->Pro_inflammatory_Mediators Activates Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Promotes

Caption: this compound's anti-inflammatory mechanism of action.

Experimental Workflow for In Vivo this compound Study

The following diagram outlines a general workflow for conducting an in vivo study to evaluate the efficacy of this compound.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Grouping Randomization and Grouping Animal_Acclimatization->Grouping Administration This compound/Vehicle Administration Grouping->Administration Rutaecarpine_Prep This compound Preparation Rutaecarpine_Prep->Administration Disease_Induction Disease Model Induction (if applicable) Administration->Disease_Induction Monitoring Monitoring and Data Collection (e.g., paw volume, blood pressure) Disease_Induction->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Biochemical and Histological Analysis Sample_Collection->Analysis Data_Analysis Statistical Data Analysis Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo this compound studies.

References

Quantitative Analysis of Rutaecarpine: A Detailed Application Note and Protocol for HPLC and UHPLC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutaecarpine, a primary alkaloid isolated from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant interest for its diverse pharmacological activities. Accurate and robust quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The protocols cover sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, a summary of quantitative data from various methods is presented in tabular format for easy comparison. Visual workflows and relevant signaling pathways are illustrated using diagrams to provide a comprehensive guide for researchers.

Introduction

This compound is an indolopyridoquinazolinone alkaloid with a wide range of reported biological effects, including anti-inflammatory, anti-obesity, and cardiovascular protective properties. To thoroughly investigate its therapeutic potential and ensure the quality and safety of products containing this compound, sensitive and reliable analytical methods for its quantification are essential. This application note details validated HPLC and UHPLC-MS/MS methods suitable for the analysis of this compound in biological samples and herbal extracts.

Quantitative Data Summary

The following tables summarize the quantitative parameters of various reported methods for the determination of this compound, providing a comparative overview of their performance.

Table 1: HPLC Methods for this compound Quantification

ParameterMethod 1Method 2
Matrix Rat PlasmaEvodia rutaecarpa Extract
Linearity Range 0.2–50 ng/mL[1]2–100 µg/mL
Limit of Detection (LOD) --
Limit of Quantification (LOQ) 0.2 ng/mL[1]-
Recovery > 85%-
Precision (RSD%) Intra-day: < 9.0%, Inter-day: < 12.3%[1]-
Accuracy < 3.8%[1]-

Table 2: UHPLC-MS/MS Methods for this compound Quantification

ParameterMethod 1Method 2
Matrix Rat PlasmaRat Plasma
Linearity Range 0.2–50 ng/mL[1]10-5000 ng/mL
Limit of Detection (LOD) --
Limit of Quantification (LOQ) 0.2 ng/mL[1]10 ng/mL[2]
Recovery > 85%-
Precision (RSD%) Intra-day: < 9.0%, Inter-day: < 12.3%[1]-
Accuracy < 3.8%[1]-

Experimental Protocols

HPLC Method for this compound in Rat Plasma

This protocol describes a simple and sensitive HPLC method for the determination of this compound in rat plasma.[3]

3.1.1. Materials and Reagents

  • This compound standard

  • Paeonol (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (85%)

  • Rat plasma

3.1.2. Sample Preparation

  • To 0.1 mL of rat plasma, add 200 µL of acetonitrile containing paeonol as the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject it into the HPLC system.

3.1.3. Chromatographic Conditions

  • Column: Reversed-phase C18 column

  • Mobile Phase: Acetonitrile : Water : Orthophosphoric acid (85%) (60:40:0.1, v/v/v), pH 2.5-2.8[3]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 344 nm[3]

  • Temperature: Ambient

UHPLC-MS/MS Method for this compound in Rat Plasma

This protocol outlines a rapid and robust UHPLC-MS/MS method for the simultaneous determination of this compound in rat plasma, suitable for pharmacokinetic studies.[1]

3.2.1. Materials and Reagents

  • This compound standard

  • Nitro-rutaecarpine (Internal Standard)[2]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Rat plasma

3.2.2. Sample Preparation (Protein Precipitation)

  • To 40 µL of plasma sample or standard, add 80 µL of methanol containing 0.1% formic acid and 100 ng/mL of nitro-rutaecarpine (internal standard).[2]

  • Vortex the mixture to precipitate proteins.[2]

  • Centrifuge at 16,000 x g for 20 minutes at 4°C.[2]

  • Transfer 90 µL of the resulting supernatant to HPLC vials for analysis.[2]

3.2.3. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pre-treat a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[4]

  • Load 1 mL of plasma sample onto the activated cartridge.[4]

  • Wash the cartridge with 5 mL of water.[4]

  • Elute this compound with 5 mL of methanol.[4]

  • Dry the eluent under a stream of nitrogen gas at room temperature.[4]

  • Reconstitute the residue in 100 µL of methanol and inject into the UHPLC-MS/MS system.[4]

3.2.4. UHPLC Conditions

  • Column: ACQUITY UPLC BEH C18[1]

  • Mobile Phase: Gradient elution with water and acetonitrile

  • Flow Rate: 0.5 mL/min[2]

  • Injection Volume: 3 µL

  • Temperature: Ambient

3.2.5. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)

    • Nitro-rutaecarpine (IS): Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)

Visualizations

Experimental Workflows

experimental_workflow_hplc cluster_sample_prep Sample Preparation (HPLC) cluster_analysis HPLC Analysis s1 0.1 mL Rat Plasma s2 Add 200 µL Acetonitrile with Internal Standard (Paeonol) s1->s2 s3 Vortex (1 min) s2->s3 s4 Centrifuge (10,000 rpm, 10 min) s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into HPLC s5->a1 a2 C18 Column a1->a2 a3 UV Detection (344 nm) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: HPLC sample preparation and analysis workflow.

experimental_workflow_uhplc_ms cluster_sample_prep_uhplc Sample Preparation (UHPLC-MS/MS) cluster_analysis_uhplc UHPLC-MS/MS Analysis u1 40 µL Rat Plasma u2 Add 80 µL Methanol with Internal Standard (Nitro-rutaecarpine) u1->u2 u3 Vortex u2->u3 u4 Centrifuge (16,000 x g, 20 min) u3->u4 u5 Collect Supernatant u4->u5 ua1 Inject into UHPLC u5->ua1 ua2 BEH C18 Column ua1->ua2 ua3 ESI+ Source ua2->ua3 ua4 MRM Detection ua3->ua4 ua5 Data Acquisition & Quantification ua4->ua5

Caption: UHPLC-MS/MS sample preparation and analysis workflow.

Signaling Pathways

rutaecarpine_inflammation_pathway cluster_pathway Cellular Response to Inflammation LTA LTA ERK_p38 ERK / p38 Phosphorylation LTA->ERK_p38 IkappaBalpha IκBα Phosphorylation LTA->IkappaBalpha This compound This compound This compound->ERK_p38 This compound->IkappaBalpha NFkB_p65_translocation NF-κB p65 Nuclear Translocation ERK_p38->NFkB_p65_translocation IkappaBalpha->NFkB_p65_translocation Gene_Expression iNOS, IL-1β, COX-2 Expression NFkB_p65_translocation->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation

Caption: this compound's inhibitory effect on the NF-κB and ERK/p38 signaling pathways.[5]

rutaecarpine_no_synthesis_pathway cluster_no_pathway Nitric Oxide Synthesis Pathway This compound This compound TRPV1 TRPV1 Activation This compound->TRPV1 Ca2_influx Intracellular Ca²⁺ Increase TRPV1->Ca2_influx CaMKII CaMKII Phosphorylation Ca2_influx->CaMKII CaMKKbeta_AMPK CaMKKβ/AMPK Phosphorylation Ca2_influx->CaMKKbeta_AMPK eNOS_phos eNOS Phosphorylation CaMKII->eNOS_phos CaMKKbeta_AMPK->eNOS_phos NO_synthesis Nitric Oxide (NO) Synthesis eNOS_phos->NO_synthesis

Caption: this compound-induced nitric oxide synthesis via the TRPV1-dependent signaling pathway.[6][7]

Conclusion

The HPLC and UHPLC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in various matrices. The choice of method will depend on the specific requirements of the study, such as the desired sensitivity, sample throughput, and the complexity of the sample matrix. The provided protocols and validation data serve as a valuable resource for researchers and scientists in the fields of pharmacology, natural product chemistry, and drug development, facilitating further investigation into the therapeutic potential of this compound.

References

Application Notes and Protocols for Novel Rutaecarpine Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rutaecarpine, a primary alkaloid isolated from the fruit of Evodia rutaecarpa, is a pentacyclic indolopyridoquinazolinone compound with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, vasodilatory, and anti-thrombotic effects.[1][2] Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its poor aqueous solubility, low dissolution rate, and substantial first-pass metabolism, which collectively lead to poor oral bioavailability.[3][4][5] To overcome these limitations, the development of novel drug delivery systems is crucial.

This document provides detailed application notes and protocols for the formulation and evaluation of advanced drug delivery systems for this compound, including chitosan nanoparticles, solid lipid nanoparticles (SLNs), and microemulsions. These systems aim to enhance solubility, improve bioavailability, and provide controlled release of this compound.

Application Note 1: Chitosan Nanoparticles for Oral Delivery of this compound

Chitosan, a natural, biodegradable, and biocompatible polymer, is an excellent candidate for creating nanoparticulate drug delivery systems. Chitosan nanoparticles can encapsulate poorly soluble drugs like this compound, protecting them from degradation in the gastrointestinal tract and improving their absorption.[3][4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of optimized this compound-loaded chitosan nanoparticles.

ParameterOptimized ValueReference
Chitosan Concentration0.5 mg/mL[3][4]
Chitosan to TPP Ratio4:1[3][4]
Stirring Speed1000 rpm[3][4]
Stirring Time5 minutes[3][4]
Mean Particle Size< 200 nm-
Polydispersity Index (PDI)< 0.3-
Drug Loading (%)Variable[3]
Entrapment Efficiency (%)Variable[3]

Experimental Workflow: Nanoparticle Formulation & Evaluation

G Workflow for Nanoparticle Formulation and Characterization cluster_0 Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation prep Prepare Chitosan & TPP Solutions encap Add this compound to Chitosan Solution prep->encap form Ionic Gelation: Add TPP to Chitosan Solution under Stirring encap->form size Particle Size & PDI (DLS) form->size ee Entrapment Efficiency & Drug Loading form->ee zeta Zeta Potential size->zeta morph Morphology (TEM/SEM) ee->morph release In Vitro Drug Release (Dialysis Method) ee->release stability Stability Studies release->stability

Caption: General workflow for the formulation and evaluation of nanoparticles.

Detailed Experimental Protocols

Protocol 1.1: Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol is based on the ionic gelation method.

  • Preparation of Chitosan Solution:

    • Dissolve 0.5 mg/mL of low molecular weight chitosan in a 1% (v/v) acetic acid solution.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Adjust the pH to 5.5 using 1M NaOH.

    • Filter the solution through a 0.45 µm syringe filter.

  • Preparation of TPP Solution:

    • Dissolve sodium tripolyphosphate (TPP) in deionized water to a concentration calculated to achieve the desired Chitosan:TPP mass ratio (e.g., 4:1).

  • Encapsulation of this compound:

    • Dissolve a specific amount of this compound in a suitable organic solvent (e.g., acetone or ethanol).

    • Add the this compound solution dropwise to the chitosan solution under constant magnetic stirring.

  • Nanoparticle Formation:

    • Add the TPP solution dropwise to the this compound-chitosan mixture.

    • Stir the resulting suspension at 1000 rpm for 5-10 minutes at room temperature.[3][4]

    • A spontaneous opalescent suspension indicates the formation of nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension at approximately 15,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water to remove unreacted reagents.

    • Repeat the washing step twice.

  • Lyophilization (for long-term storage):

    • Resuspend the final nanoparticle pellet in a solution containing a cryoprotectant (e.g., 5% w/v trehalose).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours.

Protocol 1.2: In Vitro Drug Release Study

This protocol uses the dialysis bag method to assess the release profile of this compound.[3]

  • Preparation:

    • Accurately weigh a quantity of lyophilized this compound-loaded nanoparticles (equivalent to a known amount of this compound, e.g., 100 µg).

    • Redisperse the nanoparticles in 1 mL of deionized water.[3]

  • Dialysis Setup:

    • Transfer the nanoparticle suspension into a dialysis bag (e.g., molecular weight cut-off of 12 kDa).[3]

    • Suspend the sealed dialysis bag in a beaker containing 10 mL of release medium (e.g., phosphate buffer pH 7.4 with 0.3% Tween-80 to ensure sink conditions).[3]

    • Place the beaker in a shaking water bath maintained at 37°C and 100 rpm.[3]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 100 µL aliquot of the release medium.[3]

    • Immediately replace the withdrawn volume with 100 µL of fresh, pre-warmed release medium to maintain a constant volume.[3]

  • Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.

    • Calculate the cumulative percentage of drug released over time.

Application Note 2: Solid Lipid Nanoparticles (SLNs) for this compound Delivery

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room temperature. They combine the advantages of polymeric nanoparticles and liposomes, offering high stability, controlled release, and the ability to encapsulate lipophilic drugs like this compound.[6]

Quantitative Data Summary

The table below presents typical characterization data for SLNs, which can be targeted for this compound formulations.

ParameterTypical ValueReference
Particle Size140.5 ± 1.02 nm[7]
Polydispersity Index (PDI)0.218 ± 0.01[7]
Zeta Potential-28.6 ± 8.71 mV[7]
Entrapment Efficiency (%)83.62%[7]
LipidStearic Acid, Tristearin[8][9]
SurfactantTween 80, Poloxamer 188[8][10]
Detailed Experimental Protocols

Protocol 2.1: Preparation of this compound-Loaded SLNs by Hot Homogenization

This is a widely used and effective method for producing SLNs.[9][10]

  • Preparation of Lipid Phase:

    • Melt the solid lipid (e.g., Stearic Acid) by heating it 5-10°C above its melting point.[9]

    • Dissolve the accurately weighed this compound in the molten lipid with continuous stirring to form a clear solution.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., Tween 80, Poloxamer 188) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.[9]

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes. This forms a hot oil-in-water (o/w) pre-emulsion.[6][9]

  • High-Pressure Homogenization (HPH):

    • Immediately subject the hot pre-emulsion to a high-pressure homogenizer (HPH).

    • Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.[6] The temperature should be maintained above the lipid's melting point.

  • SLN Formation and Cooling:

    • Cool the resulting hot nanoemulsion to room temperature or by placing it in an ice bath. This allows the lipid to recrystallize and form solid nanoparticles.

  • Purification and Storage:

    • The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant.

    • Store the final SLN dispersion at 4°C. For long-term storage, lyophilization with a suitable cryoprotectant is recommended.

Application Note 3: Microemulsion for Transdermal Delivery of this compound

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant, often with a cosurfactant. They act as excellent vehicles to enhance the skin permeation of poorly soluble drugs like this compound for transdermal or topical delivery.[11][12]

Quantitative Data Summary

The following table summarizes in vivo pharmacokinetic data from a study on the transdermal delivery of this compound via microemulsion in rats.[11]

FormulationCmax (ng/mL)AUC₀₋ₜ (ng·h/mL)Flux Enhancement (vs. Suspension)
Microemulsion16.04 ± 0.691.52-fold higher than ointment1.17 to 6.33-fold
Ointment---
Tincture-2.27-fold higher than tincture-
Aqueous Suspension--1 (Baseline)
Detailed Experimental Protocols

Protocol 3.1: Preparation of this compound Microemulsion

  • Component Selection:

    • Construct pseudo-ternary phase diagrams to identify the microemulsion region. This involves titrating mixtures of oil, surfactant, and cosurfactant with water.

    • Oil Phase: Select an oil in which this compound has good solubility (e.g., Labrafil M 2125).

    • Surfactant/Cosurfactant (Smix): Use a combination that yields a large microemulsion area (e.g., Tween 80 and Plurol Oleique at a 2:1 or 3:1 ratio).[13]

  • Formulation:

    • Dissolve the required amount of this compound in the oil phase.

    • Add the specified amounts of surfactant and cosurfactant (Smix) to the oil-drug mixture.

    • Stir the mixture until a clear and homogenous solution is formed.

    • Slowly titrate the mixture with water under gentle agitation until a transparent, low-viscosity microemulsion is formed.

Protocol 3.2: Ex Vivo Skin Permeation Study

This protocol uses Franz diffusion cells to evaluate the transdermal flux of this compound.

  • Skin Preparation:

    • Excise full-thickness abdominal skin from a suitable animal model (e.g., rat or pig).[14]

    • Remove subcutaneous fat and hair carefully.

    • Equilibrate the skin in phosphate-buffered saline (PBS) before mounting.

  • Franz Cell Setup:

    • Mount the prepared skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

    • Fill the receptor compartment with a suitable receptor medium (e.g., PBS with a solubilizing agent like Tween 80) and maintain it at 37°C with constant stirring.

  • Application and Sampling:

    • Apply a known quantity of the this compound microemulsion to the skin surface in the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.

  • Analysis:

    • Analyze the concentration of this compound in the samples using HPLC.

    • Calculate the cumulative amount of drug permeated per unit area and determine the steady-state flux (Jss).

This compound: Key Signaling Pathways

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

eNOS Phosphorylation and Nitric Oxide Synthesis

This compound promotes the synthesis of nitric oxide (NO) in endothelial cells, contributing to its vasodilatory effects. This is achieved through the activation of endothelial nitric oxide synthase (eNOS).[15][16] The process is initiated by this compound-induced activation of TRPV1 channels, leading to an influx of calcium ions.[15][16]

G This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Activates Ca2 Intracellular Ca2+ ↑ TRPV1->Ca2 Ca2+ Influx CaMKII CaMKII Ca2->CaMKII Activates CaMKKb CaMKKβ Ca2->CaMKKb Activates eNOS eNOS Phosphorylation CaMKII->eNOS Phosphorylates AMPK AMPK CaMKKb->AMPK Activates AMPK->eNOS Phosphorylates NO NO Synthesis ↑ eNOS->NO Increases

Caption: this compound-induced eNOS phosphorylation pathway in endothelial cells.

Anti-Platelet Activation Pathway

This compound demonstrates anti-thrombotic potential by inhibiting platelet activation. It specifically targets pathways stimulated by collagen, such as the Phospholipase C (PLC)γ2/Protein Kinase C (PKC) and the PI3K/Akt/GSK3β signaling axes.[17][18]

G cluster_0 Signaling Cascades This compound This compound PLC PLCγ2/PKC This compound->PLC Inhibits PI3K PI3K/Akt/GSK3β This compound->PI3K Inhibits Collagen Collagen Collagen->PLC Collagen->PI3K Activation Platelet Aggregation & Thrombosis PLC->Activation PI3K->Activation

Caption: this compound's inhibition of collagen-induced platelet activation.

Nrf2-Mediated Oxidative Stress Protection

This compound protects endothelial cells from oxidative stress-induced apoptosis by activating the Nrf2 signaling pathway.[19] This activation occurs through two distinct mechanisms: a TRPV1-mediated pathway and an Aryl Hydrocarbon Receptor (AhR)-dependent pathway, both leading to the upregulation of antioxidant enzymes.[19]

G cluster_0 TRPV1-Mediated Pathway cluster_1 AhR-Dependent Pathway This compound This compound TRPV1 TRPV1 This compound->TRPV1 AhR AhR This compound->AhR PKC_Akt PKCδ/Akt Phosphorylation TRPV1->PKC_Akt Nrf2_act Nrf2 Activation PKC_Akt->Nrf2_act Nrf2_exp Nrf2 Expression ↑ AhR->Nrf2_exp Nrf2_exp->Nrf2_act AOE Antioxidant Enzyme Upregulation (HO-1, NQO1) Nrf2_act->AOE Protection Protection from Oxidative Stress AOE->Protection

Caption: Dual pathways for Nrf2 activation by this compound.

References

Application Notes and Protocols for the Analysis of Rutaecarpine Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutaecarpine is a primary active indoloquinazoline alkaloid isolated from the unripe fruit of Evodia rutaecarpa. It exhibits a wide range of pharmacological effects, making it a subject of significant interest in drug development. Understanding the metabolic fate of this compound is crucial for evaluating its efficacy, potential toxicity, and pharmacokinetic profile. The identification of its metabolites in plasma provides critical insights into the bioactive forms of the compound in vivo.

This document provides detailed protocols for the sample preparation and analysis of this compound metabolites in plasma using advanced analytical techniques, primarily focusing on Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

Metabolic Pathways of this compound

The biotransformation of this compound in rats primarily involves Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. The main metabolic pathways identified for this compound are hydroxylation, dihydroxylation, sulphate conjugation, and glucuronidation.[1][2] A total of 16 metabolites, including three Phase I and twelve Phase II metabolites, have been identified in rat plasma.[1][2]

G cluster_legend Legend cluster_pathway This compound Metabolism Parent Parent Compound PhaseI Phase I Metabolites PhaseII Phase II Metabolites This compound This compound Phase1 Hydroxylation & Dihydroxylation Products (M1-M3) This compound->Phase1 Phase I (e.g., CYP450) Phase2_S Sulphate Conjugation Products (M4-M11) Phase1->Phase2_S Phase II (Sulfotransferases) Phase2_G Glucuronide Conjugation Products (M12) Phase1->Phase2_G Phase II (UGTs)

Caption: Metabolic pathways of this compound.

Experimental Workflow

The overall workflow for identifying this compound metabolites involves several key stages, from sample collection to data analysis. A robust and standardized procedure is essential for obtaining reliable and reproducible results. The following diagram illustrates a typical experimental workflow.

G cluster_workflow Analytical Workflow for this compound Metabolite Identification Admin 1. Drug Administration (e.g., Oral Gavage in Rats) Collect 2. Blood Sample Collection Admin->Collect Separate 3. Plasma Separation (Centrifugation) Collect->Separate Prepare 4. Sample Preparation (SPE or Protein Precipitation) Separate->Prepare Analyze 5. LC-MS/MS Analysis (UPLC-Q-TOF/MS) Prepare->Analyze Acquire 6. Data Acquisition (MS and MS/MS Spectra) Analyze->Acquire Process 7. Data Processing & Metabolite Identification Acquire->Process Characterize 8. Final Characterization Process->Characterize

Caption: Experimental workflow for metabolite identification.

Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a study identifying this compound metabolites in rat plasma and is effective for cleaning up complex biological samples.[2]

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC Grade)

  • Deionized Water

  • Nitrogen Gas Supply

  • Centrifuge

Procedure:

  • Cartridge Conditioning: Pre-activate a C18 SPE cartridge by washing it sequentially with 5 mL of methanol and 5 mL of water.[2]

  • Sample Loading: Load 1 mL of plasma sample onto the conditioned SPE cartridge.

  • Washing: Elute the cartridge with 5 mL of water to remove polar interferences. Discard the eluent.

  • Elution: Elute the target analytes (this compound and its metabolites) from the cartridge with 5 mL of methanol. Collect this methanol eluent.[2]

  • Drying: Dry the collected methanol eluent completely under a gentle stream of nitrogen gas at room temperature.[2]

  • Reconstitution: Re-dissolve the dried residue in 100 µL of methanol.[2]

  • Final Centrifugation: Centrifuge the reconstituted sample at 12,000 rpm for 30 minutes at 4°C to pellet any remaining particulates.[2]

  • Analysis: Inject an aliquot (e.g., 2 µL) of the supernatant into the LC-MS system for analysis.[1][2]

Protocol 2: Plasma Sample Preparation using Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample preparation, suitable for high-throughput analysis.

Materials:

  • Methanol (HPLC Grade) or Acetonitrile (HPLC Grade)

  • Microcentrifuge Tubes (1.5 mL)

  • Vortex Mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: Transfer 250 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 1 mL of ice-cold methanol (a 4:1 solvent-to-plasma ratio) to the tube to precipitate plasma proteins.[3]

  • Vortexing: Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein denaturation.[3]

  • Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas at approximately 40-45°C.[3]

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex for 2 minutes.[3]

  • Final Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS system.

Protocol 3: UPLC-Q-TOF/MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY, Agilent 1290)

  • Q-TOF Mass Spectrometer (e.g., Agilent 6530, Waters Xevo G2)

  • C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B (linear gradient)

    • 20-25 min: 95% B (isocratic wash)

    • 25-25.1 min: 95% to 5% B (return to initial)

    • 25.1-30 min: 5% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2-5 µL

Mass Spectrometry Conditions (ESI+):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.0 kV[3][4]

  • Drying Gas (N2) Temperature: 350°C[3][4]

  • Drying Gas Flow: 10-12 L/min[3]

  • Nebulizer Pressure: 35 psi[3]

  • Scan Range (m/z): 100 - 1000[3][4]

  • Acquisition Mode:

    • MS Scan: Full scan mode to detect parent ions.

    • MS/MS Scan: Data-dependent acquisition (auto MS/MS) to obtain fragment ions for structural elucidation.

    • Collision Energy: Ramped or fixed (e.g., 20-40 V) to achieve optimal fragmentation.[3]

Data Presentation and Interpretation

Metabolite identification is achieved by comparing the chromatographic retention times and mass spectral data of the metabolites with the parent drug.[2] Key indicators include accurate mass measurements for elemental composition determination and MS/MS fragmentation patterns, which provide structural information.[2]

The following table summarizes data for this compound and some of its metabolites identified in rat plasma.[2]

Metabolite IDRetention Time (min)Observed [M-H]⁻ (m/z)Elemental FormulaProposed Identification
This compound20.65286.0982C₁₈H₁₂ON₃Parent Drug
M117.64302.0932C₁₈H₁₂O₂N₃10-hydroxythis compound
M218.78302.0933C₁₈H₁₂O₂N₃3-hydroxythis compound
M316.52318.0881C₁₈H₁₂O₃N₃Dihydroxythis compound
M412.04382.0499C₁₈H₁₁O₅N₃SHydroxythis compound-SO₃
M513.58382.0498C₁₈H₁₁O₅N₃SHydroxythis compound-SO₃
M810.21398.0448C₁₈H₁₁O₆N₃SDihydroxythis compound-SO₃
M1211.53478.1256C₂₄H₁₉O₈N₃Hydroxythis compound-Glucuronide

Data adapted from Liu et al., Pharmaceutical Biology, 2017.[2]

References

Application Notes: Establishing a TRAMP-C1 Prostate Cancer Mouse Model for Rutaecarpine Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model is a widely utilized system for studying prostate cancer, as it closely mirrors the progression of human disease.[1] The TRAMP-C1 cell line, derived from a primary tumor in a TRAMP mouse, is an epithelial cell line that is tumorigenic when implanted into syngeneic C57BL/6 hosts.[2][3] This makes it an invaluable tool for creating allograft models to investigate novel therapeutic interventions in an immunocompetent environment.[1][4]

Rutaecarpine (Rut), a primary alkaloid compound isolated from the medicinal herb Evodia rutaecarpa, has demonstrated significant anti-tumor properties across various cancer types, including prostate cancer.[5][6][7] Studies suggest that this compound can inhibit cancer cell proliferation, induce apoptosis, and modulate the immune system.[5][6][7][8] Its mechanisms of action are multifaceted, involving the regulation of key signaling pathways such as STAT3 and PI3K/Akt.[5][7][9]

These application notes provide detailed protocols for researchers to establish a subcutaneous TRAMP-C1 allograft mouse model, administer this compound treatment, and perform subsequent analyses to evaluate its therapeutic efficacy and underlying molecular mechanisms.

Experimental Workflow Overview

The overall experimental process involves culturing TRAMP-C1 cells, establishing the allograft tumor model in C57BL/6 mice, administering this compound, and finally, collecting and analyzing tumor tissues to assess the treatment's impact.

G cluster_prep Phase 1: Preparation cluster_model Phase 2: In Vivo Model cluster_analysis Phase 3: Analysis A TRAMP-C1 Cell Culture & Expansion B Subcutaneous Implantation in C57BL/6 Mice A->B Cell Harvest C Tumor Growth Monitoring B->C Tumor Palpation D This compound Administration (Oral Gavage) C->D Randomization E Tumor Excision & Measurement D->E Endpoint F Tissue Processing (Fixation & Freezing) E->F G Immunohistochemistry (IHC) F->G H Western Blot Analysis F->H I Data Analysis & Interpretation G->I H->I G cluster_cell Cell Preparation cluster_mouse Animal Procedure cluster_monitor Follow-up A Harvest & Count TRAMP-C1 Cells B Resuspend in PBS (1x10^7 cells/mL) A->B D Inject 100 µL (1x10^6 cells) subcutaneously B->D C Anesthetize C57BL/6 Mouse C->D E Monitor for Palpable Tumor (4-6 weeks) D->E F Measure Tumor Volume with Calipers E->F G cluster_pathways Pro-Survival Signaling in Prostate Cancer PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits STAT3 STAT3 pSTAT3 p-STAT3 (Dimerization & Nuclear Translocation) STAT3->pSTAT3 phosphorylates STAT3_target Target Genes (e.g., Cyclin D1, c-Myc) pSTAT3->STAT3_target activates transcription STAT3_target->Proliferation Rut This compound Rut->Akt inactivates Rut->pSTAT3 inactivates

References

Application Notes and Protocols: In Vivo Experimental Design for Assessing the Therapeutic Effects of Rutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutaecarpine, a primary alkaloid isolated from the unripe fruit of Evodia rutaecarpa, has garnered significant scientific interest due to its diverse pharmacological activities. Traditionally used in Chinese medicine, modern research has substantiated its potential therapeutic applications across a spectrum of diseases, including cardiovascular disorders, neurodegenerative diseases, inflammation, cancer, and metabolic syndrome.[1][2][3] These effects are attributed to its modulation of various signaling pathways and molecular targets.[1]

These application notes provide a comprehensive overview of in vivo experimental designs to assess the therapeutic efficacy of this compound. Detailed protocols for key experiments are provided, along with structured data presentation and visual diagrams of signaling pathways and experimental workflows to facilitate research and development.

I. Cardiovascular Protective Effects

This compound has demonstrated significant cardiovascular protective effects, including vasodilation, anti-platelet aggregation, and cardioprotection against ischemia-reperfusion injury.[4][5]

A. Vasodilatory and Antihypertensive Effects

Experimental Model: Spontaneously Hypertensive Rats (SHR) or 2-Kidney, 1-Clip (2K1C) induced hypertensive rats.[4]

Objective: To evaluate the blood pressure-lowering effects of this compound and its mechanism involving the Transient Receptor Potential Vanilloid 1 (TRPV1) and Calcitonin Gene-Related Peptide (CGRP).[6]

Experimental Protocol:

  • Animal Model: Male SHRs (15-20 weeks old) or Wistar rats with 2K1C-induced hypertension are used.

  • Acclimatization: Animals are housed for at least one week under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Grouping: Animals are randomly divided into:

    • Vehicle Control group (e.g., saline or appropriate vehicle).

    • This compound-treated groups (e.g., 10, 20, 40 mg/kg/day, intragastric administration).[4]

    • Positive Control group (e.g., a known antihypertensive drug).

    • Mechanism-based groups (co-administration with a TRPV1 antagonist like capsazepine or a CGRP receptor antagonist like CGRP8-37).[4]

  • Drug Administration: this compound is administered daily for a predefined period (e.g., 4 weeks).

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are measured non-invasively using the tail-cuff method at baseline and at regular intervals throughout the study.

  • Endpoint Analysis:

    • At the end of the treatment period, animals are anesthetized, and blood samples are collected for measuring plasma CGRP concentration via ELISA.

    • Aortic and mesenteric arteries can be isolated for in vitro vasorelaxation studies.

    • Dorsal root ganglia can be harvested to measure CGRP mRNA expression levels by RT-qPCR.[4]

Data Presentation:

GroupDoseAdministration RouteDurationChange in Mean Arterial Pressure (mmHg)Plasma CGRP Concentration (pg/mL)CGRP mRNA Expression (fold change)
Vehicle Control-i.g.4 weeksBaselineBaseline1.0
This compound10 mg/kg/dayi.g.4 weeks
This compound20 mg/kg/dayi.g.4 weeks↓↓↑↑↑↑
This compound40 mg/kg/dayi.g.4 weeks↓↓↓↑↑↑↑↑↑
This compound + Capsazepine40 mg/kg/dayi.g.4 weeksAttenuated ↓Attenuated ↑No significant change

Note: Arrows indicate the direction of change (↑ for increase, ↓ for decrease). The number of arrows represents the magnitude of the effect.

Signaling Pathway:

Rutaecarpine_Vasodilation This compound This compound TRPV1 TRPV1 Activation This compound->TRPV1 SensoryNerves Capsaicin-Sensitive Sensory Nerves TRPV1->SensoryNerves CGRP_Release CGRP Release SensoryNerves->CGRP_Release Vasodilation Vasodilation CGRP_Release->Vasodilation BloodPressure ↓ Blood Pressure Vasodilation->BloodPressure

Caption: this compound-induced vasodilation pathway.

B. Anti-Thrombotic Effects

Experimental Model: Ferric chloride (FeCl₃)-induced arterial thrombosis model in mice.

Objective: To assess the anti-platelet and anti-thrombotic activity of this compound in vivo.[7]

Experimental Protocol:

  • Animal Model: Male ICR mice (6-8 weeks old).

  • Grouping:

    • Sham-operated group.

    • Vehicle Control group.

    • This compound-treated groups (e.g., 25, 50, 100 µg/g, intravenous injection).[7]

    • Positive Control group (e.g., Aspirin, 250 µg/g).[7]

  • Surgical Procedure:

    • Mice are anesthetized.

    • The left common carotid artery is exposed.

    • A filter paper saturated with FeCl₃ (e.g., 10%) is applied to the artery for a specific duration (e.g., 3 minutes) to induce thrombosis.

  • Drug Administration: this compound or vehicle is administered intravenously shortly before the FeCl₃ application.

  • Measurement of Occlusion Time: The time from FeCl₃ application to stable blood flow cessation (occlusion) is recorded using a Doppler flow probe.

  • Endpoint Analysis:

    • Bleeding time can be assessed in a separate cohort of animals by tail transection.

    • Platelet aggregation can be measured ex vivo using blood samples collected from treated animals.

Data Presentation:

GroupDose (µg/g)Administration RouteOcclusion Time (seconds)Bleeding Time (seconds)
Vehicle Control-i.v.~127Baseline
This compound25i.v.IncreasedIncreased
This compound50i.v.Significantly Increased (~188)Significantly Increased
Aspirin250i.v.Significantly IncreasedSignificantly Increased

Experimental Workflow:

Anti_Thrombotic_Workflow Start Start Grouping Animal Grouping Start->Grouping Anesthesia Anesthesia Grouping->Anesthesia Surgery Expose Carotid Artery Anesthesia->Surgery DrugAdmin Administer this compound/Vehicle (i.v.) Surgery->DrugAdmin Thrombosis Induce Thrombosis (FeCl₃) DrugAdmin->Thrombosis Measurement Measure Occlusion Time Thrombosis->Measurement Analysis Data Analysis Measurement->Analysis End End Analysis->End

Caption: Workflow for assessing anti-thrombotic effects.

II. Neuroprotective Effects

This compound has shown promise in protecting against cerebral ischemia-reperfusion injury by reducing oxidative stress and inflammation.[8][9]

Experimental Model: Middle Cerebral Artery Occlusion (MCAO) model in rats or mice.

Objective: To investigate the neuroprotective effects of this compound against stroke.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice.

  • Grouping:

    • Sham group (surgery without MCAO).

    • MCAO + Vehicle group.

    • MCAO + this compound-treated groups (e.g., 5, 10, 20 mg/kg, intraperitoneal or intravenous administration).[10]

    • MCAO + Positive Control group (e.g., Edaravone).[9]

  • MCAO Surgery:

    • Animals are anesthetized.

    • A nylon filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a specific duration (e.g., 90-120 minutes).

    • Reperfusion is initiated by withdrawing the filament.

  • Drug Administration: this compound is typically administered at the onset of reperfusion.

  • Neurological Deficit Scoring: Neurological function is assessed 24 hours after MCAO using a standardized scoring system (e.g., Zea-Longa score).[9]

  • Endpoint Analysis (at 24-48 hours post-MCAO):

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[9]

    • Oxidative Stress Markers: Brain tissue homogenates are used to measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[8]

    • Inflammatory Cytokines: Levels of TNF-α, IL-1β, and IL-6 in the brain tissue are quantified by ELISA or RT-qPCR.[10]

    • Histopathology: Brain sections are stained with H&E or Nissl stain to assess neuronal damage.

Data Presentation:

GroupDose (mg/kg)Neurological Score (0-5)Infarct Volume (%)Brain MDA (nmol/mg protein)Brain SOD (U/mg protein)
Sham-00LowHigh
MCAO + Vehicle-3-4HighHighLow
MCAO + this compound5
MCAO + this compound10↓↓↓↓↓↓↑↑
MCAO + this compound20↓↓↓↓↓↓↓↓↓↑↑↑

Note: Arrows indicate the direction of change relative to the MCAO + Vehicle group.

Signaling Pathway:

Rutaecarpine_Neuroprotection cluster_0 This compound Effects cluster_1 Cellular Response This compound This compound Nrf2 ↑ Nrf2/HO-1 Pathway This compound->Nrf2 ERK ↓ p-ERK1/2 This compound->ERK OxidativeStress ↓ Oxidative Stress Nrf2->OxidativeStress Inflammation ↓ Inflammation ERK->Inflammation Apoptosis ↓ Apoptosis ERK->Apoptosis Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection

Caption: Neuroprotective signaling of this compound.

III. Anti-Cancer Effects

This compound has been shown to inhibit the growth of various cancer cells in vivo, including prostate, breast, and esophageal cancers.[11][12][13]

Experimental Model: Xenograft mouse model.

Objective: To determine the in vivo anti-tumor efficacy of this compound.

Experimental Protocol:

  • Cell Culture: A suitable cancer cell line (e.g., 4T1 for breast cancer, 22Rv1 for prostate cancer, CE81T/VGH for esophageal cancer) is cultured under standard conditions.[11][12][13]

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: Cultured cancer cells are suspended in PBS or Matrigel and injected subcutaneously into the flank of each mouse.

  • Grouping: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into:

    • Vehicle Control group.

    • This compound-treated groups (e.g., 20, 40 mg/kg/2d, intraperitoneal injection, or 25, 75 mg/kg, oral gavage).[12][14]

    • Positive Control group (e.g., Cisplatin).[14]

  • Drug Administration: Treatment is administered as per the schedule for a specified duration (e.g., 15-30 days).

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 × length × width²). Body weight is also monitored.

  • Endpoint Analysis:

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Immunohistochemistry (IHC): Tumor tissues are analyzed for proliferation markers (e.g., Ki-67, PCNA) and apoptosis markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio).[13]

    • Western Blot: Protein expression of key signaling molecules can be analyzed from tumor lysates.

Data Presentation:

GroupDoseAdministrationFinal Tumor Volume (mm³)Final Tumor Weight (g)PCNA Expression (%)
Vehicle Control-i.p. / p.o.HighHighHigh
This compound (Low Dose)e.g., 20 mg/kgi.p.
This compound (High Dose)e.g., 40 mg/kgi.p.↓↓↓↓↓↓
Positive Controle.g., Cisplatini.p.↓↓↓↓↓↓↓↓↓

Experimental Workflow:

Cancer_Xenograft_Workflow Start Start CellCulture Cancer Cell Culture Start->CellCulture Implantation Subcutaneous Implantation in Nude Mice CellCulture->Implantation TumorGrowth Allow Tumor Growth Implantation->TumorGrowth Grouping Randomize into Groups TumorGrowth->Grouping Treatment Administer this compound/Vehicle Grouping->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint: Excise Tumor, IHC, Western Blot Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for cancer xenograft studies.

IV. Metabolic Effects

This compound has been found to protect against high-fat diet (HFD)-induced obesity and improve insulin sensitivity, partly through the activation of the AMPK/PGC-1α pathway, promoting thermogenesis.[15]

Experimental Model: High-Fat Diet (HFD)-induced obese mice.

Objective: To evaluate the anti-obesity and metabolic regulatory effects of this compound.

Experimental Protocol:

  • Animal Model: Male C57BL/6J mice.

  • Dietary Induction: Mice are fed either a standard chow diet or a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

  • Grouping: HFD-fed mice are divided into:

    • HFD + Vehicle group.

    • HFD + this compound-treated groups (e.g., 25, 50 mg/kg/day, oral gavage).

    • HFD + Positive Control group (e.g., Rosiglitazone).

  • Drug Administration: Treatment is administered daily for 4-8 weeks.

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitored weekly.

    • Glucose and Insulin Tolerance Tests (GTT & ITT): Performed towards the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

    • Oxygen Consumption: Measured using metabolic cages to assess energy expenditure.

  • Endpoint Analysis:

    • Serum Analysis: Blood is collected to measure levels of glucose, insulin, triglycerides, and cholesterol.

    • Tissue Analysis: Liver and adipose tissues (brown, white) are collected.

      • Liver is analyzed for lipid accumulation (Oil Red O staining).

      • Adipose tissue is analyzed for the expression of thermogenic markers (e.g., UCP1, PGC-1α) by Western blot or RT-qPCR.

Data Presentation:

GroupDose (mg/kg/day)Body Weight Gain (g)Fasting Glucose (mg/dL)Insulin Sensitivity (ITT AUC)Adipose UCP1 Expression (fold change)
HFD + Vehicle-HighHighLow1.0
HFD + this compound25
HFD + this compound50↓↓↓↓↑↑↑↑
HFD + Rosiglitazone-↓↓↑↑↑-

Signaling Pathway:

Rutaecarpine_Metabolic This compound This compound AMPK AMPK Activation This compound->AMPK PGC1a PGC-1α Activation AMPK->PGC1a Thermogenesis ↑ Adipose Thermogenesis PGC1a->Thermogenesis MitoBiogenesis ↑ Mitochondrial Biogenesis PGC1a->MitoBiogenesis EnergyExp ↑ Energy Expenditure Thermogenesis->EnergyExp MitoBiogenesis->EnergyExp Obesity ↓ Adiposity & Body Weight EnergyExp->Obesity Insulin ↑ Insulin Sensitivity EnergyExp->Insulin

Caption: Metabolic regulation by this compound.

Conclusion

The provided protocols and experimental designs offer a robust framework for the in vivo evaluation of this compound's therapeutic potential. The versatility of this compound across different disease models underscores its significance as a lead compound for drug development. Researchers should adapt these protocols based on their specific research questions, ensuring appropriate ethical considerations and rigorous experimental controls. The visualization of workflows and signaling pathways is intended to aid in the conceptualization and execution of these studies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Rutaecarpine's Solubility and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rutaecarpine (RUT) formulation and development. This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome the challenges associated with RUT's poor solubility and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in working with this compound?

This compound, a pentacyclic indolopyridoquinazolinone alkaloid, presents significant formulation challenges due to its poor physicochemical properties.[1] It is practically insoluble in water and has low solubility in common organic solvents, which severely limits its oral bioavailability and potential therapeutic applications.[2][3]

Q2: What are the primary strategies to improve the solubility and bioavailability of this compound?

Several promising strategies have been developed to address the solubility and bioavailability issues of this compound. These include:

  • Solid Dispersions: This technique involves dispersing RUT in a hydrophilic carrier matrix to enhance its dissolution rate.

  • Cyclodextrin Inclusion Complexes: Encapsulating RUT within cyclodextrin molecules can significantly increase its aqueous solubility.

  • Chemical Modification: Synthesizing derivatives of RUT by introducing more soluble functional groups can improve its physicochemical properties.[4]

  • Nanoformulations: Techniques like microemulsions can be employed to enhance the transdermal delivery of this compound.[5]

Troubleshooting Guides

Issue: Poor dissolution of this compound in aqueous media during in vitro experiments.

Possible Cause: Inherent low aqueous solubility of the compound.

Troubleshooting Steps:

  • Co-solvency: While RUT is poorly soluble in water, its solubility can be improved in mixtures of ethanol and water.[6] Experiment with different ratios of ethanol:water to find an optimal solvent system for your specific application.

  • pH Adjustment: Although RUT is a non-basic alkaloid, slight pH adjustments of the medium can sometimes influence the solubility of similar compounds. This approach is less likely to yield significant results with RUT but may be considered.

  • Formulation Approaches: If direct dissolution is not feasible, consider preparing a formulated version of RUT, such as a solid dispersion or a cyclodextrin complex, for your experiments.

Issue: Low and variable oral bioavailability observed in animal studies.

Possible Cause 1: Poor dissolution in the gastrointestinal tract.

Troubleshooting Steps:

  • Solid Dispersion Formulation: Administering RUT as a solid dispersion has been shown to significantly increase its plasma concentration and antihypertensive effects in spontaneously hypertensive rats.[7] This is attributed to the enhanced absorption efficiency.[7]

  • Particle Size Reduction: While not explicitly detailed for RUT in the provided results, micronization or nanonization are general strategies to increase the surface area and dissolution rate of poorly soluble drugs.[8]

Possible Cause 2: Extensive first-pass metabolism.

Troubleshooting Steps:

  • Metabolic Profile Consideration: this compound is metabolized by several cytochrome P450 enzymes, primarily CYP3A4.[9] It is also a potent inducer of CYP1A2.[9][10][11] This can lead to rapid clearance and interactions with co-administered drugs. Be aware of these metabolic pathways when designing in vivo studies.

  • Derivative Synthesis: Chemical modifications to the RUT structure can alter its metabolic stability. For example, removing the carbonyl group from the C-ring has been suggested to improve oral bioavailability.[12]

Experimental Protocols

Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol is based on the stirring-freeze-drying method to enhance the water solubility of this compound.[13]

Materials:

  • This compound (RUT)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer with heating function

  • Freeze-dryer

Procedure:

  • Molar Ratio: Determine the desired molar ratio of RUT to HP-β-CD. A 1:1 molar ratio has been shown to be effective.[13]

  • Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in distilled water in a flask.

  • Addition of RUT: Add the calculated amount of RUT to the HP-β-CD solution.

  • Inclusion Reaction: Place the flask on a magnetic stirrer with heating. Set the temperature to 60°C and the stirring speed to 600 rpm. Allow the inclusion process to proceed for 4 hours.[13]

  • Freeze-drying: After the inclusion reaction, freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain the solid this compound-HP-β-CD inclusion complex powder.

  • Characterization: The formation of the inclusion complex can be verified by techniques such as thin-layer chromatography, microscopic identification, melting point detection, and dissolution studies.[13]

Preparation of this compound Solid Dispersion

This protocol describes a general approach for preparing a solid dispersion of this compound to improve its dissolution and bioavailability.[7]

Materials:

  • This compound (RUT)

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure (Solvent Evaporation Method):

  • Dissolution: Dissolve both this compound and the chosen hydrophilic carrier in a suitable organic solvent.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will result in a solid mass.

  • Drying: Dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: The dried solid mass is then crushed, pulverized, and sieved to obtain a uniform powder of the solid dispersion.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of RUT within the carrier.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound Formulations

FormulationAnimal ModelDoseCmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
This compound (crude)Male Rats20 mg/kg (gavage)--0.07[12]
5-deoxy-rutaecarpineMale Rats20 mg/kg (gavage)--27.89[12]

Table 2: Effect of this compound Pre-treatment on Theophylline Pharmacokinetics in Rats

Pre-treatmentClearance IncreaseAUC DecreaseHalf-life DecreaseReference
50 mg/kg this compound3-fold70%68%[14]

Signaling Pathways and Experimental Workflows

Rutaecarpine_Signaling_Pathway This compound This compound TRPV1 TRPV1 This compound->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx CaMKII CaMKII Ca_influx->CaMKII CaMKKb CaMKKβ Ca_influx->CaMKKb eNOS eNOS Phosphorylation CaMKII->eNOS AMPK AMPK CaMKKb->AMPK AMPK->eNOS NO_synthesis Nitric Oxide (NO) Synthesis eNOS->NO_synthesis

Caption: this compound-induced nitric oxide synthesis pathway.

Experimental_Workflow_Inclusion_Complex Start Start Dissolve_HPBCD Dissolve HP-β-CD in water Start->Dissolve_HPBCD Add_RUT Add this compound Dissolve_HPBCD->Add_RUT Stir_Heat Stir at 600 rpm Heat to 60°C for 4h Add_RUT->Stir_Heat Freeze_Dry Freeze-drying Stir_Heat->Freeze_Dry Characterize Characterize Complex Freeze_Dry->Characterize End End Characterize->End

Caption: Workflow for preparing this compound inclusion complexes.

Experimental_Workflow_Solid_Dispersion Start Start Dissolve Dissolve RUT & Carrier in organic solvent Start->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Pulverize Pulverize and Sieve Dry->Pulverize Characterize Characterize Dispersion Pulverize->Characterize End End Characterize->End

Caption: Workflow for preparing this compound solid dispersions.

References

Optimizing the concentration of Rutaecarpine to minimize cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro concentration of Rutaecarpine and minimize cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the typical cytotoxic concentration range for this compound in vitro?

A1: The cytotoxic concentration of this compound varies significantly depending on the cell line and the duration of exposure. Generally, cytotoxic effects are observed in the micromolar (µM) range. For instance, in human endothelial cells (EA.hy 926), significant cytotoxicity was noted at 20 µM, while concentrations below 10 µM showed no detectable effect on cell viability.[1][2] In cancer cell lines, the half-maximal inhibitory concentration (IC50) can range from 14.5 µM in A549 human lung adenocarcinoma to 117.6 µM in MDA-MB-231 breast cancer cells after 48 hours of treatment.[3]

Q2: How can I determine the optimal non-toxic concentration of this compound for my specific cell line?

A2: The optimal, non-toxic concentration should be determined empirically for each cell line and experimental condition. A dose-response study is recommended. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and perform a cell viability assay, such as the MTT or LDH assay, to determine the concentration at which cell viability is not significantly affected compared to a vehicle control. For protective effect studies, concentrations as low as 1-5 µM have been shown to be effective without inducing cytotoxicity.[1][2]

Q3: What are the common signs of this compound-induced cytotoxicity in cell culture?

A3: Common morphological signs of cytotoxicity include cell rounding, detachment from the culture surface, membrane blebbing, and the presence of apoptotic bodies. Quantitative measures include a decrease in metabolic activity (measured by MTT assay), an increase in membrane permeability (measured by LDH assay), and the activation of apoptotic pathways (e.g., increased caspase activity, changes in mitochondrial membrane potential).[4]

Q4: Are there any known derivatives of this compound with lower cytotoxicity?

A4: Yes, synthetic derivatives have been developed to reduce cytotoxicity while retaining biological activity. For example, a bromo-dimethoxythis compound (Br-RUT) derivative showed no cytotoxicity at 20 µM in RAW 264.7 macrophages while still exhibiting anti-inflammatory effects.[5] This suggests that structural modifications can be a viable strategy to mitigate the cytotoxic effects of this compound.[5]

Troubleshooting Guide

Issue 1: High levels of cell death observed at expected non-toxic concentrations.

  • Possible Cause 1: Solvent Cytotoxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in the cell culture medium is minimal and consistent across all treatments, including the vehicle control. Typically, a final DMSO concentration of less than 0.1% (v/v) is recommended and has been shown not to affect cell viability.[6]

  • Possible Cause 2: Cell Line Sensitivity. Your specific cell line may be more sensitive to this compound than those reported in the literature.

    • Solution: Perform a careful dose-response curve starting from very low concentrations (e.g., nanomolar range) to identify the precise cytotoxic threshold for your cell line.

  • Possible Cause 3: Contamination. Microbial contamination in the cell culture can exacerbate cytotoxicity.

    • Solution: Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma.

Issue 2: Inconsistent results in cytotoxicity assays.

  • Possible Cause 1: Uneven Cell Seeding. Variability in the number of cells seeded per well can lead to inconsistent results.

    • Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes to dispense equal volumes of cell suspension into each well.

  • Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the periphery of the plate are prone to evaporation, which can concentrate media components and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental treatments. Fill them with sterile PBS or media to maintain humidity.

  • Possible Cause 3: Instability of this compound. The compound may degrade in the culture medium over long incubation periods.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.

Data Presentation

Table 1: Cytotoxic Concentrations (IC50/GI50) of this compound in Various Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50/GI50 (µM)Reference
A549Human Lung AdenocarcinomaWST-1Not Specified14.5[3]
HT-29Human Colon CarcinomaWST-1Not Specified31.6[3]
OVCAR-4Ovarian CancerWST-1Not Specified18.9[3]
HS-578TBreast CancerWST-1Not Specified22.6[3]
MCF-7Breast CancerWST-14844.1 - 74.5[3]
SMMC-7721Endocervical Adenocarcinoma2D/3D Model4824.2[3]
MDA-MB-231Breast CancerWST-148117.6[3]
HepG2Human Liver CancerNot SpecifiedNot Specified25[4]
CE81T/VGHEsophageal Squamous Cell CarcinomaNot Specified24>40[6]
CE81T/VGHEsophageal Squamous Cell CarcinomaNot Specified48~28[6]
CE81T/VGHEsophageal Squamous Cell CarcinomaNot Specified72~22[6]

Table 2: Observed Effects of this compound at Different Concentrations

Concentration (µM)Cell LineEffectReference
< 10EA.hy 926 (Endothelial)No detectable effect on cell viability[1][2]
20EA.hy 926 (Endothelial)Significant cytotoxicity[1][2]
1 - 5EA.hy 926 (Endothelial)Protective against H₂O₂-induced apoptosis[1][2]
5 - 20MCF-7, SMMC-7721Cytotoxic effects[3]
80, 160MCF-7, MDA-MB-231Increased apoptosis[3]
25HepG2IC50, induces apoptosis[4]
10, 20, 40CE81T/VGHDose- and time-dependent inhibition of cell growth[6]
20L02 (Liver)Significant cytotoxicity[7]
< 10L02 (Liver)Cell viability remained above 98%[7]

Experimental Protocols

1. MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

    • After treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

  • Methodology:

    • Culture and treat cells with this compound as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage of the maximum LDH release from lysed control cells.

3. Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membranes.

  • Methodology:

    • Treat cells with this compound for the desired time.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

Mandatory Visualizations

Rutaecarpine_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture Cell Culture DoseResponse Dose-Response Treatment (e.g., 0.1-100 µM) CellCulture->DoseResponse RutaecarpinePrep This compound Stock Preparation (in DMSO) RutaecarpinePrep->DoseResponse MTT MTT Assay (Viability) DoseResponse->MTT LDH LDH Assay (Cytotoxicity) DoseResponse->LDH Apoptosis Apoptosis Assay (Annexin V/PI) DoseResponse->Apoptosis IC50 IC50 Determination MTT->IC50 LDH->IC50 Apoptosis->IC50 OptimalConc Identify Optimal Non-Toxic Concentration IC50->OptimalConc

Caption: Experimental workflow for determining the optimal non-toxic concentration of this compound.

Rutaecarpine_Signaling_Pathways cluster_protective Protective Effects (Low Concentration) cluster_cytotoxic Cytotoxic Effects (High Concentration) Rutaecarpine_low This compound (e.g., 1-5 µM) TRPV1 TRPV1 Rutaecarpine_low->TRPV1 AhR AhR Rutaecarpine_low->AhR Nrf2 Nrf2 Activation TRPV1->Nrf2 AhR->Nrf2 Antioxidant Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant AntiApoptotic Anti-Apoptotic (Bcl-2 ↑) Nrf2->AntiApoptotic Rutaecarpine_high This compound (e.g., >20 µM) Mitochondria Mitochondrial Dysfunction Rutaecarpine_high->Mitochondria Caspases Caspase Activation (Caspase-3, -8, -9) Mitochondria->Caspases ProApoptotic Pro-Apoptotic (Bax ↑) Mitochondria->ProApoptotic Apoptosis_death Apoptosis Caspases->Apoptosis_death ProApoptotic->Apoptosis_death

Caption: Dual signaling pathways of this compound leading to protective or cytotoxic effects.

References

Addressing the stability and degradation of Rutaecarpine in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rutaecarpine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: This is a common issue due to this compound's low aqueous solubility.[1] Here are some troubleshooting steps:

  • Solvent Choice: this compound is sparingly soluble in water and ethanol but has good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] For aqueous solutions, a common practice is to first dissolve this compound in DMSO to create a stock solution and then dilute it with the aqueous buffer. Be aware that adding a high concentration of the DMSO stock to an aqueous buffer can still cause precipitation.

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.

  • Warming: Gently warming the solution may aid in dissolution, but be mindful of potential thermal degradation (see Q3).

  • pH Adjustment: The solubility of this compound may be pH-dependent. However, extreme pH values can accelerate its degradation (see Q2). It is advisable to conduct preliminary solubility tests in your specific buffer system.

Q2: I am concerned about the stability of this compound in my experimental buffer (e.g., acidic or basic pH). How stable is it?

A2: The stability of this compound is influenced by pH. As a quinazolinone alkaloid, it is susceptible to hydrolysis, particularly under basic conditions.[2]

  • Basic Conditions: Strong bases like potassium hydroxide (KOH) can hydrolyze this compound, leading to the cleavage of its ring structure.

  • Acidic Conditions: While generally more stable in acidic to neutral pH, prolonged exposure to strong acids should be avoided.

  • Recommendation: It is recommended to prepare fresh solutions of this compound before each experiment, especially when working with basic buffers. If storage is necessary, it should be for a short duration at low temperatures. For long-term experiments, the stability of this compound in your specific buffer system should be validated.

Q3: How should I store my this compound solutions to minimize degradation?

A3: Proper storage is crucial for maintaining the integrity of your this compound solutions.

  • Stock Solutions (in DMSO): Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles. These can be stored at -20°C for up to one month or at -80°C for up to one year.[1]

  • Working Solutions (Aqueous): Aqueous working solutions are less stable and should ideally be prepared fresh for each experiment. If short-term storage is unavoidable, keep the solution at 2-8°C and use it within 24 hours. Protect from light.

Q4: I suspect my this compound has degraded. How can I check for degradation products?

A4: The most common method for assessing the stability of this compound and detecting degradation products is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent this compound peak from any potential degradants. Developing such a method typically involves subjecting a sample of this compound to forced degradation conditions (see Troubleshooting Guide 1).

Troubleshooting Guides

Guide 1: Assessing this compound Stability in a New Experimental Solution

If you are using a new buffer system or experimental condition, it is essential to assess the stability of this compound.

Problem: Uncertainty about the stability of this compound under specific experimental conditions (e.g., new buffer, prolonged incubation time, elevated temperature).

Solution Workflow:

G prep Prepare this compound solution in the experimental buffer t0 Analyze a sample immediately (T=0) using a validated HPLC method prep->t0 incubate Incubate the solution under the experimental conditions (e.g., 37°C, specific pH, light exposure) prep->incubate compare Compare the peak area of this compound at each time point to T=0 t0->compare sample Collect samples at various time points (e.g., 1h, 4h, 8h, 24h) incubate->sample analyze Analyze samples by HPLC sample->analyze analyze->compare degradation Calculate the percentage of degradation over time compare->degradation

Workflow for assessing this compound stability.

Interpretation of Results:

  • A significant decrease in the peak area of this compound over time indicates degradation.

  • The appearance of new peaks in the chromatogram suggests the formation of degradation products.

Guide 2: Investigating Unexpected Experimental Results

If your experimental results are inconsistent or unexpected, degradation of this compound could be a contributing factor.

Problem: Inconsistent or lower-than-expected biological activity in an assay.

Logical Troubleshooting Flow:

G decision decision outcome outcome issue issue start Unexpected experimental results check_prep Review solution preparation protocol: - Correct solvent used? - Freshly prepared? start->check_prep prep_ok Preparation protocol is correct check_prep->prep_ok Yes prep_issue Address preparation errors check_prep->prep_issue No check_storage Review storage conditions: - Correct temperature? - Protected from light? - Avoided freeze-thaw cycles? prep_ok->check_storage storage_ok Storage conditions are correct check_storage->storage_ok Yes storage_issue Address storage errors check_storage->storage_issue No check_stability Perform stability check (See Guide 1) storage_ok->check_stability stable This compound is stable check_stability->stable Yes unstable This compound is degrading check_stability->unstable No other_factors Investigate other experimental variables (e.g., cell viability, reagent quality) stable->other_factors modify_protocol Modify experimental protocol: - Prepare fresh solutions more frequently - Adjust buffer conditions unstable->modify_protocol

Troubleshooting unexpected experimental outcomes.

Data on this compound Stability

While specific kinetic data for this compound degradation under various conditions is not extensively published, the following table summarizes general stability information. It is strongly recommended to perform stability studies for your specific experimental setup.

ConditionSolvent/MatrixStability SummaryRecommendations
Storage (Solid) PowderStable for up to 3 years at -20°C.[1]Store in a tightly sealed, light-resistant container in a freezer.
Storage (Solution) DMSOStable for 1 month at -20°C and up to 1 year at -80°C.[1]Aliquot to avoid freeze-thaw cycles. Use fresh DMSO as it can be hygroscopic.[1]
Aqueous BufferGenerally unstable, degradation is pH and temperature-dependent.Prepare fresh before use. If necessary, store at 2-8°C for no longer than 24 hours.
pH Basic (e.g., KOH)Susceptible to hydrolysis, leading to ring cleavage.Avoid prolonged exposure to basic conditions.
AcidicGenerally more stable than in basic conditions.Use the lowest necessary concentration of acid and monitor for degradation over time.
Temperature Elevated Temp.Likely to accelerate degradation.Avoid unnecessary heating of solutions. Conduct experiments at the lowest feasible temperature.
Light UV/Visible LightPotential for photodegradation.Protect solutions from light by using amber vials or covering with aluminum foil.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in methanol and dilute with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store solid this compound powder in an oven at 60°C for 48 hours. Dissolve in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of this compound (in a transparent container) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all samples, including a non-degraded control, using an HPLC-UV or HPLC-MS system.

  • Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general-purpose HPLC method that can be optimized for stability studies.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A starting point could be a linear gradient from 20% to 80% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 345 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated for specificity by demonstrating that the degradation product peaks are well-resolved from the parent this compound peak.

Signaling Pathways Involving this compound

This compound exerts its biological effects through various signaling pathways. Below are diagrams illustrating two of its key mechanisms of action.

Anti-Inflammatory Pathway

This compound has been shown to inhibit the COX-2 enzyme and modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Stimulus Receptor IKK IKK Receptor->IKK activates MAPK MAPK (p38, ERK) Receptor->MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPK->NFkB activates This compound This compound This compound->IKK inhibits This compound->MAPK inhibits COX2_enzyme COX-2 Enzyme This compound->COX2_enzyme inhibits PGs Prostaglandins (Inflammation) COX2_enzyme->PGs ArachidonicAcid Arachidonic Acid ArachidonicAcid->PGs converted by Gene Inflammatory Gene Transcription (e.g., COX-2, cytokines) NFkB_nuc->Gene activates Gene->COX2_enzyme expresses

This compound's anti-inflammatory signaling pathway.
Vasodilation Pathway

This compound can induce vasodilation through the activation of TRPV1 channels, leading to the release of CGRP and the production of nitric oxide (NO).

G cluster_endothelial Endothelial Cell cluster_smc Smooth Muscle Cell This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 activates Ca2 Ca²⁺ Influx TRPV1->Ca2 mediates eNOS eNOS Ca2->eNOS activates CGRP_release CGRP Release Ca2->CGRP_release stimulates NO Nitric Oxide (NO) eNOS->NO produces sGC sGC NO->sGC diffuses and activates Relaxation Vasodilation CGRP_release->Relaxation contributes to cGMP cGMP sGC->cGMP produces cGMP->Relaxation leads to

Vasodilation pathway mediated by this compound.

References

Technical Support Center: Overcoming Challenges in the Large-Scale Synthesis of Rutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of Rutaecarpine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Overall Yield

  • Question: My multi-step synthesis of this compound is resulting in a very low overall yield. What are the common causes and how can I improve it?

  • Answer: Low overall yield in a multi-step synthesis is a frequent challenge, often stemming from inefficiencies at various stages. Key areas to investigate include:

    • Suboptimal Reaction Conditions: The choice of reagents, solvents, temperature, and reaction time can significantly impact the yield of each step. For instance, in syntheses involving the cyclization of tryptamine derivatives, the use of a dehydrating agent and appropriate heating is crucial. Some modern approaches have sought to simplify the process to a one-pot synthesis to minimize handling losses between steps.

    • Side Product Formation: Competing side reactions can consume starting materials and reduce the formation of the desired product. Careful control of reaction conditions and the use of appropriate protecting groups can mitigate this.

    • Purification Losses: Significant amounts of product can be lost during purification steps such as chromatography or recrystallization. Optimizing the purification protocol is essential.

    • Poor Solubility: this compound and its intermediates can have poor solubility in common organic solvents, leading to handling difficulties and reduced reaction rates.[1] This can be a major obstacle to achieving high yields. Experimenting with different solvent systems or using techniques like ball milling, which can proceed with minimal solvent, may be beneficial.[2]

    Troubleshooting Workflow for Low Yield

    Low_Yield_Troubleshooting start Low Overall Yield Detected check_starting_material Verify Purity of Starting Materials (Tryptamine, Anthranilic Acid derivatives) start->check_starting_material optimize_reaction Optimize Reaction Conditions for Key Steps check_starting_material->optimize_reaction Purity Confirmed analyze_side_products Identify and Characterize Side Products (LC-MS, NMR) optimize_reaction->analyze_side_products Yield Still Low refine_purification Refine Purification Protocol optimize_reaction->refine_purification Yield Improved, but losses during purification solution Improved Yield optimize_reaction->solution Yield Acceptable analyze_side_products->optimize_reaction Side Reactions Identified consider_alternative Consider Alternative Synthetic Route analyze_side_products->consider_alternative Major, unavoidable side products refine_purification->solution Losses Minimized consider_alternative->solution

    Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

Issue 2: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product. What are the recommended methods and how can I overcome common purification challenges?

  • Answer: The purification of this compound can be challenging due to its low solubility and the presence of structurally similar impurities.[1]

    • Recommended Methods:

      • Column Chromatography: Silica gel column chromatography is a standard method for purifying this compound. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane-ethyl acetate or dichloromethane-methanol), is typically effective.

      • Recrystallization: This is a cost-effective method for large-scale purification. The choice of solvent is critical. Due to this compound's poor solubility, a solvent system in which it is sparingly soluble at room temperature but soluble at elevated temperatures is required.

      • Preparative HPLC: For achieving very high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) can be employed.[3] This is particularly useful for removing trace impurities that are difficult to separate by other means.

    • Troubleshooting Common Purification Issues:

      • Co-elution of Impurities in Column Chromatography: If impurities co-elute with the product, try using a different solvent system or a different stationary phase (e.g., alumina).

      • Poor Recovery from Recrystallization: This can be due to the product being too soluble in the chosen solvent even at low temperatures, or precipitating out too quickly, trapping impurities. A systematic solvent screen is recommended.

      • Product Precipitation on the Column: The low solubility of this compound can cause it to precipitate on the chromatography column.[1] To avoid this, use a more polar solvent system or pre-adsorb the crude product onto a small amount of silica gel before loading it onto the column.

    Logical Relationship of Purification Techniques

    Purification_Workflow crude Crude this compound column_chroma Silica Gel Column Chromatography crude->column_chroma Initial Purification recrystallization Recrystallization column_chroma->recrystallization Further Purification prep_hplc Preparative HPLC column_chroma->prep_hplc For very high purity pure_product High-Purity this compound (>98%) recrystallization->pure_product Final Product prep_hplc->pure_product

    Caption: A typical workflow for the purification of synthetic this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the large-scale synthesis of this compound?

A1: A common retrosynthetic analysis points to tryptamine and anthranilic acid (or their derivatives) as key starting materials.[1][4] An additional one-carbon unit is also required, which can be provided by various reagents depending on the specific synthetic route.[1]

Q2: Are there any one-pot synthesis methods available for this compound to improve efficiency?

A2: Yes, researchers have developed one-pot procedures to streamline the synthesis and improve overall efficiency by reducing the number of intermediate isolation and purification steps. These methods often involve the reaction of tryptamine with an isatoic anhydride derivative in the presence of a one-carbon source.

Q3: What are the typical reaction conditions for the synthesis of this compound?

A3: Reaction conditions can vary significantly depending on the chosen synthetic pathway. However, many syntheses involve cyclization reactions that require elevated temperatures (refluxing in a high-boiling solvent) and may be acid or base-catalyzed.[1] Microwave-assisted synthesis has also been employed to reduce reaction times.[1]

Q4: How can the purity of synthesized this compound be assessed?

A4: The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC).[3][5] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the structure of the final product.

Q5: What are some of the key safety precautions to consider during the synthesis of this compound?

A5: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and being cautious when handling flammable solvents and corrosive reagents. The toxicity of this compound and its intermediates should also be considered, and material safety data sheets (MSDS) should be consulted.

Quantitative Data Summary

Table 1: Comparison of Selected this compound Synthesis Methods

Synthetic MethodStarting MaterialsKey Reagents/ConditionsYield (%)Reference
Classical SynthesisTryptamine, Anthranilic AcidMulti-step, often involves heatingVariable[1]
Synthesis using 3,4-dihydro-β-carboline3,4-dihydro-β-carboline, o-azidobenzoyl chlorideHünig's base58[1][4]
Synthesis using 3,4-dihydro-β-carboline3,4-dihydro-β-carboline, Isatoic anhydride-93[1][4]
Acid-catalyzed cyclization of a precursorA specific indolyl-quinazolinone precursorAcid-catalyzed cyclization81[1][4]
Ball Milling Synthesis of AnaloguesVariesMechanochemical, reduced solvent22-61[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,4-dihydro-β-carboline and Isatoic Anhydride

This protocol is based on a high-yielding method reported in the literature.[1][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dihydro-β-carboline (1 equivalent) and isatoic anhydride (1.1 equivalents).

  • Solvent Addition: Add a suitable high-boiling point solvent (e.g., diphenyl ether).

  • Reaction: Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out. Filter the solid and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Protocol 2: Purification of this compound by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) or adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or methanol). The gradient will depend on the impurities present.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

A Common Synthetic Pathway for this compound

Rutaecarpine_Synthesis tryptamine Tryptamine intermediate Intermediate Formation tryptamine->intermediate anthranilic_acid_deriv Anthranilic Acid Derivative anthranilic_acid_deriv->intermediate one_carbon_source One-Carbon Source one_carbon_source->intermediate cyclization Cyclization & Dehydrogenation intermediate->cyclization This compound This compound cyclization->this compound

Caption: A generalized synthetic pathway to this compound.

References

Technical Support Center: Minimizing Off-target Effects of Rutaecarpine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Rutaecarpine in cellular experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound?

A1: this compound, while having intended therapeutic effects, can exhibit several off-target activities in cellular models. Key off-target effects include:

  • Cytochrome P450 (CYP) Enzyme Induction: this compound is a known inducer of CYP1A1, CYP1A2, and CYP2B enzymes.[1][2] This can alter the metabolism of other compounds in your cell culture medium or co-treatment drugs, leading to confounding results.

  • hERG Channel Inhibition: this compound has been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) channel, which can lead to cardiotoxicity in vivo and affect cellular electrophysiology.[3]

  • Interaction with ABCB1 Transporters: this compound can modulate the activity of ATP-binding cassette subfamily B member 1 (ABCB1) transporters, also known as P-glycoprotein, which can affect the intracellular concentration of other drugs.[4]

  • Induction of Reactive Oxygen Species (ROS): At certain concentrations, this compound can induce the production of ROS, leading to oxidative stress and subsequent cellular damage.[5][6]

  • General Cytotoxicity at High Concentrations: Like many small molecules, this compound exhibits cytotoxicity at higher concentrations, which can be independent of its intended target.[7][8]

Q2: How can I determine the optimal concentration of this compound to minimize off-target effects?

A2: The optimal concentration of this compound is cell-type dependent and should be empirically determined. A dose-response experiment is crucial.

  • Perform a Cell Viability Assay: Use assays like MTT, MTS, or CCK-8 to determine the cytotoxic concentration range of this compound for your specific cell line. The goal is to work within a concentration range that shows minimal impact on cell viability.

  • Determine the IC50: Calculate the half-maximal inhibitory concentration (IC50) for cytotoxicity. For minimizing off-target effects, it is generally advisable to work at concentrations well below the cytotoxic IC50.

  • Functional Assays: Correlate the dose-response of your intended target effect with the cytotoxicity curve. The optimal concentration should elicit the desired on-target effect without significant cell death.

Q3: My cells are showing signs of stress even at non-toxic concentrations of this compound. What could be the cause?

A3: Cellular stress at non-toxic concentrations can be due to several factors:

  • ROS Production: this compound can induce oxidative stress.[5][6] Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate this. However, be aware that NAC can have its own effects on cellular signaling.

  • Metabolic Burden: The induction of CYP enzymes by this compound can place a metabolic burden on the cells.[1] Ensure your cell culture medium is fresh and provides adequate nutrients.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level (typically <0.1%).

Q4: How can I control for the off-target effects of this compound on CYP enzymes?

A4: To control for this compound's effects on CYP enzymes, you can:

  • Use a CYP Inhibitor: Co-treatment with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or a specific inhibitor for the induced isoforms (e.g., α-naphthoflavone for CYP1A) can help to dissect the CYP-mediated effects.[8]

  • Use Cells with Low CYP Expression: If possible, use cell lines that have low endogenous expression of CYP1A and CYP2B enzymes.

  • Monitor CYP Activity: Perform an assay to measure the activity of relevant CYP enzymes (e.g., EROD assay for CYP1A1/2) to quantify the extent of induction by this compound in your experimental conditions.[9]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
High background in reporter gene assays 1. Direct effect of this compound on the reporter protein.2. General cellular stress affecting transcription/translation.1. Counter-screen with a control vector: Use a reporter vector with a constitutive promoter lacking the specific response element.[8]2. Switch reporter systems: If using a luciferase reporter, consider switching to a fluorescent protein reporter or vice-versa.3. Optimize concentration: Perform a detailed dose-response to find a concentration that activates your pathway of interest without causing general cellular stress.
Inconsistent results between experiments 1. Variability in cell passage number or confluency.2. Degradation of this compound stock solution.3. Fluctuation in incubation time.1. Standardize cell culture conditions: Use cells within a defined passage number range and seed at a consistent density.2. Prepare fresh stock solutions: Prepare fresh this compound stock solutions regularly and store them appropriately (protected from light at -20°C or -80°C).3. Strictly control incubation times: Ensure consistent timing for all treatment and assay steps.
Unexpected cell death at previously determined "safe" concentrations 1. Interaction with other components in the cell culture medium.2. Increased sensitivity of cells due to other experimental manipulations (e.g., transfection, co-treatment).3. Lot-to-lot variability of this compound.1. Test for media interactions: Incubate this compound in your complete medium for the duration of your experiment and then test its effect on cells.2. Re-evaluate cytotoxicity under new conditions: If you introduce new reagents or treatments, re-run a cytotoxicity assay with this compound.3. Source from a reliable supplier: Ensure consistent quality of your this compound.
Difficulty in reproducing published findings 1. Differences in cell lines (even with the same name, different labs can have divergent subclones).2. Variations in experimental protocols.3. Different sources or purity of this compound.1. Cell line authentication: Use authenticated cell lines from a reputable cell bank.2. Carefully replicate protocols: Pay close attention to all details of the published methodology, including media supplements and serum concentrations.3. Verify compound identity and purity: If possible, obtain a certificate of analysis for your this compound.

Section 3: Quantitative Data Summary

Table 1: Cytotoxicity of this compound (IC50 values) in Various Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µM)Reference
L02 (human liver)CCK-824>20 (viability >98% at 10 µM)[8]
HepG2 (human liver carcinoma)MTTNot specified25[10]
MCF-7/ADR (human breast adenocarcinoma, adriamycin resistant)CCK848No significant cytotoxicity at concentrations tested[4]
A549/Taxol (human lung carcinoma, taxol resistant)CCK848No significant cytotoxicity at concentrations tested[4]
H9c2 (rat cardiac myoblasts)Not specifiedNot specifiedDose-dependent inhibition of cell viability[7]
CE81T/VGH (human esophageal squamous cell carcinoma)Not specified24, 48, 72Dose-dependent inhibition of cell growth (5-40 µM)[11]

Section 4: Key Experimental Protocols

1. Cell Viability Assay (CCK-8)

  • Objective: To determine the cytotoxic concentration of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 8 x 10⁴ cells/mL and incubate for 24 hours.

    • Treat the cells with a serial dilution of this compound (e.g., 0.625, 1.25, 2.5, 5, 10, 20 µM) for the desired experimental duration (e.g., 24, 48 hours).[8]

    • Add 10 µL of CCK-8 solution to each well and incubate for 4 hours at 37°C.[8]

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To assess if this compound induces apoptosis.

  • Methodology:

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. CYP1A Activity Assay (EROD Assay)

  • Objective: To measure the induction of CYP1A enzymes by this compound.

  • Methodology:

    • Treat cells with this compound for a specified period (e.g., 24 hours).

    • Prepare microsomes from the treated cells.

    • Incubate the microsomes with the CYP1A substrate 7-ethoxyresorufin.

    • The conversion of 7-ethoxyresorufin to resorufin is measured fluorometrically.

    • The rate of resorufin formation is proportional to CYP1A activity. A significant increase in activity in this compound-treated cells compared to control indicates enzyme induction.[9][12]

Section 5: Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways affected by this compound and a typical experimental workflow for investigating its effects.

Rutaecarpine_Signaling_Pathways cluster_trvp1 TRPV1-Mediated Pathway cluster_pi3k PI3K/Akt Pathway cluster_cyp CYP450 Metabolism & Induction cluster_ros ROS Induction Pathway Rutaecarpine1 This compound TRPV1 TRPV1 Rutaecarpine1->TRPV1 Ca2_plus Ca²⁺ Influx TRPV1->Ca2_plus CaMKII CaMKII Ca2_plus->CaMKII eNOS_NO eNOS → NO CaMKII->eNOS_NO Rutaecarpine2 This compound PI3K PI3K Rutaecarpine2->PI3K Akt Akt PI3K->Akt Downstream_PI3K Cell Survival, Proliferation Akt->Downstream_PI3K Rutaecarpine3 This compound CYP1A2 CYP1A2 Rutaecarpine3->CYP1A2 CYP1A2_induction CYP1A2 Induction Rutaecarpine3->CYP1A2_induction Metabolites Metabolites CYP1A2->Metabolites Other_drugs Other Drugs CYP1A2_induction->Other_drugs Metabolism_other Altered Metabolism Other_drugs->Metabolism_other Rutaecarpine4 This compound FH Fumarate Hydratase Rutaecarpine4->FH ROS ↑ ROS FH->ROS inhibition leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow start Start: Hypothesis on this compound's Effect dose_response 1. Dose-Response & Cytotoxicity Assay (e.g., CCK-8, MTT) start->dose_response determine_conc 2. Determine Non-Toxic Working Concentration Range dose_response->determine_conc on_target_assay 3. On-Target Functional Assay (e.g., Western Blot for target phosphorylation) determine_conc->on_target_assay off_target_assessment 4. Off-Target Assessment on_target_assay->off_target_assessment data_analysis 5. Data Analysis & Interpretation on_target_assay->data_analysis cyp_assay CYP Induction Assay (EROD) off_target_assessment->cyp_assay ros_assay ROS Production Assay (DCF-DA) off_target_assessment->ros_assay herg_assay hERG Inhibition Assay (Patch-clamp) off_target_assessment->herg_assay cyp_assay->data_analysis ros_assay->data_analysis herg_assay->data_analysis conclusion Conclusion on this compound's Specific Effects data_analysis->conclusion

Caption: A typical experimental workflow for studying this compound.

Troubleshooting_Logic start Problem Encountered is_cytotoxicity Is there unexpected cytotoxicity? start->is_cytotoxicity check_conc Verify this compound concentration & solvent toxicity is_cytotoxicity->check_conc Yes is_inconsistent Are results inconsistent? is_cytotoxicity->is_inconsistent No check_synergy Investigate synergy with other treatments check_conc->check_synergy resolve Problem Resolved check_synergy->resolve standardize_culture Standardize cell passage, confluency, and timing is_inconsistent->standardize_culture Yes is_background High background in assays? is_inconsistent->is_background No check_reagents Check reagent stability (e.g., fresh stock) standardize_culture->check_reagents check_reagents->resolve run_controls Run appropriate controls (e.g., empty vector) is_background->run_controls Yes is_background->resolve No change_assay Consider alternative assay formats run_controls->change_assay change_assay->resolve

Caption: A logical troubleshooting workflow for this compound experiments.

References

Enhancing the transdermal delivery of Rutaecarpine for topical applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at enhancing the transdermal delivery of Rutaecarpine for topical applications.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the topical delivery of this compound?

This compound, a bioactive alkaloid, presents several challenges for effective transdermal delivery due to its poor physicochemical properties. Its low water solubility and moderate biological activities hinder its clinical application. The primary obstacle in transdermal drug delivery is the stratum corneum, the outermost layer of the skin, which acts as a formidable barrier to the penetration of most drugs. For this compound, its low transdermal rate, long lag time, and low cumulative amount are significant hurdles.[1] To overcome these limitations, advanced formulation strategies are necessary to improve its solubility, permeability, and overall therapeutic efficacy.

Q2: Which formulation strategies are most effective for enhancing this compound's skin permeation?

Microemulsions have been extensively studied and proven effective for enhancing the transdermal delivery of this compound.[2][3] These systems, composed of oil, water, a surfactant, and a cosurfactant, can increase the solubility of hydrophobic drugs like this compound and improve their partitioning into the skin. Other promising nanocarriers include ethosomes and liposomes. Ethosomes, which are phospholipid vesicles containing a high concentration of ethanol, can enhance penetration by fluidizing the lipids of the stratum corneum.[4][5][6] Liposomes, while less effective at deep skin penetration compared to ethosomes, can still improve drug deposition within the skin layers.[7] The choice of formulation will depend on the specific therapeutic goal, whether it be localized delivery to the skin or systemic absorption.

Q3: What is the mechanism of action of this compound when applied topically for inflammatory skin conditions?

Topically applied this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways within skin cells. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[8] By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines such as IL-4 and IgE, while promoting the secretion of anti-inflammatory cytokines like IFN-gamma.[9] This modulation of the immune response helps to alleviate the symptoms of inflammatory skin conditions like atopic dermatitis and psoriasis.[9][10]

Troubleshooting Guides

Formulation Development

Q: My this compound formulation is showing signs of instability (e.g., phase separation, crystallization). What can I do?

A: Instability in topical formulations can arise from various factors, including improper selection of excipients, incorrect manufacturing processes, and pH shifts.[11]

  • For Microemulsions: Ensure that the ratio of oil, surfactant, and cosurfactant is within the stable microemulsion region of the pseudo-ternary phase diagram. The water content can also significantly influence stability and permeation; optimal water content often needs to be determined experimentally.[3]

  • For Ethosomes and Liposomes: The choice of phospholipids and the concentration of ethanol (in the case of ethosomes) are critical.[12][13] Insufficient ethanol may lead to poor vesicle flexibility, while excessive amounts can disrupt the vesicle structure. The inclusion of cholesterol can improve the stability of the lipid bilayers.[12] For liposomes, ensure the hydration of the lipid film is performed above the lipid's transition temperature (Tc).[14]

  • General Tips:

    • pH Adjustment: Ensure the pH of the final formulation is compatible with both the drug's stability and the skin's physiological pH.

    • Proper Mixing: Use appropriate homogenization or sonication techniques to ensure a uniform and stable formulation.

    • Excipient Compatibility: Verify the compatibility of all excipients in the formulation to prevent interactions that could lead to instability.

Q: I am having difficulty dissolving this compound in the formulation base. What solvents are suitable?

A: this compound is poorly soluble in water but shows good solubility in certain organic solvents. Studies have shown that its solubility is highest in pure methanol, ethanol, isopropanol, and acetone.[15][16] For topical formulations, ethanol is a common choice as it also acts as a penetration enhancer.[16] The use of co-solvents and the preparation of a solid dispersion of this compound can also improve its solubility and dissolution rate.

In Vitro Skin Permeation Studies (Franz Diffusion Cell)

Q: I am observing high variability in my Franz diffusion cell permeation data. How can I improve reproducibility?

A: High variability in Franz cell data is a common issue, often stemming from inconsistencies in the experimental setup and procedure.[17]

  • Membrane Preparation: Ensure the skin membrane (either excised human/animal skin or a synthetic membrane) is of uniform thickness and is properly hydrated before mounting. Remove any subcutaneous fat from excised skin.

  • Cell Assembly: Check for air bubbles between the membrane and the receptor medium, as they can impede diffusion. Ensure the donor and receptor chambers are securely clamped to prevent leakage.

  • Temperature Control: Maintain a constant temperature of 32°C to mimic skin surface temperature. Inconsistent temperature can affect drug diffusion rates.[18]

  • Stirring: Use a consistent and adequate stirring speed in the receptor chamber to ensure a homogenous concentration of the permeated drug.

  • Sampling: Withdraw and replace the receptor medium carefully to avoid introducing air bubbles. Ensure the volume replaced is accurate to maintain sink conditions.

  • Validation: A full validation of the Franz cell system using a model drug can help identify and minimize sources of variability.[17]

Q: The concentration of this compound in my receptor fluid is below the limit of quantification (LOQ) of my analytical method. What should I do?

A: This indicates that the permeation of this compound is very low.

  • Enhance Formulation: Re-evaluate your formulation to improve the permeation of this compound. Consider adding penetration enhancers or optimizing the vehicle composition.

  • Increase Study Duration: Extend the duration of the permeation study to allow for a greater cumulative amount of the drug to permeate.

  • Sensitive Analytical Method: If possible, use a more sensitive analytical method, such as HPLC with mass spectrometry (LC-MS), to detect lower concentrations of this compound.

  • Receptor Fluid Composition: For hydrophobic drugs like this compound, adding a solubilizing agent (e.g., polysorbate 20) to the receptor medium can help maintain sink conditions and improve the apparent solubility of the drug in the receptor phase.[10]

Analytical Method (HPLC)

Q: I am experiencing issues with my HPLC analysis of this compound, such as peak tailing or shifting retention times. What are the common causes and solutions?

A: HPLC issues can be frustrating but are often resolvable with systematic troubleshooting.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.

    • Solution: Ensure the mobile phase pH is appropriate for this compound. Using a high-purity silica column can minimize interactions with residual silanols. Adding a small amount of a competing base to the mobile phase can also help.

  • Shifting Retention Times: This can be due to changes in the mobile phase composition, flow rate, or column temperature.

    • Solution: Ensure the mobile phase is properly mixed and degassed. Check for leaks in the pump and ensure the flow rate is stable. Use a column oven to maintain a consistent temperature.[19]

  • Ghost Peaks: These can arise from impurities in the sample or mobile phase, or from carryover from previous injections.

    • Solution: Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in your autosampler method. Run a blank gradient to identify the source of the ghost peaks.

  • For a comprehensive guide, refer to standard HPLC troubleshooting resources. [14][19][20]

Data Presentation

Table 1: Comparison of In Vitro Skin Permeation of this compound from Different Formulations

Formulation TypeVehicle CompositionSkin ModelPermeation Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)Reference
Microemulsion (ME2)Cremophor EL, PEG-400, Ethyl oleate, WaterRat Skin1.83 ± 0.126.33[3]
Aqueous SuspensionWaterRat Skin0.29 ± 0.041.00[3]
Ointment (O/W)Standard O/W baseRat Skin0.45 ± 0.051.55[3]

Enhancement Ratio (ER) is calculated relative to the aqueous suspension.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Ethosomes (Cold Method)

Objective: To prepare this compound-loaded ethosomes for enhanced transdermal delivery.

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine)

  • Ethanol

  • Propylene Glycol

  • Purified Water

  • Magnetic stirrer

  • Probe sonicator or extruder

Procedure:

  • Dissolve the specified amount of phospholipids in ethanol in a covered vessel with vigorous stirring using a magnetic stirrer.

  • In a separate vessel, dissolve this compound in the mixture of ethanol and propylene glycol.

  • Add the this compound solution to the phospholipid solution and continue stirring.

  • Heat the mixture to 30°C in a water bath.

  • In a separate vessel, heat the purified water to 30°C.

  • Slowly add the heated water to the lipid mixture with constant stirring.

  • Continue stirring for another 5 minutes in the covered vessel.

  • To reduce the vesicle size, the formulation can be subjected to probe sonication or passed through an extruder with membranes of defined pore size.

  • Store the final ethosomal suspension under refrigeration.

Reference for general ethosome preparation:[21]

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the transdermal permeation of this compound from a topical formulation.

Materials:

  • This compound formulation

  • Excised rat or pig skin

  • Franz diffusion cells

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizer)

  • Water bath with circulator

  • Magnetic stirrer

  • HPLC system for analysis

Procedure:

  • Skin Preparation: Excise the abdominal skin of a rat or pig. Carefully remove the subcutaneous fat and hair. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Setup: Mount the prepared skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor chamber.

  • Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped under the skin.

  • Place the Franz cells in a water bath maintained at 32°C and start the magnetic stirrer in the receptor chamber.

  • Formulation Application: Apply a known quantity (e.g., 10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor medium from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area of the skin at each time point. Plot the cumulative amount versus time. The slope of the linear portion of the graph represents the steady-state flux (Jss).

Reference for general Franz diffusion cell protocol:[10][18]

Protocol 3: HPLC Method for Quantification of this compound

Objective: To quantify the concentration of this compound in samples from skin permeation studies.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 345 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

Method Validation:

The HPLC method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[22][23]

Reference for this compound HPLC method:[24]

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_characterization Characterization cluster_invitro In Vitro Skin Permeation prep_me Microemulsion char_size Vesicle Size & PDI prep_me->char_size prep_etho Ethosome prep_etho->char_size char_ee Entrapment Efficiency prep_etho->char_ee char_morph Morphology (TEM/SEM) prep_etho->char_morph prep_lipo Liposome prep_lipo->char_size prep_lipo->char_ee prep_lipo->char_morph franz_cell Franz Diffusion Cell Study char_size->franz_cell char_ee->franz_cell char_morph->franz_cell hplc HPLC Analysis franz_cell->hplc data_analysis Data Analysis (Flux, ER) hplc->data_analysis

Caption: Experimental workflow for developing and evaluating this compound topical formulations.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Skin Cell (e.g., Keratinocyte, Macrophage) stimulus e.g., Allergens, Irritants mapk MAPK Pathway stimulus->mapk Activates nfkb NF-κB Pathway stimulus->nfkb Activates cytokines Pro-inflammatory Cytokines (IL-4, IgE) mapk->cytokines Upregulates nfkb->cytokines Upregulates This compound This compound This compound->mapk Inhibits This compound->nfkb Inhibits inflammation Inflammation cytokines->inflammation

Caption: Anti-inflammatory signaling pathway of this compound in skin cells.

References

Technical Support Center: Troubleshooting Variability in Rutaecarpine-Induced Biological Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability often encountered in experiments involving rutaecarpine.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our in vivo experiments with this compound. What are the primary factors that could be contributing to this variability?

A1: Variability in this compound's biological effects in vivo can stem from several key factors:

  • Low and Variable Oral Bioavailability: this compound has inherently low solubility and poor oral bioavailability.[1][2] Minor differences in formulation, vehicle, or individual animal physiology can lead to significant variations in absorption and systemic exposure.

  • Cytochrome P450 (CYP) Induction: this compound is a potent inducer of CYP enzymes, particularly CYP1A2.[3][4][5][6][7][8][9] This can alter the metabolism of this compound itself and any co-administered substances, leading to inconsistent effects. The baseline expression and inducibility of these enzymes can vary between individual animals.

  • Animal Strain, Sex, and Health Status: The metabolic capacity and physiological response to xenobiotics can differ significantly between different strains, sexes, and health conditions of laboratory animals.

  • Route and Method of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) and the vehicle used to dissolve or suspend this compound (e.g., corn oil, soybean oil) can dramatically influence its absorption and distribution.[10][11]

Q2: Our cell culture experiments show a wide range of responses to this compound treatment. What could be the cause?

A2: Inconsistent responses in cell culture can be attributed to:

  • Cell Line-Specific Metabolism: Different cell lines possess varying levels of metabolic enzymes like CYPs. The extent to which a cell line can metabolize this compound will influence the intracellular concentration and the formation of active or inactive metabolites.

  • Target Receptor/Channel Expression: The biological effects of this compound are partly mediated through interactions with targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[12][13][14][15][16] The expression level of TRPV1 can vary between cell lines, leading to different sensitivities to this compound.

  • Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular physiology and responsiveness to treatment.

  • Compound Stability and Solubility in Media: this compound's low solubility can lead to precipitation in culture media, resulting in an inaccurate final concentration. Ensure complete dissolution and stability throughout the experiment.

Q3: We are co-administering this compound with another compound and seeing unexpected results. Why might this be happening?

A3: Unexpected outcomes in co-administration studies are often due to drug-drug interactions, primarily at the metabolic level. This compound is a known inducer of CYP1A2.[3][4][5][6][7][8][9] If your co-administered compound is a substrate for CYP1A2 (e.g., caffeine, theophylline, acetaminophen), this compound can accelerate its metabolism.[3][4][6][8][9][17] This can lead to:

  • Reduced Efficacy: The co-administered drug is cleared more rapidly, leading to lower systemic exposure and a diminished therapeutic effect.[6][8][17]

  • Increased Toxicity: In some cases, accelerated metabolism can lead to the rapid formation of toxic metabolites. For example, co-administration of this compound and acetaminophen can exacerbate liver injury due to the increased production of the toxic metabolite NAPQI by CYP1A2.[3][4]

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound in Animal Studies
Potential Cause Troubleshooting Step Rationale
Poor and inconsistent oral absorption 1. Optimize the formulation. Consider using a solid dispersion or a solubilizing vehicle like corn oil or soybean oil.[1][10][11] 2. Control for fasting/fed state of the animals.Improving solubility can enhance absorption and reduce variability. Food can affect gastrointestinal transit time and absorption.
Variable first-pass metabolism 1. Consider a different route of administration, such as intraperitoneal or intravenous injection, to bypass first-pass metabolism.[18] 2. Characterize the expression of CYP1A2 in the liver of the animal model.Bypassing the liver initially can provide more consistent systemic exposure. Understanding the baseline metabolic capacity can help interpret variability.
Induction of its own metabolism 1. Conduct a time-course study to assess how this compound's pharmacokinetics change with repeated dosing.Repeated administration may lead to increased clearance over time, affecting steady-state concentrations.
Issue 2: Inconsistent or Unexpected Effects in Co-administration Studies
Potential Cause Troubleshooting Step Rationale
CYP1A2 Induction by this compound 1. Determine if the co-administered drug is a substrate for CYP1A2. 2. Measure the plasma concentrations of the co-administered drug in the presence and absence of this compound. 3. Consider using a CYP1A2 inhibitor in a control group to confirm the role of this enzyme.[11]This will help to determine if a pharmacokinetic interaction is occurring. A significant decrease in the co-administered drug's concentration suggests CYP1A2 induction.[6][8][17] An inhibitor will block the effect of this compound on the co-administered drug's metabolism.
Pharmacodynamic Interactions 1. Investigate if both compounds act on the same or related signaling pathways (e.g., TRPV1).To identify potential synergistic or antagonistic effects at the target level.

Data Presentation

Table 1: Pharmacokinetic Parameters of Caffeine Co-administered with this compound in Rats

Treatment Group AUC (μg·hr/mL) Clearance (mL/hr/kg) Half-life (hr)
Caffeine alone (Control) Data varies by studyData varies by studyData varies by study
Caffeine + this compound Significantly Decreased[9][17][19]Significantly Increased[8][17]Significantly Decreased[8]

AUC: Area under the concentration-time curve. Data indicates a significant change in the presence of this compound.

Table 2: Effect of this compound on CYP1A2 Activity

Model This compound Treatment Fold Increase in CYP1A2 Activity Reference
Rats (liver microsomes) 50 mg/kg, 3 days, oral3-fold (MROD activity)[8]
Rats (liver tissue) 100 mg/kg, single oral dose, 3 hours prior3-fold (MROD activity)[6][20]
Mice (liver) Oral administration for 3 daysP450 1A induction confirmed[7]

MROD: 7-methoxyresorufin O-demethylation, a specific assay for CYP1A2 activity.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice

This protocol is a general guideline and should be adapted based on the specific experimental design.

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound powder.

    • Suspend or dissolve this compound in a suitable vehicle such as corn oil or soybean oil.[10][11] For example, for a 40 mg/kg dose in a 20g mouse, if the dosing volume is 100 µL, the concentration would be 8 mg/mL.

    • Ensure the solution is homogenous by vortexing or sonicating before each use.

  • Animal Dosing:

    • Acclimatize animals for at least one week before the experiment.

    • Administer the this compound solution via oral gavage or intraperitoneal injection.[10][11][18]

    • For oral gavage, use a proper gauge gavage needle to avoid injury.

    • Include a vehicle control group receiving the same volume of the vehicle without this compound.

  • Sample Collection:

    • Collect blood samples at predetermined time points via appropriate methods (e.g., tail vein, retro-orbital).

    • Euthanize animals at the end of the study and collect tissues for analysis.

    • Process and store samples at -80°C until analysis.

Protocol 2: In Vitro Treatment of Cell Cultures with this compound
  • Cell Seeding:

    • Plate cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For example, seed 1 x 10⁵ cells/mL.[21][22]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C.

  • Cell Treatment:

    • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 5, 10, 20 µM).[21][22]

    • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically <0.1%).

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).[22]

  • Endpoint Analysis:

    • Perform the desired assays, such as cell viability assays (e.g., CCK-8), apoptosis assays (e.g., Annexin V/PI staining), or protein expression analysis (e.g., Western blotting).[11][21][23]

Mandatory Visualizations

experimental_workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment prep_vivo Preparation of This compound Suspension dosing Animal Dosing (Oral Gavage/IP) prep_vivo->dosing sampling Blood & Tissue Collection dosing->sampling analysis_vivo Pharmacokinetic/ Pharmacodynamic Analysis sampling->analysis_vivo seeding Cell Seeding prep_vitro Preparation of This compound Solution seeding->prep_vitro treatment Cell Treatment prep_vitro->treatment analysis_vitro Endpoint Assays (Viability, Apoptosis, etc.) treatment->analysis_vitro

Caption: General experimental workflows for in vivo and in vitro studies with this compound.

signaling_pathway cluster_cyp_induction CYP1A2 Induction Pathway cluster_trpv1_activation TRPV1 Activation Pathway This compound This compound AHR Aryl Hydrocarbon Receptor (AHR) This compound->AHR activates ARNT AHR Nuclear Translocator (ARNT) AHR->ARNT dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE binds to CYP1A2_gene CYP1A2 Gene XRE->CYP1A2_gene induces transcription CYP1A2_protein CYP1A2 Protein (Enzyme) CYP1A2_gene->CYP1A2_protein translation Metabolism Increased Metabolism of Substrates (e.g., Caffeine) CYP1A2_protein->Metabolism Rutaecarpine_TRPV1 This compound TRPV1 TRPV1 Channel Rutaecarpine_TRPV1->TRPV1 partially activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Downstream Downstream Signaling (e.g., CGRP release) Ca_influx->Downstream

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Methods for Reducing Rutaecarpine-Induced Artifacts in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate artifacts caused by Rutaecarpine in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in HTS?

A1: this compound is a naturally occurring indolopyridoquinazolinone alkaloid found in the fruit of Evodia rutaecarpa.[1][2] While it possesses various biological activities, its physicochemical properties can lead to several types of assay artifacts in HTS, potentially causing false-positive or false-negative results. These artifacts can arise from its intrinsic fluorescence, tendency to aggregate, and reactivity with assay components.

Q2: What are the common types of HTS artifacts associated with this compound?

A2: this compound is known to or has the potential to cause the following types of artifacts:

  • Fluorescence Interference: this compound is a fluorescent molecule and can interfere with assays that use fluorescence-based readouts.[3]

  • Compound Aggregation: Like many natural products, this compound can form colloidal aggregates in aqueous solutions, which can non-specifically inhibit enzymes and other proteins.[3]

  • Reactivity and Redox Cycling: this compound's structure suggests potential for reactivity with assay components, including thiol groups on proteins, and it may undergo redox cycling, which can generate reactive oxygen species (ROS) that interfere with assay readouts.[1][4]

  • Luciferase Inhibition/Modulation: Compounds with structures similar to this compound have been shown to directly interact with luciferase enzymes, either inhibiting or stabilizing them, leading to misleading results in reporter gene assays.

Q3: How can I determine if this compound is causing artifacts in my assay?

A3: A systematic approach involving a series of counter-screens is the most effective way to identify this compound-induced artifacts. This may include:

  • An autofluorescence counter-screen to measure the intrinsic fluorescence of this compound under your assay conditions.

  • An aggregation counter-screen using non-ionic detergents to see if the observed activity is detergent-sensitive.

  • A thiol reactivity/redox cycling assay to assess its reactivity with components of your assay buffer.

  • An orthogonal assay with a different detection method to confirm the initial hit.

Troubleshooting Guides

Issue 1: Suspected Fluorescence Interference

You observe a signal in your fluorescence-based assay in the presence of this compound, even in the absence of the biological target.

Troubleshooting Workflow:

Caption: Workflow to diagnose and mitigate fluorescence interference.

Experimental Protocol: Autofluorescence Counterscreen

  • Plate Preparation: Prepare a serial dilution of this compound in the assay buffer in a microplate identical to the one used in your primary screen.

  • Reagent Addition: Add assay buffer to all wells. Crucially, omit all biological reagents (e.g., enzyme, cells, detection antibodies).

  • Incubation: Incubate the plate under the same conditions (time and temperature) as your primary assay.

  • Plate Reading: Read the plate using the same fluorescence excitation and emission wavelengths as your primary assay.

  • Data Analysis: If you observe a concentration-dependent increase in fluorescence, it confirms that this compound's intrinsic fluorescence is interfering with the assay.

Quantitative Data Summary: this compound Fluorescence

ParameterWavelength (nm)Reference
Excitation (Resorufin) 544[5][6]
Emission (Resorufin) 590[5][6]
Issue 2: Suspected Compound Aggregation

This compound shows potent, often non-saturating, inhibition in your biochemical assay, and the dose-response curve may be steep.

Troubleshooting Workflow:

Caption: Workflow to diagnose aggregation-based interference.

Experimental Protocol: Detergent-Based Counterscreen

  • Buffer Preparation: Prepare two sets of your assay buffer: one without detergent and one containing a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or Tween-20).

  • Compound Dilution: Prepare identical serial dilutions of this compound in both buffers.

  • Assay Performance: Run your standard assay protocol in parallel using both sets of compound dilutions.

  • Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 value or a complete loss of inhibition in the presence of detergent is a strong indicator of aggregation-based inhibition.

Quantitative Data Summary: this compound Inhibition

While specific data on IC50 shifts for this compound in the presence of detergents is not widely published, its propensity to aggregate in aqueous solutions has been noted.[3] Below are some reported inhibitory concentrations for this compound against various targets, which could be influenced by aggregation in detergent-free buffer systems.

TargetIC50 (µM)Assay ConditionsReference
COX-1 8.7BMMC cells[7]
COX-2 0.28BMMC cells[7]
TMV Helicase 227.24Enzyme activity detection[8]
CYP1A2 ( with NADPH) 2.2Human liver microsomes[4]
CYP1A2 (w/o NADPH) 7.4Human liver microsomes[4]

The shift in IC50 for CYP1A2 with and without NADPH suggests that metabolism may also play a role in its apparent activity, a different type of artifact to consider.[4]

Issue 3: Suspected Thiol Reactivity or Redox Cycling

You observe time-dependent inhibition, or your assay contains thiol-containing reagents (e.g., DTT, cysteine) and is sensitive to reactive oxygen species (ROS).

Troubleshooting Workflow:

NFkB_Pathway cluster_Stimulus Stimulus (e.g., TNF-α) cluster_Receptor Receptor Activation cluster_Cytoplasm Cytoplasmic Signaling cluster_Nucleus Nuclear Events Stimulus TNF-α TNFR TNFR Stimulus->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA binds Transcription Gene Transcription (e.g., Luciferase Reporter) DNA->Transcription initiates

References

Technical Support Center: Optimizing Oral Administration of Rutaecarpine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rutaecarpine in rodent models. The information is designed to address common challenges and provide standardized protocols to ensure experimental reproducibility and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in rodents?

A1: Due to its limited aqueous solubility, this compound is typically administered as a suspension or solution in an oil-based vehicle. The most commonly cited vehicles in literature are corn oil and soybean oil.[1][2] For instance, studies have successfully used corn oil to dissolve this compound for oral gavage in rats.[1] Another study utilized soybean oil for daily gavage in mice over a period of 39 days.[2] The choice of vehicle should be consistent throughout a study to ensure uniform absorption and minimize variability. It is also advisable to administer the vehicle alone to a control group to account for any potential effects of the vehicle itself.

Q2: What are the typical dosage ranges for this compound in rats and mice?

A2: The oral dosage of this compound in rodent studies varies depending on the experimental endpoint. For pharmacokinetic interaction studies in rats, doses have ranged from 40 mg/kg to 100 mg/kg daily for up to three days.[3][4][5] In mice, studies investigating its therapeutic effects have used a wider range, from 5 mg/kg to 70 mg/kg daily for up to 39 days.[2][6][7] It is crucial to perform dose-response studies to determine the optimal dose for a specific research question.

Q3: How should I properly perform an oral gavage procedure for this compound administration?

A3: Proper oral gavage technique is critical to prevent injury and ensure accurate dosing. Here is a general protocol:

  • Animal Restraint: Gently but firmly restrain the rodent. For mice, this can be achieved by scruffing the neck to immobilize the head.[8][9]

  • Gavage Needle Selection: Use a flexible plastic or stainless steel gavage needle with a ball-tip to minimize the risk of esophageal or stomach perforation. The length of the needle should be pre-measured from the corner of the animal's mouth to the last rib.[8][9]

  • Needle Insertion: With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[8][10]

  • Administration: Once the needle is in the stomach, slowly administer the this compound suspension.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid discharge from the nose or mouth.[10][11]

Q4: My experimental results have high variability. What could be the cause?

A4: High variability in studies involving orally administered this compound can stem from several factors:

  • Inconsistent Formulation: Ensure the this compound suspension is homogenous. Inadequate mixing can lead to inconsistent dosing.

  • Improper Gavage Technique: Inconsistent administration can lead to variable absorption or accidental administration into the lungs.

  • Metabolic Induction: this compound is a known inducer of cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1.[3][4][12] This can alter its own metabolism and the metabolism of other compounds, leading to variability if not all animals are pre-treated for the same duration.

  • Animal Stress: Stress from handling and gavage can affect physiological parameters. Acclimatize animals to handling before the experiment.[13]

Troubleshooting Guide

Issue Possible Cause Solution
Difficulty dissolving this compound in the vehicle. This compound has low solubility.Use an appropriate oil-based vehicle like corn oil or soybean oil.[1][2] Gentle heating and sonication may aid in dissolution, but ensure the compound remains stable.
Animal struggles excessively during gavage. Improper restraint or stress.Ensure proper restraint technique.[8][9] Acclimatize the animals to handling and the gavage procedure for several days before the experiment to reduce stress.[13]
Fluid is observed from the animal's nose or mouth after administration. Accidental administration into the trachea (aspiration).Immediately stop the procedure. Do not administer any more fluid. Monitor the animal closely for signs of respiratory distress. Refine your gavage technique to ensure the needle is correctly placed in the esophagus.[11]
Unexpected changes in the pharmacokinetics of co-administered drugs. Induction of metabolic enzymes by this compound.Be aware that this compound induces CYP1A2 and CYP2E1.[3][4][12] This can significantly increase the clearance and decrease the half-life of other drugs metabolized by these enzymes.[14] Account for this interaction in your experimental design.
Signs of toxicity or adverse effects in animals. Dose may be too high or formulation is irritating.Conduct a dose-ranging study to determine the maximum tolerated dose. Ensure the vehicle is well-tolerated by administering it alone to a control group. One study noted that this compound pretreatment can aggravate acetaminophen-induced liver injury in a dose-dependent manner.[15]

Experimental Protocols & Data

Oral Gavage Protocol for this compound in Rats

This protocol is a synthesis of methodologies reported in the literature.[5][12][14]

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound powder.

    • Suspend or dissolve this compound in corn oil to the desired concentration (e.g., 80 mg/kg in a volume of 10 ml/kg).[5][12]

    • Ensure the solution is homogenous by vortexing or sonicating before each administration.

  • Animal Handling and Dosing:

    • Weigh each rat to calculate the precise volume to be administered.

    • Restrain the rat firmly but gently.

    • Use a 16-18 gauge, 2-3 inch stainless steel or flexible gavage needle.[9]

    • Administer the solution orally via gavage once daily for the specified duration (e.g., 3 consecutive days).[5][12]

  • Post-Dosing Monitoring:

    • Observe animals for at least 15 minutes post-gavage for any adverse reactions.[10]

    • Continue to monitor animals daily for changes in behavior, food and water intake, and body weight.

Quantitative Data Summary

Table 1: Oral Administration Protocols for this compound in Rodent Models

Rodent Model Dosage (mg/kg) Vehicle Frequency & Duration Purpose of Study Reference
Sprague-Dawley Rats50Not Specified (Gastrogavage)Daily for 3 daysPharmacokinetic interaction with theophylline[14]
Sprague-Dawley Rats80Corn OilDaily for 3 daysPharmacokinetic interaction with caffeine[12]
Sprague-Dawley Rats40, 80Not SpecifiedDaily for 3 daysPharmacokinetic interaction with acetaminophen[4]
Sprague-Dawley Rats80Not SpecifiedDaily for 3 daysPharmacokinetic interaction with chlorzoxazone[5]
Sprague-Dawley Rats100Corn OilSingle DoseTime-effect on caffeine pharmacokinetics[16][17]
C57BL/6J Mice7, 35, 70Soybean OilDaily for 39 daysAnti-cancer effects[2]
Mice5, 20Not SpecifiedDaily for 7 daysHepatoprotective effects[6][7]
Mice40, 80Not SpecifiedPretreatmentAggravation of acetaminophen-induced liver injury[15]

Table 2: Effect of Oral this compound Pretreatment on Pharmacokinetic Parameters of Other Drugs in Rats

Co-administered Drug This compound Dose (mg/kg) Change in AUC Change in Clearance Change in Half-life Reference
Theophylline5070% decrease3-fold increase68% decrease[14]
Caffeine100Up to 75% decreaseIncreasedDecreased[16][17]
Acetaminophen80Significantly decreased--[4]
Chlorzoxazone8084% decrease646% increase-[5]

AUC: Area Under the Curve

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase a Acclimatize Rodents b Prepare this compound Formulation (e.g., in Corn Oil) c Daily Oral Gavage b->c d Control Group (Vehicle Only) b->d e Pharmacokinetic Analysis c->e f Pharmacodynamic/Toxicology Assessment c->f d->e d->f g Data Interpretation e->g f->g

Caption: Workflow for a typical rodent study involving oral administration of this compound.

Signaling Pathway: this compound-Induced CYP450 Metabolism

G cluster_ruta This compound Administration cluster_liver Hepatocyte cluster_drug Drug Metabolism Ruta Oral this compound CYP1A2 CYP1A2 Induction Ruta->CYP1A2 Induces CYP2E1 CYP2E1 Induction Ruta->CYP2E1 Induces Metabolites Increased Metabolites & Enhanced Clearance CYP1A2->Metabolites CYP2E1->Metabolites Drug Co-administered Drug (e.g., Caffeine) Drug->Metabolites Metabolized by

Caption: this compound induces CYP1A2 and CYP2E1, leading to accelerated metabolism of co-administered drugs.

References

Technical Support Center: Navigating Herb-Drug Interactions with Rutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential herb-drug interactions with Rutaecarpine during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms through which this compound causes herb-drug interactions?

This compound, a primary alkaloid from Evodia rutaecarpa, can cause significant herb-drug interactions primarily through the modulation of drug-metabolizing enzymes and drug transporters. The main mechanisms include:

  • Inhibition and Induction of Cytochrome P450 (CYP) Enzymes: this compound exhibits a dual effect on CYPs. It can inhibit the activity of several CYP isoforms, leading to increased plasma concentrations of co-administered drugs.[1][2] Conversely, it can also induce the expression of certain CYPs, resulting in enhanced metabolism and decreased efficacy of other drugs.[3][4][5]

  • Modulation of Drug Transporters: this compound can affect the expression and activity of various drug transporters, such as P-glycoprotein (P-gp) and organic anion transporting polypeptides (Oatps).[6][7] This can alter the absorption, distribution, and elimination of co-administered drugs.

Q2: Which specific cytochrome P450 enzymes are most significantly affected by this compound?

Research has shown that this compound interacts with several CYP enzymes, with the most notable effects on:

  • CYP1A2: this compound is a potent inducer of CYP1A2.[3][4][8][9][10] This can lead to accelerated metabolism of CYP1A2 substrates like theophylline and caffeine.[4][11][12][13] It can also act as an inhibitor of CYP1A2.[1][2]

  • CYP3A4: this compound has been identified as a mechanism-based inhibitor of CYP3A4, meaning it can cause irreversible inactivation of the enzyme.[14] This can significantly increase the exposure to drugs metabolized by CYP3A4. CYP3A4 is also involved in the metabolism of this compound itself.[15][16]

  • Other CYPs: this compound has also been shown to induce CYP2B10 and CYP2E1.[3][6]

Q3: My experimental results show unexpected toxicity when co-administering this compound with acetaminophen. What could be the cause?

This is a critical interaction to be aware of. Pre-treatment with this compound can significantly aggravate acetaminophen-induced liver damage.[8][9][10] The underlying mechanism involves the induction of CYP1A2 by this compound.[8][9][10] This leads to accelerated metabolism of acetaminophen to its toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI), resulting in severe liver inflammation.[8][9][10]

Q4: I am observing lower-than-expected plasma concentrations of my test compound, a known CYP1A2 substrate, when co-administered with this compound in vivo. Why is this happening?

This is a classic example of a pharmacokinetic herb-drug interaction caused by enzyme induction. This compound is a known inducer of CYP1A2.[3][4][5] Oral administration of this compound can lead to increased expression and activity of CYP1A2 in the liver.[4][13] This enhanced enzymatic activity results in faster metabolism and clearance of the co-administered CYP1A2 substrate, leading to lower systemic exposure (decreased AUC) and a shorter half-life.[4]

Troubleshooting Guides

Problem 1: Inconsistent results in in vitro CYP inhibition assays with this compound.
  • Possible Cause: Pre-incubation time and the presence of NADPH are critical for mechanism-based inhibition.

  • Troubleshooting Steps:

    • Ensure your protocol for CYP3A4 inhibition includes a pre-incubation step with this compound and human liver microsomes in the presence of an NADPH-generating system.[14]

    • Compare results with and without pre-incubation to determine if the inhibition is time-dependent, a hallmark of mechanism-based inhibition.[14]

    • For CYP1A2, be aware that this compound can also exhibit mechanism-based inhibition, as indicated by a shift in IC50 values with and without NADPH.[1]

Problem 2: Difficulty in predicting in vivo outcomes from in vitro data for this compound interactions.
  • Possible Cause: The dual role of this compound as both an inhibitor and an inducer can lead to complex net effects in vivo that are difficult to predict from simple in vitro assays.

  • Troubleshooting Steps:

    • Conduct both in vitro inhibition and induction studies to get a complete picture of this compound's effects on relevant CYPs.

    • Utilize in vivo animal models to confirm the functional consequences of the observed in vitro interactions.

    • When designing in vivo studies, consider the dosing regimen (single dose vs. repeated dosing) as this can influence whether induction or inhibition is the predominant effect. For example, repeated oral administration of this compound has been shown to induce CYP1A2 activity.[4]

Data Presentation

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound

CYP IsoformTest SystemInhibitory EffectIC50 ValueReference
CYP3A4 Human Liver MicrosomesMechanism-based inhibition>100 µM (without pre-incubation), 1.4 µM (with 20 min pre-incubation)[14]
CYP1A2 Human Liver MicrosomesMechanism-based inhibition7.4 µM (without NADPH), 2.2 µM (with NADPH)[1]
CYP1A2 Human Liver MicrosomesCompetitive inhibition-[2]
CYP1A1 Human P450sInhibitionIC50 for EROD activity 15 times higher than for CYP1A2[2]

Table 2: In Vivo Effects of this compound Pre-treatment on the Pharmacokinetics of Theophylline (a CYP1A2 substrate) in Rats

Pharmacokinetic ParameterControlThis compound (50 mg/kg)% ChangeReference
Clearance -3-fold increase+200%[4]
AUC -70% decrease-70%[4]
Mean Residence Time (MRT) -68% decrease-68%[4]
Half-life (t1/2) -68% decrease-68%[4]

Experimental Protocols

Protocol 1: In Vitro Assessment of Mechanism-Based Inhibition of CYP3A4 by this compound

Objective: To determine if this compound is a mechanism-based inhibitor of CYP3A4.

Materials:

  • Human liver microsomes

  • This compound

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP3A4 substrate (e.g., testosterone or midazolam)

  • Ketoconazole (positive control inhibitor)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • LC-MS/MS for metabolite quantification

Methodology:

  • Pre-incubation: Incubate human liver microsomes with various concentrations of this compound in the presence of an NADPH-generating system for different time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Control Incubations:

    • No pre-incubation control: Add this compound just before the substrate.

    • No NADPH control: Omit the NADPH-generating system during pre-incubation.

    • Positive control: Use a known competitive inhibitor like ketoconazole in the pre-incubation.

  • Substrate Reaction: After the pre-incubation period, add the CYP3A4 probe substrate and incubate for a specified time.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis: Determine the IC50 values with and without pre-incubation. A time-dependent decrease in IC50 and a requirement for NADPH during pre-incubation are indicative of mechanism-based inhibition.[14]

Protocol 2: In Vivo Assessment of this compound's Effect on Theophylline Pharmacokinetics in Rats

Objective: To evaluate the impact of this compound pre-treatment on the pharmacokinetics of theophylline, a CYP1A2 substrate.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Theophylline

  • Vehicle for administration (e.g., corn oil)

  • Blood collection supplies

  • LC-MS/MS for drug quantification

Methodology:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

  • Dosing:

    • Treatment Group: Administer this compound (e.g., 50 mg/kg) orally by gavage daily for three consecutive days.

    • Control Group: Administer the vehicle on the same schedule.

  • Theophylline Administration: On the fourth day, administer a single intravenous dose of theophylline (e.g., 2 mg/kg) to both groups.

  • Blood Sampling: Collect blood samples at various time points post-theophylline administration (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Sample Analysis: Quantify theophylline concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, clearance, half-life, and mean residence time using non-compartmental analysis.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the control and this compound-treated groups to determine the significance of any observed differences.[4]

Mandatory Visualizations

Herb_Drug_Interaction_Mitigation cluster_assessment Risk Assessment cluster_strategies Mitigation Strategies In_Vitro_Screening In Vitro Screening (CYP Inhibition/Induction) In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Screening->In_Vivo_Studies Informs Dose_Adjustment Dose Adjustment of Co-administered Drug In_Vivo_Studies->Dose_Adjustment Guides Therapeutic_Drug_Monitoring Therapeutic Drug Monitoring (TDM) In_Vivo_Studies->Therapeutic_Drug_Monitoring Recommends Avoid_Co-administration Avoid Co-administration with Narrow Therapeutic Index Drugs In_Vivo_Studies->Avoid_Co-administration Advises

Caption: Logical workflow for assessing and mitigating this compound-drug interactions.

Rutaecarpine_CYP1A2_Interaction This compound This compound (Oral Administration) CYP1A2 CYP1A2 Enzyme This compound->CYP1A2 Induces Expression Metabolites Inactive Metabolites CYP1A2->Metabolites Increased Metabolism Theophylline Theophylline (CYP1A2 Substrate) Theophylline->CYP1A2 Metabolized by Pharmacological_Effect Decreased Therapeutic Effect Metabolites->Pharmacological_Effect

Caption: Signaling pathway of this compound-induced CYP1A2 metabolism of theophylline.

Experimental_Workflow_CYP_Inhibition Start Start: Prepare Human Liver Microsomes Pre_incubation Pre-incubation: Microsomes + this compound + NADPH Start->Pre_incubation Add_Substrate Add CYP Probe Substrate Pre_incubation->Add_Substrate Incubate Incubate Add_Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Analyze Metabolite Formation (LC-MS/MS) Terminate->Analyze End End: Determine IC50 Values Analyze->End

Caption: Experimental workflow for in vitro CYP inhibition assay.

References

Validation & Comparative

Rutaecarpine's In Vivo Efficacy: A Comparative Analysis in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rutaecarpine, a quinazolinocarboline alkaloid isolated from the herb Evodia rutaecarpa, has garnered significant attention for its potential anti-cancer properties. Numerous preclinical studies have demonstrated its ability to inhibit tumor growth, suppress metastasis, and modulate key signaling pathways across various cancer types. This guide provides a comparative overview of this compound's in vivo efficacy, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanistic action to support further research and development.

Comparative Efficacy of this compound Across Preclinical Models

The in vivo anti-tumor effects of this compound have been validated in several xenograft and allograft models. The following tables summarize the quantitative outcomes from key studies, offering a comparative perspective on its efficacy in colorectal, esophageal, prostate, and breast cancer.

Cancer Type Cell Line Animal Model This compound Dosage & Route Key Findings (Compared to Control) Reference
Colorectal Cancer HCT116BALB/c Nude MiceNot specifiedSignificant decrease in tumor size and weight. Reduced number of lung nodules in metastasis model.[1]
Colorectal Cancer Ls174TXenograft Nude Mice10 or 30 mg/kg (i.p.), 3x/weekDose-dependent reduction in tumor growth.[2][3]
Esophageal Cancer CE81T/VGHXenograft Nude Mice75 mg/kg (High Dose, Oral Gavage)Significant reduction in tumor size and weight.[4][5][6]
Prostate Cancer TRAMP-C1C57BL/6J Mice7, 35, or 70 mg/kg/day (Gavage)Significant, dose-dependent reduction in tumor volume and weight.[7]
Prostate Cancer 22Rv1BALB/c Nude Mice20 or 40 mg/kg/2d (i.p.)Significant reduction in tumor size and weight.[8]
Breast Cancer (TNBC) Not specifiedXenograft Mice ModelNot specifiedInduced luminal differentiation of basal TNBC cells.[9][10]
Drug-Resistant Breast & Lung Cancer MCF-7/ADR, A549/TaxolBACB/C Nude MiceNot specified (in combination)Significantly smaller tumor weight and size when combined with paclitaxel.[11][12]
Cancer Type Biomarker Modulation (In Vivo) Reference
Colorectal Cancer Down-regulated: Ki67, Bcl-2, p-NF-κB, p-STAT3, c-Myc, cyclin D1, N-cadherin. Up-regulated: Cleaved Caspase-3.[1][2][3]
Esophageal Cancer Down-regulated: Proliferating Cell Nuclear Antigen (PCNA), Bcl-2. Up-regulated: p53, Bax, Cleaved Caspase-9, Cleaved Caspase-3.[4][5][6]
Prostate Cancer Modulated immune balance toward Th1- and M1-polarized characteristics. Increased (TNF-α+IFN-γ)/IL-10 and TNF-α/IL-10 ratios.[7]
Drug-Resistant Cancers Down-regulated ABCB1 (P-glycoprotein) protein levels.[11]

Signaling Pathways and Experimental Workflow

This compound exerts its anti-tumor effects by modulating multiple signaling pathways. A common mechanism involves the induction of apoptosis through the p53 pathway and the inhibition of pro-survival signals like NF-κB and STAT3.

Workflow for a Typical In Vivo Efficacy Study

The diagram below outlines a standard workflow for assessing the in vivo efficacy of a compound like this compound in a xenograft mouse model.

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Cancer Cell Culture & Expansion B Subcutaneous Injection of Cells into Nude Mice A->B C Tumor Growth Monitoring (to ~100 mm³) B->C D Randomization of Mice into Control & Treatment Groups C->D E Drug Administration (e.g., this compound via i.p. or gavage) D->E F Regular Measurement of Tumor Volume & Body Weight E->F G Euthanasia & Tumor Excision F->G H Tumor Weight Measurement G->H I Tissue Processing for IHC, Western Blot, etc. G->I

Workflow of a xenograft model experiment.
This compound-Modulated Signaling Pathways

This compound has been shown to interfere with several key oncogenic signaling pathways. The diagrams below illustrate its inhibitory effects on the STAT3/NF-κB and Wnt/β-catenin pathways and its activation of the intrinsic apoptosis pathway.

G cluster_rut This compound Action cluster_pathway STAT3 / NF-κB Signaling This compound This compound NFKB p-NF-κB This compound->NFKB Inhibits STAT3 p-STAT3 This compound->STAT3 Inhibits Bcl2 Bcl-2 NFKB->Bcl2 STAT3->Bcl2 Proliferation Cell Proliferation & Metastasis Bcl2->Proliferation

Inhibition of NF-κB/STAT3 signaling by this compound.[13]

G cluster_rut This compound Action cluster_pathway Intrinsic Apoptosis Pathway This compound This compound p53 p53 This compound->p53 Activates Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Activation of p53-mediated apoptosis by this compound.[4][5]

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. Provided below are synthesized methodologies for the key in vivo experiments cited in this guide.

Xenograft and Allograft Mouse Models
  • Animal Strains: Five-to-eight-week-old male BALB/c nude mice or C57BL/6J mice are typically used for xenograft and allograft studies, respectively. Animals are housed in specific pathogen-free (SPF) conditions.

  • Cell Preparation and Implantation: Cancer cell lines (e.g., HCT116, TRAMP-C1, Ls174T) are cultured in appropriate media.[2] A suspension of 1x10⁶ to 5x10⁶ cells in 100-200 µL of PBS or serum-free media is injected subcutaneously into the flank of each mouse.

  • Treatment Protocol: When tumors reach a palpable size (approx. 90-100 mm³), mice are randomly assigned to control and treatment groups.[2] this compound, dissolved in a vehicle like soybean oil or DMSO, is administered via intraperitoneal (i.p.) injection or oral gavage.[2][14] Dosages range from 7 mg/kg to 75 mg/kg, with varying frequencies (e.g., daily, 3 times per week) for a period of 21 to 39 days.[2][14]

  • Efficacy Evaluation: Tumor volume is calculated using the formula: (Length × Width²)/2. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and processed for further analysis.

Immunohistochemistry (IHC)
  • Tissue Preparation: Excised tumor tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned into 4-5 µm slices.

  • Staining Procedure: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then blocked with serum and incubated overnight at 4°C with primary antibodies against biomarkers such as Ki67, cleaved Caspase-3, p53, or PCNA.[13][2][4]

  • Detection and Visualization: After incubation with a secondary antibody, the signal is developed using a DAB substrate kit. Slides are counterstained with hematoxylin.

  • Quantification: The percentage of positive-staining cells or staining intensity is quantified using software like ImageJ to determine the expression levels of the target proteins.[2]

Western Blotting
  • Protein Extraction: Proteins are extracted from homogenized tumor tissues using RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies targeting proteins in relevant pathways (e.g., STAT3, Bcl-2, Bax, Caspase-3).[13][4]

  • Detection: After incubation with an HRP-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are normalized to a loading control like β-actin.

References

Comparative Analysis of the Anti-inflammatory Activity of Rutaecarpine and Evodiamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the experimental evidence on the anti-inflammatory properties of two key bioactive alkaloids, Rutaecarpine and Evodiamine, derived from the traditional Chinese herb Evodia rutaecarpa. This guide provides a comparative analysis of their mechanisms of action, potency, and the experimental protocols used for their evaluation.

This compound and Evodiamine, two quinazolinocarboline alkaloids, have garnered significant attention in the scientific community for their diverse pharmacological activities, including potent anti-inflammatory effects. Both compounds have been shown to modulate key signaling pathways implicated in the inflammatory response, yet they exhibit distinct mechanisms and potencies. This guide aims to provide a detailed comparison of their anti-inflammatory activities, supported by experimental data, to aid researchers and drug development professionals in their investigations.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory activities of this compound and Evodiamine against key inflammatory mediators. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

CompoundTargetAssay SystemIC50/EC50 ValueReference
This compound COX-2Prostaglandin D2 generation in bone marrow-derived mast cells0.28 µM[1][2][1][2]
COX-1Prostaglandin D2 generation in bone marrow-derived mast cells8.7 µM[1][2][1][2]
3-hydroxythis compound (metabolite) Nitric Oxide ProductionLipopolysaccharide (LPS)-induced in RAW 264.7 macrophages27.1 µM[3][4]
Evodiamine Prostaglandin E2 SynthesisLPS-treated RAW 264.7 cellsStrong inhibition at 1-10 µM[5]

Mechanisms of Anti-inflammatory Action: A Divergent Path

While both this compound and Evodiamine exert anti-inflammatory effects, their underlying molecular mechanisms show notable differences.

Evodiamine has been demonstrated to inhibit the induction of cyclooxygenase-2 (COX-2) and the activation of the critical inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[5] By suppressing NF-κB activation, Evodiamine can effectively downregulate the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines and other inflammatory mediators.

In contrast, studies have shown that This compound does not inhibit COX-2 induction or NF-κB activation.[5] Instead, its anti-inflammatory activity is attributed to the direct inhibition of COX-2 enzyme activity.[1][2] This selective inhibition of COX-2 over COX-1 (with an IC50 of 0.28 µM for COX-2 versus 8.7 µM for COX-1) suggests a more targeted anti-inflammatory effect with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[1][2]

Both compounds have also been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating the production of inflammatory cytokines.

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Activation cluster_2 Pro-inflammatory Mediators cluster_3 Inflammatory Response cluster_4 Inhibitory Action lps LPS toll_like_receptor Toll-like Receptor 4 lps->toll_like_receptor mapk_pathway MAPK Pathway (ERK, p38, JNK) toll_like_receptor->mapk_pathway nfkb_pathway NF-κB Pathway toll_like_receptor->nfkb_pathway inos iNOS mapk_pathway->inos cox2 COX-2 mapk_pathway->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk_pathway->cytokines nfkb_pathway->inos nfkb_pathway->cox2 nfkb_pathway->cytokines no Nitric Oxide (NO) inos->no pgs Prostaglandins (e.g., PGE2) cox2->pgs inflammation Inflammation cytokines->inflammation no->inflammation pgs->inflammation This compound This compound This compound->cox2 Directly Inhibits evodiamine Evodiamine evodiamine->nfkb_pathway Inhibits Activation evodiamine->cox2 Inhibits Induction

Caption: Simplified signaling pathway of inflammation and points of intervention for this compound and Evodiamine.

cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assays cluster_assays Downstream Analysis cluster_supernatant Supernatant Analysis cluster_lysate Cell Lysate Analysis start Seed Macrophages (e.g., RAW 264.7) pretreatment Pre-treat with This compound or Evodiamine start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for a defined period stimulation->incubation collect Collect Cell Supernatant and Cell Lysate incubation->collect no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect->no_assay elisa ELISA for Cytokines (TNF-α, IL-6) collect->elisa western_blot Western Blot for Protein Expression (COX-2, iNOS, p-NF-κB, p-MAPK) collect->western_blot

Caption: A generalized experimental workflow for assessing the in vitro anti-inflammatory activity of this compound and Evodiamine.

Detailed Experimental Protocols

For the benefit of researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of this compound and Evodiamine on the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and Evodiamine stock solutions (dissolved in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or Evodiamine for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Protocol 2: Western Blot Analysis for COX-2 and iNOS Expression

Objective: To determine the effect of this compound and Evodiamine on the protein expression levels of the pro-inflammatory enzymes COX-2 and iNOS.

Materials:

  • RAW 264.7 macrophage cells

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and treat with this compound or Evodiamine and/or LPS as described in Protocol 1.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the cell lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and visualize with an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Protocol 3: ELISA for TNF-α and IL-6 Measurement

Objective: To quantify the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • Cell culture supernatants from treated cells (as prepared in Protocol 1)

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kits.

  • Typically, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • After another incubation and wash step, add the substrate solution, which will produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Conclusion

This compound and Evodiamine both exhibit significant anti-inflammatory properties, making them promising candidates for the development of novel therapeutic agents. However, their distinct mechanisms of action—direct COX-2 inhibition for this compound versus inhibition of NF-κB and COX-2 induction for Evodiamine—suggest they may be suited for different therapeutic applications. The provided data and protocols offer a foundation for researchers to further explore the anti-inflammatory potential of these fascinating natural compounds. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate their relative potencies and therapeutic potential.

References

Structure-Activity Relationship of Rutaecarpine and its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rutaecarpine, a pentacyclic indolopyridoquinazolinone alkaloid isolated from Evodia rutaecarpa, has garnered significant interest for its diverse pharmacological activities.[1] These include vasorelaxant, anti-inflammatory, and anticancer properties.[1][2] However, its clinical potential is often limited by modest potency and poor physicochemical properties.[3] This has spurred extensive research into the synthesis of this compound analogs with improved therapeutic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthetic derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

The biological activities of this compound analogs are profoundly influenced by structural modifications to the pentacyclic core. The following tables summarize the quantitative data on the vasorelaxant, anti-inflammatory, and anticancer activities of key analogs compared to the parent compound, this compound.

Table 1: Vasorelaxant Activity of this compound and its Analogs
CompoundModificationAssay SystemPotency (EC50/IC50)Reference
This compound-Isolated rat aortaInduces relaxation[4]
5-deoxy-rutaecarpineRemoval of C5-carbonyl-Improved oral bioavailability[3]
Bromo-dimethoxythis compound (Br-RUT)Bromination and dimethoxylationHuman aortic endothelial cellsRetained vasodilation activity[5]
10-fluoro-2-methoxythis compound (F-RUT)Fluorination and methoxylationHuman aortic endothelial cellsEnhanced vasodilation effects[6]

Structure-Activity Relationship for Vasorelaxant Effects:

The vasorelaxant activity of this compound is primarily endothelium-dependent, involving the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[7][8] Key structural features influencing this activity include:

  • The N14 atom: This nitrogen is considered a key site for activity.[1]

  • The C5-carbonyl group: Its removal in 5-deoxy-rutaecarpine has been shown to improve oral bioavailability, which can indirectly enhance in vivo efficacy.[3]

  • Substitution on the aromatic rings: Introduction of bromo and fluoro-methoxy groups has been shown to maintain or enhance vasorelaxant properties, potentially with reduced cytotoxicity.[5][6]

Table 2: Anti-inflammatory Activity of this compound and its Analogs
CompoundModificationAssay SystemPotency (IC50/EC50)Reference
This compound-LPS-stimulated RAW 264.7 macrophagesInhibits NO production[9]
3-hydroxythis compoundHydroxylation at C3LPS-stimulated RAW 264.7 macrophagesEC50: 27.1 µM (for NO inhibition)[10]
Bromo-dimethoxythis compound (Br-RUT)Bromination and dimethoxylationLPS-stimulated RAW 264.7 macrophagesSuppressed NO production[5]
10-fluoro-2-methoxythis compound (F-RUT)Fluorination and methoxylationLPS-stimulated RAW 264.7 macrophagesInhibited NO production[6]
Compound 5CiSkeletal reorganizationLPS-stimulated RAW 264.7 macrophagesTwo-fold more potent than this compound[9]
3-B-RUTIntroduction of a sulfonyl groupIn vivo and in vitro models of alcoholic liver injuryMore potent than this compound[11]

Structure-Activity Relationship for Anti-inflammatory Effects:

The anti-inflammatory effects of this compound and its analogs are often mediated through the inhibition of the MAPK/NF-κB signaling pathway, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[9][12]

  • Hydroxylation: Introduction of a hydroxyl group at the C3 position enhances anti-inflammatory activity.[10]

  • Halogenation and Alkoxylation: Derivatives like bromo-dimethoxythis compound and 10-fluoro-2-methoxythis compound retain potent anti-inflammatory effects with potentially lower cytotoxicity.[5][6]

  • Skeletal Reorganization: Ring cleavage and rebuilding of the this compound scaffold can lead to novel compounds with significantly enhanced anti-inflammatory potency.[9]

  • D-ring Modification: The introduction of a sulfonyl group on the D-ring has been shown to improve anti-inflammatory activity.[11][13]

Table 3: Anticancer Activity of this compound and its Analogs
CompoundModificationCell LinePotency (GI50/IC50)Reference
This compound-VariousGI50 > 10 µM (generally)[1]
10-bromothis compoundBromination at C10-Strong Topo I and II inhibition[1]
3-chlorothis compoundChlorination at C3-Strong Topo I and II inhibition[1]
11-methoxythis compoundMethoxylation at C11Human lung and renal cancer cellsGI50: 0.75 µM and 0.31 µM, respectively[1]
10,11-methylenedioxythis compoundMethylenedioxy bridge at C10 and C11Ovarian cancer cell linesSelective cytotoxicity[1]
DihydrorutaecarpinesReduction of the C-ringCNS (U251) and renal cancer cell linesIncreased activity and selectivity[1]
Fused-ring analogs (e.g., thiophene, pyrrole)Annulation of heterocyclic rings to ring EMelanoma, ovarian, prostate, renal cancer cell linesEnhanced cytotoxicity[1]

Structure-Activity Relationship for Anticancer Effects:

The anticancer activity of this compound derivatives is largely dependent on substitutions on the A and E rings, with many compounds exerting their effect through the inhibition of topoisomerases I and II.[1][4]

  • Halogenation: Introduction of bromine at C10 or chlorine at C3 significantly enhances inhibitory activity against topoisomerases.[1]

  • Substitution on the A-ring: The position of substituents is crucial. For example, an 11-methoxy group confers selective cytotoxicity against lung and renal cancer cells, while a 10-methoxy group is inactive.[1] A 10,11-methylenedioxy group leads to selectivity for ovarian cancer cell lines.

  • C-ring Modification: Reduction of the C-ring to form dihydrorutaecarpines can increase activity and selectivity towards CNS and renal cancer cell lines.[1]

  • E-ring Annulation: Fusing heterocyclic rings like thiophene or pyrrole onto the E-ring generally enhances cytotoxicity against several cancer cell lines.[1]

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic strategy for this compound and its analogs involves the condensation of a tryptamine derivative with an anthranilic acid derivative or their equivalents.[1]

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product Tryptamine Tryptamine Derivative Condensation Condensation Tryptamine->Condensation Anthranilic_Acid Anthranilic Acid Derivative Anthranilic_Acid->Condensation Cyclization Cyclization Condensation->Cyclization Modification Further Modification (e.g., Halogenation, Alkoxylation) Cyclization->Modification Rutaecarpine_Analog This compound Analog Modification->Rutaecarpine_Analog

General synthetic workflow for this compound analogs.

Example Protocol: Synthesis of Substituted Quinazolinones A general method for synthesizing the quinazolinone core involves reacting isatoic anhydride with a substituted amine or hydrazine in water at room temperature to form an intermediate, which is then refluxed in diethyl oxalate. The resulting product can be further reacted with various amines to yield the final target compounds.[9]

Vasorelaxation Assay in Isolated Rat Aorta

This assay assesses the ability of a compound to relax pre-constricted arterial rings.

  • Preparation of Aortic Rings: Thoracic aortas are isolated from rats and cut into rings (2-3 mm in length). The endothelium can be mechanically removed for endothelium-independent studies.

  • Mounting: The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

  • Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor, typically phenylephrine or norepinephrine.

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath.

  • Data Acquisition: Changes in isometric tension are recorded using a force transducer. The relaxation is expressed as a percentage of the pre-contraction.[4]

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).

  • Incubation: The cells are incubated for 24 hours to allow for NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540-570 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control.[3][9]

Anticancer Assay: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The GI50 or IC50 value (concentration causing 50% inhibition of cell growth) is then determined.

Signaling Pathways and Mechanisms of Action

Endothelium-Dependent Vasodilation

The vasorelaxant effect of this compound is often initiated by an increase in intracellular calcium in endothelial cells, which activates endothelial nitric oxide synthase (eNOS). eNOS produces nitric oxide (NO), which then diffuses to the adjacent smooth muscle cells. In smooth muscle cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which ultimately causes vasorelaxation by reducing intracellular calcium levels in the smooth muscle cells.[7][8]

G cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell This compound This compound Ca_in_EC ↑ [Ca²⁺]i This compound->Ca_in_EC eNOS eNOS Ca_in_EC->eNOS activates NO NO eNOS->NO produces L_Arg L-Arginine L_Arg->eNOS sGC sGC NO->sGC activates cGMP ↑ cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG PKG cGMP->PKG activates Relaxation Vasorelaxation PKG->Relaxation

Endothelium-dependent vasodilation pathway.

Anti-inflammatory Signaling Pathway

This compound and its derivatives can exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In response to inflammatory stimuli like LPS, MAPKs (such as p38 and ERK) are activated. This activation leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. Once IκBα is degraded, NF-κB is free to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). This compound analogs can inhibit the phosphorylation of MAPKs and IκBα, thereby preventing NF-κB activation and the expression of inflammatory mediators.[9][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK Ikk IKK MAPK->Ikk activates IkBa_NFkB IκBα-NF-κB Ikk->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound Analog This compound->MAPK inhibits This compound->Ikk inhibits Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->Pro_inflammatory_genes activates transcription

MAPK/NF-κB anti-inflammatory signaling pathway.

References

A Head-to-Head Comparison of Rutaecarpine with Other COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rutaecarpine's performance against other well-established COX-2 inhibitors, supported by experimental data. We will delve into its in vitro efficacy, in vivo anti-inflammatory effects, and its unique mechanism of action that extends beyond direct COX-2 inhibition.

In Vitro COX-2 Inhibition: A Quantitative Comparison

This compound, a natural alkaloid, demonstrates notable inhibitory activity against the COX-2 enzyme. To contextualize its potency, the following table presents a head-to-head comparison of the half-maximal inhibitory concentrations (IC50) of this compound and several widely recognized COX-2 inhibitors against both COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 8.7[1]0.28[1]31
Celecoxib 150.04[2]375
Rofecoxib >500.018-0.026[3]>1923
Valdecoxib 1400.005[4]28000
Etoricoxib 116[5]1.1[5]105
Lumiracoxib 67[6]0.13[6]515

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of compounds. The table below summarizes the effective dose (ED50) required to achieve a 50% reduction in paw edema for this compound and other COX-2 inhibitors. A lower ED50 value signifies greater in vivo potency.

CompoundAnimal ModelED50 (mg/kg)
This compound RatNot explicitly found in searches
Celecoxib Rat10.2 (oral)[4]
Rofecoxib Rat1.5 (oral)[7]
Valdecoxib Rat0.032 (oral, adjuvant arthritis model)[4]

Mechanism of Action: Beyond Direct COX-2 Inhibition

This compound exhibits a multi-faceted anti-inflammatory mechanism that extends beyond the direct inhibition of the COX-2 enzyme. Experimental evidence suggests that this compound also modulates key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK NF-κB_nucleus NF-κB (p65/p50) Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-1β) NF-κB_nucleus->Inflammatory_Genes activates transcription NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nucleus translocation

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (this compound and other COX-2 inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2) in each well of a 96-well plate.

  • Add various concentrations of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Measure the production of prostaglandin E2 (PGE2) or other prostanoids using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar rats (or other suitable rodent strain)

  • Carrageenan solution (e.g., 1% in sterile saline)

  • Test compounds (this compound and other COX-2 inhibitors)

  • Vehicle for test compounds

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or calipers for measuring paw volume/thickness

  • Syringes and needles

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fast the animals overnight with free access to water before the experiment.

  • Administer the test compounds, vehicle, or positive control to different groups of animals via a suitable route (e.g., oral gavage or intraperitoneal injection) at a specified time before carrageenan injection.

  • Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.

  • Induce inflammation by injecting a specified volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.

  • The ED50 value can be determined from the dose-response curve.

G Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Drug Administration Drug Administration Fasting->Drug Administration Initial Paw Measurement Initial Paw Measurement Drug Administration->Initial Paw Measurement Carrageenan Injection Carrageenan Injection Initial Paw Measurement->Carrageenan Injection Paw Measurement (Time Points) Paw Measurement (Time Points) Carrageenan Injection->Paw Measurement (Time Points) Data Analysis Data Analysis Paw Measurement (Time Points)->Data Analysis

Conclusion

This compound presents itself as a compelling natural compound with significant COX-2 inhibitory and anti-inflammatory properties. While its direct COX-2 inhibitory potency may be less than some synthetic coxibs, its unique multi-target mechanism of action, involving the modulation of NF-κB and MAPK signaling pathways, suggests a broader anti-inflammatory profile. This dual action could potentially offer therapeutic advantages. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Cross-Species Insights into Rutaecarpine: A Comparative Guide to its Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the metabolic fate and pharmacokinetic profiles of Rutaecarpine across various species. This compound, an indolopyridoquinazoline alkaloid isolated from the unripe fruit of Evodia rutaecarpa, has garnered significant interest for its diverse pharmacological activities.[1] Understanding its species-specific disposition is crucial for the preclinical and clinical development of this compound. This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to facilitate further research and development.

Executive Summary

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters of this compound in different species. It is important to note the significant gaps in the literature, particularly for mice, dogs, and pigs.

ParameterHumanRatMouseDogPig
Administration Route Not ReportedOral & IntravenousNot ReportedNot ReportedNot Reported
Dose (mg/kg) Not Reported80 (Oral), 100 (Oral)Not ReportedNot ReportedNot Reported
Cmax (ng/mL) Not ReportedUndetectableNot ReportedNot ReportedNot Reported
Tmax (h) Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
AUC (ng·h/mL) Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
t1/2 (h) Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Bioavailability (%) Not ReportedLow (inferred)Not ReportedNot ReportedNot Reported

Data presented is based on available literature. "Not Reported" indicates that reliable data could not be found in the surveyed publications.

Metabolic Pathways

This compound undergoes extensive Phase I and Phase II metabolism, with notable differences across species.

Key Metabolic Reactions:

  • Humans: The primary metabolic route is mono-hydroxylation, mediated mainly by CYP3A4, with minor contributions from CYP1A2 and CYP2C9.[2][3][4][8]

  • Rats: Metabolism is more complex, involving both mono- and di-hydroxylation (Phase I) followed by glucuronidation and sulfation (Phase II). The key enzymes implicated are CYP1A2 and CYP2E1.[5]

  • Mice: While specific metabolites are not extensively detailed, studies have shown that this compound induces hepatic CYP1A, CYP2B, and CYP2E1 enzymes, suggesting their involvement in its metabolism.[9]

Below is a generalized metabolic pathway for this compound based on metabolites identified in human and rat studies.

Rutaecarpine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Mono_hydroxy Mono-hydroxylated Metabolites This compound->Mono_hydroxy CYP3A4 (Human) CYP1A2, CYP2E1 (Rat) Di_hydroxy Di-hydroxylated Metabolites This compound->Di_hydroxy CYP1A2, CYP2E1 (Rat) Glucuronide Glucuronide Conjugates Mono_hydroxy->Glucuronide UGTs Sulfate Sulfate Conjugates Mono_hydroxy->Sulfate SULTs Di_hydroxy->Glucuronide UGTs Di_hydroxy->Sulfate SULTs

Caption: Generalized metabolic pathway of this compound.

Experimental Protocols

This section outlines common methodologies employed in the study of this compound metabolism and pharmacokinetics.

In-Vivo Pharmacokinetic Study in Rats

A representative experimental workflow for an in-vivo pharmacokinetic study is illustrated below.

PK_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Sample Processing cluster_extraction Extraction cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis Dosing Oral gavage or Intravenous injection of this compound to rats Sampling Serial blood collection via a cannulated vein at predefined time points Dosing->Sampling Processing Centrifugation to separate plasma Sampling->Processing Extraction Solid-phase or liquid-liquid extraction of this compound and metabolites from plasma Processing->Extraction Analysis UPLC-MS/MS analysis for quantification Extraction->Analysis PK_Analysis Calculation of Cmax, Tmax, AUC, t1/2 Analysis->PK_Analysis

Caption: Experimental workflow for in-vivo pharmacokinetic studies.

Detailed Protocol:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Administration: For oral studies, this compound is often suspended in a vehicle like corn oil and administered via gavage at doses ranging from 80-100 mg/kg.[5][6][7] For intravenous studies, the compound is dissolved in a suitable solvent and administered via a cannulated vein.

  • Blood Collection: Blood samples are collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

In-Vitro Metabolism using Liver Microsomes
  • Incubation: this compound is incubated with liver microsomes from the species of interest (e.g., human, rat) in the presence of an NADPH-generating system to initiate metabolic reactions.

  • Reaction Termination: The reaction is stopped at specific time points by adding a quenching solvent like acetonitrile.

  • Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant containing the metabolites is collected.

  • Analysis: The supernatant is analyzed by UPLC-MS/MS to identify and quantify the metabolites formed.

UPLC-MS/MS Analysis of this compound and its Metabolites
  • Chromatography: A C18 column is typically used with a gradient elution of mobile phases such as acetonitrile and water containing a small percentage of formic acid to achieve separation.

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection and quantification of this compound and its metabolites.

Conclusion

The metabolism and pharmacokinetic profile of this compound show significant interspecies variability. While human and rat metabolic pathways have been partially elucidated, a comprehensive understanding of its disposition in other common preclinical species like mice, dogs, and pigs is lacking. The available data suggests that researchers should exercise caution when extrapolating pharmacokinetic data from one species to another. Further studies are warranted to fill the existing knowledge gaps, which will be critical for the continued development of this compound as a potential therapeutic agent.

References

Evaluating the synergistic effects of Rutaecarpine with chemotherapy agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Rutaecarpine, a bioactive alkaloid isolated from the traditional Chinese herb Evodia rutaecarpa, is emerging as a potent chemosensitizer in cancer therapy.[1] Extensive research demonstrates its ability to enhance the efficacy of conventional chemotherapy agents, particularly in overcoming multidrug resistance (MDR), a major obstacle to successful cancer treatment. This guide provides a comprehensive evaluation of the synergistic effects of this compound with various chemotherapy drugs, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development.

Reversing Multidrug Resistance: A Key Synergistic Mechanism

The primary mechanism by which this compound exerts its synergistic effects is by combating MDR, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1).[1][2] this compound has been shown to downregulate the expression of ABCB1, leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.[1] This action effectively resensitizes the cancer cells to the cytotoxic effects of the drugs.

A key signaling pathway involved in this process is the upregulation of the E3 ubiquitin ligase membrane-associated RING-CH 8 (MARCH8).[1][2][3] this compound treatment increases the protein levels of MARCH8, which then promotes the ubiquitination and subsequent proteasomal degradation of ABCB1.[1][3] This targeted degradation of the drug efflux pump is a novel approach to overcoming MDR.

cluster_cell Cancer Cell Membrane cluster_this compound Mechanism of Action ABCB1 ABCB1 (P-gp) Chemo_in Chemotherapy (intracellular) ABCB1->Chemo_in Transport Ubiquitination Ubiquitination & Proteasomal Degradation ABCB1->Ubiquitination Leads to Chemo_out Chemotherapy (extracellular) Chemo_out->ABCB1 Efflux Apoptosis Enhanced Apoptosis Chemo_in->Apoptosis Induces This compound This compound MARCH8 MARCH8 (E3 Ubiquitin Ligase) This compound->MARCH8 Upregulates MARCH8->ABCB1 Targets Ubiquitination->ABCB1 Degrades

Figure 1: Signaling pathway of this compound in overcoming ABCB1-mediated multidrug resistance.

Comparative Analysis of Synergistic Effects

The synergistic potential of this compound has been evaluated in combination with several widely used chemotherapy agents across various cancer cell lines. The following tables summarize the quantitative data from these studies, highlighting the enhanced cytotoxicity and reversal of drug resistance.

Table 1: Synergistic Effect of this compound with Doxorubicin in Breast Cancer Cells

Cell LineTreatmentIC50 (µM)Fold ReversalReference
MCF-7 (Parental)Doxorubicin0.85-[1]
Doxorubicin + this compound (20 µM)0.791.08[1]
MCF-7/ADR (Resistant)Doxorubicin28.54-[1]
Doxorubicin + this compound (5 µM)12.682.25[1]
Doxorubicin + this compound (10 µM)6.234.58[1]
Doxorubicin + this compound (20 µM)2.1513.27[1]

Table 2: Synergistic Effect of this compound with Paclitaxel in Lung Cancer Cells

Cell LineTreatmentIC50 (nM)Fold ReversalReference
A549 (Parental)Paclitaxel15.2-[1]
Paclitaxel + this compound (20 µM)14.81.03[1]
A549/Taxol (Resistant)Paclitaxel489.6-[1]
Paclitaxel + this compound (5 µM)215.32.27[1]
Paclitaxel + this compound (10 µM)98.74.96[1]
Paclitaxel + this compound (20 µM)35.113.95[1]

Table 3: Synergistic Effect of this compound with 5-Fluorouracil (5-FU) in Colorectal Cancer Cells

Cell LineTreatmentInhibition Rate (%) at 50 µM 5-FUCombination Index (CI)Reference
HCT116 5-FU~40%-[4]
5-FU + this compound (5 µM)~70%<1 (Synergistic)[4]
SW480 5-FU~35%-[4]
5-FU + this compound (5 µM)~65%<1 (Synergistic)[4]

In Vivo Efficacy

The synergistic effects observed in vitro have been validated in preclinical animal models. Combined treatment of this compound with chemotherapy agents has been shown to significantly inhibit tumor growth in xenograft models of multidrug-resistant cancers.[1][4]

Table 4: In Vivo Tumor Growth Inhibition by Combination Therapy

Xenograft ModelTreatment GroupTumor Volume Reduction (%)Tumor Weight Reduction (%)Reference
MCF-7/ADR DoxorubicinNot specifiedNot specified[1]
This compoundNot specifiedNot specified[1]
Doxorubicin + this compoundSignificantly smaller vs. single agentsSignificantly smaller vs. single agents[1]
HCT116 5-FU (10 mg/kg)35.8%63.4%[4]
This compound (30 mg/kg)32.9%33.7%[4]
5-FU + this compound~90%~90%[4]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental methodologies are provided below.

Cell Culture and Reagents:

  • Cell Lines: MCF-7, MCF-7/ADR (doxorubicin-resistant), A549, A549/Taxol (paclitaxel-resistant), HCT116, and SW480 cells were used.[1][4]

  • Culture Conditions: Cells were maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1][4]

  • Reagents: this compound, doxorubicin, paclitaxel, and 5-fluorouracil were obtained from commercial sources. Stock solutions were prepared in DMSO and stored at -20°C.[1][4]

Cytotoxicity Assay (CCK-8/MTT):

  • Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, the chemotherapy agent, or their combination for 48 or 72 hours.

  • Add CCK-8 or MTT solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Calculate the cell viability and IC50 values. The synergistic effect can be quantified using the Combination Index (CI), where CI < 1 indicates synergy.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Seed cells in 6-well plates and treat with the indicated drug concentrations for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[1]

Western Blot Analysis:

  • Treat cells with the desired drug concentrations for the specified duration.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk and incubate with primary antibodies against ABCB1, MARCH8, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

In Vivo Xenograft Model:

  • Subcutaneously inject cancer cells (e.g., 5x10⁶ cells) into the flank of nude mice.

  • When the tumors reach a palpable size, randomly assign the mice to different treatment groups (e.g., vehicle control, this compound alone, chemotherapy agent alone, and combination).

  • Administer the treatments via intraperitoneal or oral gavage for a specified period.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for ABCB1 and MARCH8).[1][4]

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Culture (Parental & Resistant) Treatment Drug Treatment (this compound, Chemo, Combo) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (CCK-8 / MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western_Blot Mechanism Study (Western Blot) Treatment->Western_Blot Xenograft Xenograft Model (Nude Mice) Cytotoxicity->Xenograft Promising Results Lead to InVivo_Treatment In Vivo Treatment (i.p. / oral) Xenograft->InVivo_Treatment Tumor_Measurement Tumor Growth Measurement InVivo_Treatment->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC Tumor Excision

Figure 2: General experimental workflow for evaluating the synergistic effects of this compound.

Other Potential Synergistic Mechanisms

Beyond overcoming MDR, this compound exhibits other anticancer properties that may contribute to its synergistic potential. These include:

  • Induction of Apoptosis: this compound itself can induce apoptosis in various cancer cells by modulating the expression of apoptosis-related proteins such as Bax, Bcl-2, and caspases.[5][6][7]

  • Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the G2/M or G0/G1 phase in different cancer cell lines.[6][8]

  • Inhibition of Signaling Pathways: this compound can suppress pro-tumorigenic signaling pathways like STAT3 and Wnt/β-catenin.[4][5][9]

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a valuable agent for combination chemotherapy, particularly for drug-resistant cancers. Its ability to reverse MDR by downregulating ABCB1 through the MARCH8-mediated ubiquitin-proteasome pathway is a significant finding. The synergistic effects with doxorubicin, paclitaxel, and 5-fluorouracil have been well-documented both in vitro and in vivo.

Future research should focus on:

  • Exploring the synergy of this compound with a broader range of chemotherapy agents and targeted therapies.

  • Investigating its efficacy in other types of resistant cancers.

  • Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and administration schedules for combination therapy.

  • Elucidating other potential mechanisms of synergy.

This guide provides a solid foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the therapeutic potential of this compound into improved clinical outcomes for cancer patients.

References

A Comparative Analysis of the Cardiovascular Effects of Rutaecarpine and Dehydroevodiamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rutaecarpine and Dehydroevodiamine, two quinazoline alkaloids isolated from the traditional Chinese medicine Evodia rutaecarpa, have garnered significant interest for their diverse pharmacological activities, particularly their effects on the cardiovascular system. While both compounds exhibit cardiovascular protective properties, their underlying mechanisms of action and specific physiological effects differ substantially. This guide provides a detailed comparative study of the cardiovascular effects of this compound and Dehydroevodiamine, supported by experimental data, to aid researchers in understanding their therapeutic potential and guiding future drug development.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data on the cardiovascular effects of this compound and Dehydroevodiamine based on available preclinical studies.

ParameterThis compoundDehydroevodiamineSpeciesReference
Effect on Blood Pressure
Mean Arterial PressureDecreases (10–100 μg/kg, i.v.)Slight decreaseRat[1]
Systolic Blood PressureSignificant decrease (10, 20, or 40 mg/kg/day, i.g) in hypertensive ratsMore significant decrease in diastolic pressureRat[1]
Vasorelaxation
Concentration for Relaxation0.1–10 μM (concentration-dependent)Induces vasodilationRat[1][2]
Cardiac Effects
Heart RateTransient positive chronotropic effectSignificant decreaseGuinea Pig, Rat[2][3]
Inotropic EffectTransient positive inotropic effectDepressed contractile force (0.1-0.3 μM)Guinea Pig, Human[3][4]
Action Potential Duration-Prolongs APD (dose-dependently)Dog[5]
Anti-platelet Aggregation
IC50 (Collagen-induced)~2.5 µMNot reportedHuman[6]
Ion Channel Activity
hERG (IKr) Inhibition IC50Not a primary mechanism253.2 ± 26.3 nMHuman (HEK cells)[5]
Sodium Current (INa)-Decreased (0.1-1 μM)Human[4]
Calcium Current (ICa)Inhibited L-type Ca2+ channels in VSMCsDecreased (0.1-1 μM)Rat, Human[4][7]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Isolated Tissue Vasodilation Assay (for this compound)

This protocol is based on studies investigating the vasorelaxant effects of this compound on isolated rat aortic rings.

  • Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs solution. The aorta is cleaned of connective tissue and cut into rings (2-3 mm in width). The endothelium is denuded in some rings by gently rubbing the intimal surface.

  • Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with phenylephrine (1 μM) to induce a stable tonic contraction.

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound (0.1 μM to 100 μM) are added to the organ bath.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. The involvement of specific pathways can be investigated by pre-incubating the tissues with inhibitors such as L-NAME (for nitric oxide synthase) or capsazepine (for TRPV1) before adding this compound.[1][8]

Whole-Cell Patch-Clamp Electrophysiology (for Dehydroevodiamine)

This protocol is adapted from studies assessing the effects of Dehydroevodiamine on cardiac ion channels.

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the hERG channel or isolated cardiomyocytes are used. Cells are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution and used to form a gigaseal with the cell membrane.

  • Voltage Protocols: To measure specific ion currents (e.g., IKr, INa, ICa), specific voltage-clamp protocols are applied. For hERG current (IKr), a typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit a tail current.

  • Drug Perfusion: After obtaining a stable baseline recording, Dehydroevodiamine at various concentrations is applied to the cells via a perfusion system.

  • Data Analysis: The effect of Dehydroevodiamine on the ion channel currents is measured as the percentage of current inhibition compared to the baseline. The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a Hill equation.[4][5]

Signaling Pathways and Mechanisms of Action

The cardiovascular effects of this compound and Dehydroevodiamine are mediated by distinct signaling pathways.

This compound: A Vasodilator Acting via TRPV1 and Nitric Oxide

This compound primarily induces vasodilation through an endothelium-dependent mechanism. It acts as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on sensory nerves and endothelial cells.[9][10] Activation of TRPV1 leads to an influx of Ca2+, which in turn stimulates two key pathways:

  • CGRP Release: In sensory neurons, TRPV1 activation triggers the release of Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator.[11]

  • Nitric Oxide (NO) Production: In endothelial cells, the increase in intracellular Ca2+ activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to the adjacent vascular smooth muscle cells, where it activates guanylyl cyclase, increases cyclic guanosine monophosphate (cGMP) levels, and ultimately causes vasorelaxation.[7]

This compound also exhibits anti-platelet aggregation effects, which appear to be independent of the NO/cGMP pathway and may involve the inhibition of phospholipase C.[6][12]

Rutaecarpine_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_sensory Sensory Neuron cluster_vsmc Vascular Smooth Muscle Cell Rutaecarpine_E This compound TRPV1_E TRPV1 Rutaecarpine_E->TRPV1_E activates Ca2_E Ca²⁺ Influx TRPV1_E->Ca2_E eNOS eNOS Ca2_E->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates Rutaecarpine_S This compound TRPV1_S TRPV1 Rutaecarpine_S->TRPV1_S activates Ca2_S Ca²⁺ Influx TRPV1_S->Ca2_S CGRP CGRP Release Ca2_S->CGRP Vasorelaxation Vasorelaxation CGRP->Vasorelaxation cGMP cGMP sGC->cGMP produces cGMP->Vasorelaxation

Caption: this compound's vasodilatory signaling pathway.
Dehydroevodiamine: A Multi-Ion Channel Blocker with Cardiac Effects

Dehydroevodiamine's cardiovascular effects are primarily attributed to its ability to block multiple ion channels in cardiomyocytes and vascular smooth muscle cells.[2]

  • Cardiac Electrophysiology: Dehydroevodiamine blocks the rapid delayed rectifier potassium current (IKr), mediated by the hERG channel, which leads to a prolongation of the action potential duration (APD).[5] This effect can contribute to its antiarrhythmic properties but also carries a proarrhythmic risk (Torsade de Pointes). It also inhibits sodium (INa) and calcium (ICa) currents, which can depress cardiac contractility and excitability.[4]

  • Vasodilation: The vasodilatory effect of Dehydroevodiamine is linked to the blockade of calcium channels in vascular smooth muscle cells, leading to reduced calcium influx and subsequent relaxation.[2]

Dehydroevodiamine_Experimental_Workflow cluster_in_vitro In Vitro Electrophysiology cluster_in_vivo In Vivo Cardiovascular Assessment start_vitro Isolate Cardiomyocytes or Use hERG-expressing cells patch_clamp Perform Whole-Cell Patch-Clamp start_vitro->patch_clamp voltage_protocol Apply Specific Voltage Protocols patch_clamp->voltage_protocol apply_dhe Apply Dehydroevodiamine voltage_protocol->apply_dhe record_currents Record Ion Channel Currents (IKr, INa, ICa) apply_dhe->record_currents analyze_ic50 Analyze Data and Calculate IC50 record_currents->analyze_ic50 start_vivo Administer Dehydroevodiamine to Anesthetized Animal record_bp_hr Record Blood Pressure and Heart Rate start_vivo->record_bp_hr record_ecg Record Electrocardiogram (ECG) start_vivo->record_ecg analyze_vivo Analyze Hemodynamic and ECG Parameters record_bp_hr->analyze_vivo record_ecg->analyze_vivo

Caption: Experimental workflow for Dehydroevodiamine.

Comparative Summary and Conclusion

FeatureThis compoundDehydroevodiamine
Primary Cardiovascular Effect Vasodilation and blood pressure reductionNegative chronotropic and inotropic effects, vasodilation
Mechanism of Action TRPV1 agonist, stimulates CGRP release and NO productionMulti-ion channel blocker (K+, Na+, Ca2+)
Effect on Heart Rate Transiently increasesDecreases
Effect on Contractility Transiently increasesDecreases
Vasodilation Mechanism Primarily endothelium-dependent (NO/cGMP)Primarily endothelium-independent (Ca2+ channel blockade)
Anti-platelet Effect Yes, inhibits collagen-induced aggregationNot well-established
Potential Therapeutic Use Antihypertensive, vasoprotectiveAntiarrhythmic (with proarrhythmic potential)
Key Signaling Molecules TRPV1, CGRP, eNOS, NO, cGMPhERG, Nav1.5, Cav1.2

References

A Comparative Guide to the Neuroprotective Effects of Rutaecarpine in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rutaecarpine's neuroprotective performance in preclinical ischemic stroke models. It synthesizes experimental data on its efficacy, outlines its mechanisms of action, and offers detailed experimental protocols to support further research.

Introduction to this compound in Ischemic Stroke

Ischemic stroke, characterized by the disruption of blood flow to the brain, triggers a complex cascade of events including oxidative stress, inflammation, and apoptosis, leading to neuronal death and neurological deficits.[1] While reperfusion therapies are standard care, the therapeutic window is narrow, creating a critical need for effective neuroprotective agents.[1] this compound, an alkaloid compound isolated from Evodia rutaecarpa, has emerged as a promising candidate.[2][3] Preclinical studies demonstrate that this compound not only reduces the volume of brain infarction but also improves functional outcomes by targeting multiple pathways in the ischemic cascade.[4][5]

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inflammation, and apoptosis, and preserving the integrity of the blood-brain barrier (BBB).

  • Anti-Oxidative Stress: A key mechanism is the reduction of oxidative stress.[6] this compound treatment significantly decreases levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reactive oxygen species (ROS).[3][4][5] Concurrently, it boosts the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[4][7] These effects are largely mediated through the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response.[3][8][9]

  • Anti-Inflammatory Action: The compound alleviates the inflammatory response following ischemia. It has been shown to decrease the production of pro-inflammatory cytokines, such as IL-6 and IL-1β, while increasing the levels of anti-inflammatory cytokines like IL-4 and IL-10.[3] This modulation of the inflammatory environment may also involve the SIRT6/NF-κB pathway.[10]

  • Anti-Apoptotic Effects: this compound inhibits programmed cell death in neuronal tissues. It achieves this by downregulating the expression of pro-apoptotic proteins like Bax and inhibiting the activation of caspase 3, a key executioner in the apoptotic cascade.[8][11][12] Furthermore, it helps maintain mitochondrial membrane potential, preventing the initiation of the intrinsic apoptotic pathway.[5][13]

  • Blood-Brain Barrier Protection: The integrity of the BBB is crucial for preventing secondary brain injury. This compound has been found to alleviate BBB damage in animal models.[5][12] This protective effect may be linked to the regulation of the MAPK signaling pathway and the subsequent inhibition of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that degrade the basal lamina of the BBB.[5][12][13]

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective actions are orchestrated through its influence on several key intracellular signaling pathways. The diagram below illustrates the interplay between the Nrf2/HO-1 and MAPK pathways in mediating its antioxidant, anti-apoptotic, and BBB-protective effects.

G cluster_0 Ischemic Stroke Cascade cluster_1 This compound Intervention cluster_2 Neuroprotective Outcomes Ischemia/Reperfusion Ischemia/Reperfusion Oxidative Stress (ROS) Oxidative Stress (ROS) Ischemia/Reperfusion->Oxidative Stress (ROS) Inflammation Inflammation Ischemia/Reperfusion->Inflammation MAPK MAPK (p38/ERK) Phosphorylation Inflammation->MAPK Apoptosis Apoptosis BBB Disruption BBB Disruption This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 activates This compound->MAPK inhibits AntiApoptotic Anti-Apoptotic Effect This compound->AntiApoptotic inhibits apoptosis via BBB BBB Integrity This compound->BBB preserves via inhibition of MMPs Nrf2->Oxidative Stress (ROS) counters HO1 HO-1, NQO1 Nrf2->HO1 promotes expression Antioxidant Antioxidant Effect HO1->Antioxidant leads to MAPK->Apoptosis reduces MAPK->BBB Disruption prevents MMPs MMP-2, MMP-9 MAPK->MMPs activates Casp3 Caspase 3 MAPK->Casp3 activates MMPs->BBB Disruption Casp3->Apoptosis

Caption: this compound's modulation of Nrf2 and MAPK signaling pathways.

Comparative Performance Data

The following tables summarize quantitative data from preclinical studies, comparing the effects of this compound (Rut) treatment with model controls and a positive control drug, Edaravone (Eda), a free-radical scavenger.

Table 1: Effect of this compound on Infarct Volume and Neurological Score

Treatment GroupDosageInfarct Volume (%)Neurological Score (Zea-Longa)Reference
Sham-00[5][12]
MCAO ModelVehicle~35-40%3 - 4[5][12]
Rut (Low Dose)0.5 mg/kgSignificantly ReducedSignificantly Improved[5]
Rut (High Dose)2.5 mg/kgSignificantly ReducedSignificantly Improved[5]
Edaravone (Eda)3 mg/kgSignificantly ReducedSignificantly Improved[12][14]
Rut (252 µg/kg)252 µg/kgSignificantly ReducedSignificantly Improved[4][7]
Rut (504 µg/kg)504 µg/kgSignificantly ReducedSignificantly Improved[4][7]

Note: "Significantly Reduced/Improved" indicates a statistically significant difference (p < 0.05 or lower) compared to the MCAO model group.

Table 2: Effect of this compound on Key Biomarkers

BiomarkerMCAO Model GroupThis compound-Treated GroupMechanismReference
Oxidative Stress
MDAIncreasedSignificantly DecreasedAntioxidant[3][4]
SOD, GSH-PxDecreasedSignificantly IncreasedAntioxidant[3][4]
ROSIncreasedSignificantly DecreasedAntioxidant[3][5]
Inflammation
IL-1β, IL-6IncreasedSignificantly DecreasedAnti-inflammatory[3]
IL-4, IL-10DecreasedSignificantly IncreasedAnti-inflammatory[3]
Apoptosis
Caspase 3 (cleaved)IncreasedSignificantly DecreasedAnti-apoptotic[11][12]
Bax/Bcl-2 RatioIncreasedSignificantly DecreasedAnti-apoptotic[12]
BBB Integrity
MMP-9IncreasedSignificantly DecreasedBBB Protection[5][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments cited in this compound research.

A. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol induces focal cerebral ischemia, closely mimicking human ischemic stroke.[15]

  • Animal Preparation: Healthy adult male Sprague-Dawley rats (250-300g) are used. Estrogen can be neuroprotective, so males are often preferred.[15] Animals are fasted overnight with free access to water. Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) or an intraperitoneal injection of a suitable anesthetic.

  • Surgical Procedure: The rat is placed in a supine position. A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.

  • Occlusion: The ECA is ligated distally. A 4-0 nylon monofilament suture, with its tip rounded by heating and coated with poly-L-lysine, is inserted through a small incision in the ECA stump.[15] The suture is advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.

  • Reperfusion: For a transient MCAO model, the suture is left in place for a specified duration (e.g., 2 hours) and then carefully withdrawn to allow for blood reperfusion.[5] For permanent MCAO, the suture is left in place.

  • Post-Operative Care: The incision is sutured, and the animal is allowed to recover in a warm environment. Neurological deficit scoring is performed upon recovery from anesthesia to confirm successful occlusion.

B. Infarct Volume Assessment with TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in living cells to a red formazan product. Infarcted tissue, lacking this activity, remains white.

  • Brain Extraction: 24 hours after reperfusion, the animal is deeply anesthetized and euthanized.[15] The brain is rapidly removed and placed in a cold saline solution.

  • Slicing: The brain is chilled at -20°C for 20-30 minutes to firm the tissue. It is then cut into 2-mm thick coronal slices using a brain matrix.[15]

  • Staining: The slices are immersed in a 2% TTC solution in phosphate-buffered saline (PBS) and incubated at 37°C for 15-30 minutes in the dark.[15]

  • Fixation and Imaging: After staining, slices are transferred to a 10% formalin solution for fixation.[15] The slices are then digitally scanned or photographed.

  • Quantification: Image analysis software (e.g., ImageJ) is used to measure the area of the unstained (infarcted) region and the total area of the hemisphere. The infarct volume is often expressed as a percentage of the total hemisphere volume, corrected for edema.

C. Protein Expression Analysis by Western Blotting

This technique is used to quantify the levels of specific proteins involved in signaling pathways (e.g., Nrf2, HO-1, cleaved caspase 3).

  • Tissue Homogenization: Ischemic brain tissue (penumbra region) is dissected and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysate is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-cleaved caspase 3).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software. A loading control protein (e.g., GAPDH, β-actin) is used to normalize the data.

Standard Experimental Workflow

The following diagram outlines a typical workflow for validating the neuroprotective effects of a compound like this compound in a preclinical ischemic stroke model.

G A Animal Acclimatization (Male SD Rats, 1 week) B Baseline Behavioral Tests (Optional) A->B C Group Assignment (Sham, MCAO, Rut, Positive Control) B->C D Drug Administration (e.g., Pre-treatment for 7 days) C->D E MCAO Surgery (2h Ischemia / 24h Reperfusion) D->E F Neurological Scoring (e.g., Zea-Longa Score at 24h) E->F G Euthanasia & Tissue Collection F->G H Infarct Volume Analysis (TTC Staining) G->H I Histological Analysis (H&E, TUNEL Staining) G->I J Biochemical Analysis (Western Blot, ELISA, Assays) G->J K Data Analysis & Interpretation H->K I->K J->K

Caption: A typical experimental workflow for preclinical stroke studies.

Conclusion

The evidence from ischemic stroke models strongly supports the neuroprotective efficacy of this compound. It operates through multiple, interconnected mechanisms, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[3][11] Its ability to reduce infarct volume, improve neurological function, and modulate key signaling pathways like Nrf2/HO-1 and MAPK highlights its potential as a multi-target therapeutic agent for ischemic stroke.[3][5][8] Compared to agents like Edaravone, this compound demonstrates a broad mechanistic profile that warrants further investigation, particularly in studies focusing on long-term outcomes and its potential for clinical translation.

References

A Comparative Computational Study of Evodiamine and Rutaecarpine as Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Publication Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of two quinazoline alkaloids, Evodiamine (EVO) and Rutaecarpine (RUT), isolated from the traditional medicinal herb Evodia rutaecarpa. Both compounds have demonstrated significant anticancer properties, but they exhibit distinct mechanisms of action and efficacy across various cancer types.[1] This analysis synthesizes experimental data to assist researchers in evaluating their potential as therapeutic agents.

Comparative Analysis of In Vitro Anticancer Activity

Evodiamine and this compound both inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis. However, their potency and the specific cellular responses they elicit can vary significantly depending on the cancer cell line.

Cytotoxicity and IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While direct comparative studies across a wide range of cell lines are limited, available data indicate that both compounds are active in the low micromolar range.

CompoundCancer TypeCell LineIC50 (µM)Reference
Evodiamine OsteosarcomaU2OS6
Liver CancerHepG2, PLHC-120[2]
Lung Carcinoma (Invasion)LLC4.8[1]
Melanoma (Invasion)B16-F102.4[1]
This compound Breast CancerMCF-7Not specified, but significant growth inhibition observed[3]
Breast CancerMDA-MB-231Not specified, but significant growth inhibition observed[3]
Colorectal CancerHCT116, SW480Not specified, but significant growth inhibition observed
Esophageal CancerCE81T/VGHGrowth inhibition observed at 5, 10, and 20 µM[4]

Note: A direct comparison of potency is challenging due to variations in experimental conditions and cell lines used across studies. Further head-to-head studies are needed.

Induction of Apoptosis

Both compounds are potent inducers of apoptosis, a form of programmed cell death critical for eliminating cancerous cells.[1][5]

CompoundCancer TypeCell LineKey ObservationsReference
Evodiamine MultipleVariousActivates both intrinsic (caspase-9) and extrinsic (caspase-8) pathways.[1] Alters the Bax/Bcl-2 ratio.[1] Triggers apoptosis via the Endoplasmic Reticulum Stress (ERS) pathway.[6][1][6]
This compound Esophageal CancerCE81T/VGHAt 20 µM, increased apoptosis by 190% compared to control.[7][7]
Colorectal CancerHCT116, SW480Induces apoptosis and increases cleaved-Caspase3 expression.[8]
Liver CancerHepG2Induces apoptosis via a mitochondrial-mediated pathway, increasing caspase-3, -8, and -9 levels.[9][9]
Cell Cycle Arrest

A key anticancer strategy is to halt the uncontrolled division of cancer cells. Evodiamine and this compound interfere with the cell cycle at different phases.

CompoundCancer TypeKey ObservationsReference
Evodiamine MultiplePredominantly induces cell cycle arrest at the G2/M phase in a dose- and time-dependent manner.[1][10][11][12][1][10][11][12]
This compound Colorectal CancerInduces G0/G1 phase arrest.[13][14][13][14]
Breast CancerInduces G0/G1 phase arrest.[3][3]
Esophageal CancerInduces G2/M phase arrest.[4][4]

Mechanisms of Action: Signaling Pathways

The anticancer effects of Evodiamine and this compound are mediated by their modulation of complex intracellular signaling networks.

Evodiamine Signaling

Evodiamine's anticancer activity involves the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.[15] It has been shown to inhibit the Raf/MEK/ERK pathway, a critical cascade often dysregulated in cancer.[16] Furthermore, Evodiamine targets the PI3K/Akt and STAT3 pathways, which are central to cell growth and survival.[2][11][17] By inhibiting these pro-survival signals, Evodiamine effectively promotes cell cycle arrest and triggers apoptosis in various cancer cells.[16][17]

Evodiamine_Signaling cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes EVO Evodiamine PI3K PI3K EVO->PI3K Inh Raf Raf EVO->Raf Inh STAT3 STAT3 EVO->STAT3 Inh G2M_Arrest G2/M Phase Arrest EVO->G2M_Arrest Apoptosis Apoptosis EVO->Apoptosis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Evodiamine inhibits pro-survival pathways to induce apoptosis.

This compound Signaling

This compound exerts its anticancer effects through distinct signaling cascades. It is a known inhibitor of the Wnt/β-catenin pathway, which is frequently hyperactivated in colorectal cancers.[13][14] Its pro-apoptotic activity is also mediated by activating the tumor suppressor p53, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases-9 and -3.[4] Similar to Evodiamine, this compound also suppresses the STAT3 signaling pathway, contributing to its inhibitory effects on cancer cell proliferation and invasion.[8]

Rutaecarpine_Signaling cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes RUT This compound Wnt Wnt/β-catenin RUT->Wnt Inh p53 p53 RUT->p53 STAT3 STAT3 RUT->STAT3 Inh G0G1_Arrest G0/G1 Phase Arrest RUT->G0G1_Arrest Proliferation Cell Proliferation & Invasion Wnt->Proliferation Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Inh Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Inh Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis STAT3->Proliferation

Caption: this compound modulates Wnt, p53, and STAT3 signaling.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. The following are standardized protocols for the key assays used to evaluate the anticancer properties of Evodiamine and this compound.

Protocol 1: Western Blot for Apoptosis Marker Detection

This protocol details the detection of key apoptosis-related proteins, such as cleaved caspases and PARP, to confirm the induction of apoptosis by a test compound.[18][19][20]

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection A 1. Cell Treatment (with EVO/RUT) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Membrane Transfer (PVDF/Nitrocellulose) D->E F 6. Blocking (BSA or Milk) E->F G 7. Primary Antibody Incubation (e.g., anti-Caspase-3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Signal Detection (ECL Substrate) H->I J J I->J 10. Imaging & Analysis

Caption: Workflow for Western Blot analysis of apoptosis proteins.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of Evodiamine or this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.[21]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[19]

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[19]

Protocol 2: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]

Apoptosis_Flow_Workflow A 1. Cell Treatment & Harvesting B 2. Wash Cells (Cold PBS) A->B C 3. Resuspend in 1X Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate (15-20 min, Dark) D->E F 6. Add Binding Buffer & Analyze E->F G G F->G Flow Cytometry Acquisition

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Methodology:

  • Cell Preparation: Treat and harvest 1-5 x 10^5 cells as described previously. Collect both adherent and floating cells.

  • Washing: Wash cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes.[24]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[24]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[23]

Protocol 3: Flow Cytometry for Cell Cycle Analysis (PI Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[25][26]

CellCycle_Flow_Workflow A 1. Cell Treatment & Harvesting B 2. Wash Cells (PBS) A->B C 3. Fixation (Ice-cold 70% Ethanol) B->C D 4. Wash & Resuspend in Staining Buffer C->D Incubate ≥ 2h at 4°C E 5. RNase A Treatment (30 min) D->E F 6. PI Staining E->F G G F->G Flow Cytometry Acquisition

References

Inotropic and chronotropic effects of Rutaecarpine versus capsaicin on isolated atria

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the inotropic and chronotropic responses to Rutaecarpine and Capsaicin in isolated atrial preparations reveals a shared mechanism of action mediated by the TRPV1 receptor and subsequent neuropeptide release. While both compounds elicit positive inotropic and chronotropic effects, subtle differences in their potency and maximal efficacy are observed.

This guide provides a comprehensive comparison of the cardiac effects of this compound, an alkaloid from the fruit of Evodia rutaecarpa, and capsaicin, the pungent component of chili peppers. Both compounds are known agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in sensory nerve function and cardiovascular regulation.[1][2] This comparison is supported by experimental data from studies on isolated guinea pig atria, offering valuable insights for researchers in pharmacology and drug development.

Comparative Analysis of Inotropic and Chronotropic Effects

Both this compound and capsaicin induce concentration-dependent positive inotropic (increased contractility) and chronotropic (increased heart rate) effects on isolated guinea pig atria.[3] However, their potencies and the concentrations at which they achieve maximal effects differ.

CompoundEffectMaximal Effect Concentration% of Control (Inotropic)% of Control (Chronotropic)
This compound Positive Inotropic & Chronotropic3 µM173.8 ± 12.7%142.7 ± 6.5%
Capsaicin Positive Inotropic & Chronotropic0.3 µM183.8 ± 9.1%162.0 ± 8.6%

Data sourced from a study on isolated guinea pig right atria.[3]

The data clearly indicates that capsaicin is more potent than this compound, achieving its maximal effect at a tenfold lower concentration. Capsaicin also elicits a slightly greater maximal inotropic and a more pronounced maximal chronotropic response compared to this compound.[3]

Mechanism of Action: A Shared Signaling Pathway

The cardiac effects of both this compound and capsaicin are primarily mediated through the activation of TRPV1 receptors located on capsaicin-sensitive sensory nerves that innervate the heart.[1][2][4] Activation of these receptors triggers the release of calcitonin gene-related peptide (CGRP), a potent cardiotonic neurotransmitter.[2][3] CGRP then acts on cardiac muscle cells to produce the observed positive inotropic and chronotropic effects.[3]

This shared mechanism is supported by several key experimental findings:

  • The effects of both compounds are abolished by pretreatment with capsazepine, a competitive TRPV1 antagonist.[1][5]

  • A desensitizing dose of capsaicin, which depletes CGRP from sensory nerves, abolishes the response to subsequent administration of both capsaicin and this compound (cross-tachyphylaxis).[1][3]

  • The effects are also significantly reduced by the CGRP receptor antagonist, CGRP (8-37).[1]

G cluster_0 Sensory Nerve Terminal cluster_1 Atrial Myocyte This compound This compound TRPV1 TRPV1 This compound->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 CGRP_Release CGRP Release TRPV1->CGRP_Release CGRP_Receptor CGRP Receptor CGRP_Release->CGRP_Receptor Positive_Inotropy Positive Inotropy (Increased Contractility) CGRP_Receptor->Positive_Inotropy Positive_Chronotropy Positive Chronotropy (Increased Heart Rate) CGRP_Receptor->Positive_Chronotropy

Signaling pathway of this compound and Capsaicin in atria.

Experimental Protocols

The following is a detailed methodology for assessing the inotropic and chronotropic effects of compounds on isolated atria, synthesized from established protocols.[6]

Isolated Atria Preparation
  • Animal Euthanasia and Heart Excision: Male Hartley strain guinea pigs are euthanized by a humane method. The chest is opened, and the heart is rapidly excised and placed in a petri dish containing oxygenated physiological salt solution.

  • Atria Dissection: The right and left atria are carefully dissected from the ventricles. The right atrium, which contains the sinoatrial node, is used for measuring chronotropic effects, while the left atrium is typically used for inotropic measurements.

  • Mounting in Organ Bath: The isolated atria are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 36 ± 0.5 °C and continuously gassed with 95% O2 and 5% CO2.[6] The composition of the physiological salt solution is typically: 118.4 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 24.9 mM NaHCO3, and 11 mM glucose (pH = 7.4).[6]

  • Transducer Attachment: The atria are connected to an isometric force transducer to record contractile force (inotropic effect) and a separate transducer or recording system to measure the spontaneous beating rate (chronotropic effect).

Measurement of Inotropic and Chronotropic Effects
  • Equilibration: The mounted atria are allowed to equilibrate for a period of at least 30-60 minutes, during which they are washed with fresh physiological salt solution every 15-20 minutes.

  • Baseline Recording: After equilibration, a stable baseline of contractile force and beating rate is recorded.

  • Drug Administration: this compound or capsaicin is added to the organ bath in a cumulative concentration-response manner. The effects of each concentration are allowed to stabilize before the next concentration is added.

  • Data Acquisition: Changes in contractile force and beating rate are continuously recorded using a data acquisition system.

  • Data Analysis: The responses are typically expressed as a percentage change from the baseline values. Dose-response curves are then constructed to determine the potency (EC50) and maximal effect (Emax) of each compound.

G cluster_workflow Experimental Workflow A Animal Euthanasia & Heart Excision B Atria Dissection (Right & Left) A->B C Mounting in Organ Bath (36°C, 95% O2/5% CO2) B->C D Attachment to Force & Rate Transducers C->D E Equilibration (30-60 min) D->E F Baseline Recording E->F G Cumulative Drug Addition (this compound or Capsaicin) F->G H Data Acquisition (Force & Rate) G->H I Data Analysis (% Change, Dose-Response) H->I

Workflow for isolated atria experiments.

Conclusion

Both this compound and capsaicin exhibit positive inotropic and chronotropic effects on isolated atria through a common pathway involving TRPV1 activation and CGRP release.[1][2][3] While capsaicin demonstrates greater potency and slightly higher maximal efficacy, the similar mechanism of action suggests that this compound could be a valuable pharmacological tool for studying the roles of TRPV1 and CGRP in cardiac function.[3][4] The transient nature of these effects, followed by desensitization, is a critical consideration for potential therapeutic applications.[1] Further research is warranted to explore the full therapeutic potential and safety profiles of these compounds in cardiovascular medicine.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Rutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. Rutaecarpine, a bioactive alkaloid with significant research interest, requires meticulous handling and disposal to mitigate potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound and its associated waste, ensuring the safety of laboratory personnel and the environment.

Core Principles of this compound Waste Management

This compound, like many biologically active compounds, must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or down the drain. The fundamental principles of its disposal revolve around proper segregation, secure containment, and adherence to institutional and regulatory guidelines. All laboratory personnel handling this compound should be familiar with the compound's Safety Data Sheet (SDS) and receive training on chemical waste management.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of various forms of this compound waste generated during research activities.

1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure appropriate PPE is worn, including:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against spills.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place pure, unused, or expired this compound powder, contaminated weighing papers, pipette tips, and other solid materials into a dedicated hazardous waste container.

    • This container should be clearly labeled as "Hazardous Waste: this compound" and include the full chemical name.

    • The container must be made of a material compatible with this compound and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Collect solutions containing this compound (e.g., dissolved in Dimethyl Sulfoxide - DMSO) in a designated, leak-proof hazardous waste container.

    • Label the container with "Hazardous Waste: this compound in [Solvent Name]" and the approximate concentration.

    • Never mix incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.

  • Contaminated Sharps:

    • Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.

    • The sharps container should be clearly labeled as "Sharps Waste with this compound."

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent (such as the one used to dissolve it, if safe and appropriate).

    • The rinsate must be collected and disposed of as hazardous liquid waste.[2]

    • After triple-rinsing, the container label should be defaced or removed, and the container can then be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.[3]

3. Storage of Hazardous Waste:

  • Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.[1]

  • Secondary containment (e.g., a larger, chemically resistant tub) is recommended to contain any potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of any acutely hazardous waste in a satellite accumulation area.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Provide them with a complete and accurate inventory of the waste, including the chemical name, quantity, and any other relevant information.

  • Follow all institutional procedures for waste pickup and documentation.

Quantitative Data and Chemical Properties

The following table summarizes key quantitative data and properties of this compound relevant to its safe handling and disposal.

PropertyValueCitation
Chemical Formula C₁₈H₁₃N₃O[4]
Molar Mass 287.32 g/mol [4]
Appearance Pale yellow to yellow crystalline powder
Solubility in Water Practically insoluble
Solubility in Organic Solvents Soluble in DMSO[5]
Storage Temperature 2-8°C
Toxicity Potential for liver toxicity. LD50 in mice: 65 mg/kg (intravenous).[6][7]

Experimental Protocols Generating this compound Waste

Understanding the context in which this compound waste is generated is crucial for proper disposal planning. Below are examples of common experimental protocols that utilize this compound.

1. In Vitro Cell-Based Assays:

  • Objective: To investigate the biological effects of this compound on cultured cells.

  • Methodology:

    • A stock solution of this compound is typically prepared by dissolving the powder in DMSO to a concentration of 10-20 mM.

    • This stock solution is then further diluted in cell culture media to achieve final working concentrations, often in the range of 1-50 µM.

    • Cells are treated with the this compound-containing media for a specified period.

  • Waste Generated:

    • Unused stock solution in DMSO.

    • Contaminated cell culture media.

    • Contaminated plasticware (pipette tips, serological pipettes, cell culture plates, flasks).

2. In Vivo Animal Studies:

  • Objective: To evaluate the physiological effects of this compound in animal models.

  • Methodology:

    • This compound is often formulated for oral gavage or injection. For oral administration, it may be suspended in a vehicle such as a solution of carboxymethylcellulose.

    • Dosages can range from 20 mg/kg to 100 mg/kg depending on the study.[8][9]

  • Waste Generated:

    • Unused dosing formulations.

    • Contaminated syringes and needles.

    • Animal bedding and carcasses (which may require specialized disposal procedures as per institutional guidelines for animal waste).

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedures for this compound waste.

RutaecarpineDisposalWorkflow cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Solid Waste (Powder, Contaminated Labware) LiquidWaste Liquid Waste (Solutions in Solvents) SharpsWaste Contaminated Sharps (Needles, Syringes) SolidContainer Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Labeled Sharps Container SharpsWaste->SharpsContainer SAA Store in Designated Satellite Accumulation Area SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS Contact EHS for Waste Pickup SAA->EHS Disposal Proper Disposal by Licensed Facility EHS->Disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rutaecarpine, a bioactive alkaloid. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with side shields or GogglesMust be worn at all times in the laboratory.
Face shieldRequired when there is a risk of splashing or dust generation.
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Inspect gloves for integrity before use.
Respiratory Protection RespiratorA type P2 (EN 143) respirator cartridge is recommended, especially when handling the powder form to avoid dust inhalation.
Body Protection Laboratory CoatFully buttoned to protect against skin contact.

General Hygiene and Safety Practices:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe in dust.[1]

  • Wash hands thoroughly after handling.

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound in the laboratory is crucial. The following step-by-step plan outlines the key logistical and safety procedures.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated place away from strong light and heat.[1] Recommended storage temperatures may vary, with some sources suggesting 2-8°C.[2]

  • Keep the container tightly closed.[1]

2. Handling and Preparation of Solutions:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risk.

  • Wear the appropriate PPE as outlined in the table above.

  • When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, carefully sweep up the spilled solid material. Avoid generating dust.

  • Place the spilled material into a sealed container for disposal.

  • Clean the spill area with an appropriate solvent and then with soap and water.

4. Disposal:

  • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • For small quantities, the recommended procedure for non-flush list medications is to:

    • Mix the this compound with an unappealing substance such as used coffee grounds or cat litter.[3]

    • Place the mixture in a sealed plastic bag or container.[3]

    • Dispose of the sealed container in the regular laboratory trash.[3]

  • Empty containers should have their labels defaced to remove any personal information before being discarded.[3]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_spill Spill Management cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry Place (2-8°C) Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Retrieve for Use FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Powder FumeHood->Weigh Prepare Prepare Solution Weigh->Prepare Mix Mix with Inert Material Prepare->Mix Dispose of Waste Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Clean Clean Spill Evacuate->Clean DisposeSpill Dispose of Spill Waste Clean->DisposeSpill Trash Dispose in Trash DisposeSpill->Trash Seal Seal in a Bag Mix->Seal Seal->Trash

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.